(S)-1-N-Boc-2-Cyano-piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426584 | |
| Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-44-5 | |
| Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 242459-44-5 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (S)-1-N-Boc-2-Cyanopiperidine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Boc-2-cyanopiperidine, a chiral piperidine derivative, is a versatile building block in modern organic synthesis. Its unique structural features, combining a Boc-protected amine and a nitrile group on a stereodefined piperidine ring, make it a valuable intermediate in the development of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Chemical Properties
(S)-1-N-Boc-2-cyanopiperidine is a white to off-white solid at room temperature. The Boc (tert-butoxycarbonyl) protecting group offers stability under a range of reaction conditions, while the cyano group provides a versatile handle for further chemical transformations.
| Property | Value | Reference |
| IUPAC Name | (S)-tert-butyl 2-cyanopiperidine-1-carboxylate | N/A |
| CAS Number | 242459-44-5 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 62-67 °C (for racemic mixture) | [2] |
| Boiling Point (Predicted) | 325.3 ± 35.0 °C | N/A |
| Density (Predicted) | 1.07 g/cm³ | [3] |
| Solubility | Soluble in methanol and chloroform. | [3][4] |
Spectroscopic Data
Reactivity and Stability
The chemical behavior of (S)-1-N-Boc-2-cyanopiperidine is dictated by its functional groups: the Boc-protected amine and the nitrile.
-
Boc Group: The tert-butoxycarbonyl group is a robust protecting group, stable to most nucleophilic and basic conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free secondary amine.
-
Cyano Group: The nitrile functionality is a versatile precursor for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.
-
Stability: The racemic form, 1-Boc-2-cyanopiperidine, is reported to have a half-life of approximately 10 hours in water, suggesting moderate stability to hydrolysis.[5] The compound should be stored in a dry environment at 2-8°C.[3]
Experimental Protocols
General Synthesis of 1-N-Boc-2-cyanopiperidine (Racemic)
A common method for the synthesis of the racemic compound involves the dehydration of the corresponding primary amide, 1-N-Boc-piperidine-2-carboxamide.
Caption: Inhibition of POP by derivatives of (S)-1-N-Boc-2-cyanopiperidine.
The inhibition of POP can lead to the induction of autophagy, a cellular process responsible for clearing aggregated proteins, which is often impaired in neurodegenerative conditions. [2]This suggests that POP inhibitors derived from (S)-1-N-Boc-2-cyanopiperidine may offer therapeutic benefits by not only modulating neuropeptide levels but also by enhancing cellular clearance mechanisms.
Other Applications
The chiral nature of (S)-1-N-Boc-2-cyanopiperidine also makes it a valuable component in the synthesis of:
-
Bioactive peptides and alkaloids: The piperidine scaffold is a common motif in many natural products with diverse pharmacological activities.
-
Asymmetric Catalysis: It can be used as a chiral ligand or a substrate in enantioselective reactions.
References
- 1. (S)-1-N-BOC-2-CYANO-PIPERIDINE CAS#: 242459-44-5 [m.chemicalbook.com]
- 2. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Boc-3-Cyanopiperidine price,buy N-Boc-3-Cyanopiperidine - chemicalbook [chemicalbook.com]
- 4. 1-Boc-4-cyanopiperidine CAS#: 91419-52-2 [m.chemicalbook.com]
- 5. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
(S)-1-N-Boc-2-Cyano-piperidine: A Comprehensive Technical Guide
CAS Number: 242459-44-5
This technical guide provides an in-depth overview of (S)-1-N-Boc-2-Cyano-piperidine, a key chiral intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to prolyl oligopeptidase (POP) inhibitors.
Chemical and Physical Properties
This compound, also known as (S)-tert-butyl 2-cyanopiperidine-1-carboxylate, is a white to pale brown powder. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 242459-44-5 | [1][2] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | White to pale brown powder | [3] |
| Storage Temperature | 2-8°C | [3] |
| Purity | Typically ≥97% | [3] |
| Boiling Point (Predicted) | 325.3 ± 35.0 °C | [4] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.5 ppm) and the piperidine ring protons. The proton at the chiral center (C2) adjacent to the cyano group would likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the piperidine ring, and the cyano group carbon (around 118-120 ppm).
-
FT-IR: The infrared spectrum will be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹. Strong absorptions corresponding to the carbonyl (C=O) of the Boc group will be present around 1690-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) or, more commonly, peaks corresponding to fragments resulting from the loss of the Boc group or other parts of the molecule.
Synthesis
While a specific, detailed enantioselective synthesis protocol for this compound is not widely published, a common method for the synthesis of the racemic mixture involves the dehydration of the corresponding primary amide, (±)-1-N-Boc-piperidine-2-carboxamide.
Experimental Protocol: Synthesis of Racemic 1-Boc-2-cyanopiperidine
This protocol describes the synthesis of the racemic mixture and can be adapted for the (S)-enantiomer by starting with the enantiomerically pure (S)-1-N-Boc-piperidine-2-carboxamide.
Materials:
-
(±)-1-N-Boc-piperidine-2-carboxamide
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (±)-1-N-Boc-piperidine-2-carboxamide (1 equivalent) in acetonitrile, add N,N-dimethylformamide (catalytic amount) and cool the mixture to 0 °C.
-
Slowly add oxalyl chloride (1.2 equivalents) to the cooled solution, followed by the dropwise addition of pyridine (2.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Boc-2-cyanopiperidine.
Workflow for Racemic Synthesis of 1-Boc-2-cyanopiperidine
Caption: General workflow for the synthesis of racemic 1-Boc-2-cyanopiperidine.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of prolyl oligopeptidase (POP) inhibitors.
Prolyl Oligopeptidase (POP) and its Signaling Role
Prolyl oligopeptidase is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, which are involved in various physiological processes, including learning, memory, and mood regulation. Dysregulation of POP activity has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Inhibition of POP is a promising therapeutic strategy to modulate the levels of these neuropeptides in the brain, potentially offering therapeutic benefits. This compound serves as a crucial chiral precursor for the synthesis of potent and selective POP inhibitors. The cyano group can be converted into various functionalities that interact with the active site of the POP enzyme.
Simplified Prolyl Oligopeptidase Signaling Pathway
Caption: Role of POP in neuropeptide degradation and its inhibition.
Conclusion
This compound is a fundamentally important chiral intermediate for the synthesis of a variety of biologically active molecules, most notably prolyl oligopeptidase inhibitors. Its well-defined stereochemistry and the presence of the versatile Boc protecting group make it an invaluable tool for medicinal chemists. Further research into enantioselective synthetic routes and the full characterization of its spectroscopic properties will undoubtedly expand its utility in the development of novel therapeutics.
References
An In-depth Technical Guide to (S)-1-N-Boc-2-Cyano-piperidine: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of (S)-1-N-Boc-2-cyano-piperidine. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules, including peptides, alkaloids, and prolyl oligopeptidase inhibitors.[1][2]
Molecular Structure and Properties
This compound, with the CAS number 242459-44-5, has a molecular formula of C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol . The structure features a piperidine ring with a cyano group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
| Property | Value |
| CAS Number | 242459-44-5 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Appearance | White to pale brown powder or solid |
| Melting Point | 62-67 °C (for the racemic mixture)[3] |
| Boiling Point | 325.3±35.0 °C (Predicted)[4] |
| Density | 1.07±0.1 g/cm³ (Predicted)[4] |
Stereochemistry and Conformational Analysis
The stereochemistry at the C-2 position of the piperidine ring is crucial for the biological activity of the final products synthesized from this intermediate. The "(S)" designation indicates the absolute configuration at this chiral center.
The piperidine ring in N-Boc protected systems typically adopts a chair conformation to minimize steric strain. In this compound, the cyano group can occupy either an axial or equatorial position. Quantum mechanics calculations and analysis of related structures suggest a preference for the conformer where the 2-substituent is in the equatorial position to alleviate steric hindrance.[5][6] However, the presence of the bulky Boc group and the cyano group can influence the conformational equilibrium.
Logical Relationship of Conformational Isomers
References
- 1. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | C13H20N2O3 | CID 22265410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to (S)-tert-Butyl 2-Cyanopiperidine-1-carboxylate
Introduction: (S)-1-N-Boc-2-Cyanopiperidine, systematically known as (S)-tert-butyl 2-cyanopiperidine-1-carboxylate, is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of a Boc-protected nitrogen and a cyano group at the C2 position, combined with its specific stereochemistry, makes it a valuable and versatile intermediate for the construction of complex molecular architectures.[1] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in the field of drug development.
Chemical and Physical Properties
The fundamental properties of (S)-1-N-Boc-2-cyanopiperidine are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 242459-44-5[2] |
| Molecular Formula | C₁₁H₁₈N₂O₂[2] |
| Molecular Weight | 210.27 g/mol [2] |
| Boiling Point | 325.3±35.0 °C (Predicted)[2] |
| Density | 1.07 g/cm³[2] |
| Storage Temperature | 2-8 °C[2] |
Experimental Protocols
Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate
This protocol details a common method for the synthesis of the title compound starting from 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester. The procedure involves a dehydration reaction to convert the primary amide to a nitrile.[3]
Materials and Reagents:
-
2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (starting material)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride (2 M in dichloromethane)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).[3]
-
The mixture is cooled to -5 °C using an appropriate cooling bath.[3]
-
Oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) is added to the cooled mixture. The resulting solution is stirred for 15 minutes at this temperature.[3]
-
A solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol) is prepared separately and then added to the reaction mixture.[3]
-
The reaction is allowed to warm to room temperature and stirred overnight.[3]
-
Work-up: The reaction mixture is concentrated under reduced pressure (in vacuo). The resulting residue is redissolved in ethyl acetate (300 mL).[3]
-
The organic phase is washed successively with water (300 mL) and brine (200 mL).[3]
-
The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product, tert-Butyl 2-cyanopiperidine-1-carboxylate, as a yellow solid (8.44 g, 97% yield).[3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of (S)-tert-butyl 2-cyanopiperidine-1-carboxylate.
Caption: Workflow for the synthesis of (S)-tert-butyl 2-cyanopiperidine-1-carboxylate.
Applications in Drug Development and Medicinal Chemistry
(S)-1-N-Boc-2-Cyanopiperidine is a crucial chiral building block in modern pharmaceutical research and development. Its defined stereochemistry is fundamental for ensuring the biological activity and efficacy of the final target molecules.[1]
Key Roles:
-
Versatile Intermediate: It serves as a gateway for constructing intricate and complex molecules, particularly in the synthesis of bioactive peptides and alkaloids which possess diverse therapeutic properties.[1]
-
Precursor for Enzyme Inhibitors: The compound is a critical precursor in the development of prolyl oligopeptidase (POP) inhibitors. These inhibitors are a promising class of molecules for treating various neurological disorders.[1]
-
Chiral Auxiliary in Asymmetric Synthesis: It is employed as a chiral auxiliary or as a component of chiral ligands in asymmetric catalysis.[1][3] This application is vital in the pharmaceutical industry, where the enantiomeric purity of a drug directly impacts its safety and therapeutic effectiveness.[1][4]
-
Scaffold for Bioactive Molecules: The piperidine ring is a common structural motif in many biologically active compounds.[4] This intermediate provides a robust scaffold for creating novel drug candidates with desirable pharmacokinetic properties, such as improved solubility and metabolic stability.
The diagram below illustrates the central role of this compound as a precursor in synthesizing various classes of therapeutic agents.
Caption: Role as a versatile chiral building block in pharmaceutical synthesis.
References
A Technical Guide to the Spectroscopic Analysis of (S)-1-N-Boc-2-Cyano-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (S)-1-N-Boc-2-cyano-piperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.8 - 5.0 | m | - |
| H-6 (axial) | 3.8 - 4.0 | m | - |
| H-6 (equatorial) | 3.0 - 3.2 | m | - |
| H-3, H-4, H-5 | 1.5 - 2.0 | m | - |
| Boc (-C(CH₃)₃) | 1.4 - 1.5 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Boc) | 154 - 156 |
| C≡N | 118 - 120 |
| -C(CH₃)₃ (Boc) | 80 - 82 |
| C-2 | 45 - 47 |
| C-6 | 40 - 42 |
| C-3, C-4, C-5 | 20 - 30 |
| -C(CH₃)₃ (Boc) | 28 - 29 |
Table 3: Predicted IR Absorption Data
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |
| C≡N (nitrile) | Stretch | 2220 - 2260 | Medium |
| C=O (carbamate) | Stretch | 1680 - 1700 | Strong |
| C-O | Stretch | 1160 - 1250 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.1441 |
| [M+Na]⁺ | 233.1260 |
| [M+K]⁺ | 249.0999 |
| [M+NH₄]⁺ | 228.1706 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing highly accurate mass measurements.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.
The Biological Landscape of (S)-1-N-Boc-2-Cyanopiperidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (S)-1-N-Boc-2-cyanopiperidine scaffold represents a compelling starting point for the design of novel therapeutic agents, particularly in the realm of enzyme inhibition. This technical guide delves into the biological activities associated with this structural motif, with a primary focus on its potential as an inhibitor of key serine proteases implicated in a range of pathologies. While the six-membered piperidine ring offers a distinct conformational landscape compared to its well-studied five-membered pyrrolidine counterpart, the core principles of targeting specific enzymes remain analogous. This document provides a comprehensive overview of the primary biological targets, structure-activity relationships gleaned from analogous compounds, detailed experimental protocols for assessing biological activity, and visualizations of the relevant signaling pathways.
Biological Targets and the Role of the 2-Cyano Moiety
The N-acylated-2-cyanopyrrolidine scaffold has been extensively validated as a potent inhibitor of two key serine proteases: Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP). The nitrile group at the 2-position is crucial for the inhibitory activity, as it can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. This interaction mimics the transition state of the natural substrate, leading to potent and often slow-binding inhibition.
Given the structural similarity, it is hypothesized that (S)-1-N-Boc-2-cyanopiperidine derivatives could also exhibit inhibitory activity against these enzymes. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Quantitative Data on Analogous Inhibitors
While specific quantitative biological activity data for (S)-1-N-Boc-2-cyanopiperidine derivatives as potent POP or DPP-IV inhibitors is not extensively available in the public domain, the data from their pyrrolidine analogues provide a strong rationale for their investigation. The following tables summarize the activity of well-characterized N-acyl-2-cyanopyrrolidine inhibitors.
Table 1: Biological Activity of Prolyl Oligopeptidase (POP) Inhibitors with a 2-Cyanopyrrolidine Scaffold
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Fmoc-alanyl-pyrrolidine-2-nitrile | Rabbit Brain POP | Enzyme Inhibition | - | 5 | [1] |
| Fmoc-prolyl-pyrrolidine-2-nitrile | Rabbit Brain POP | Enzyme Inhibition | - | 5 | [1] |
Table 2: Biological Activity of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors with a 2-Cyanopyrrolidine Scaffold
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| NVP-DPP728 | Human DPP-IV | Enzyme Inhibition | - | 11 | [2] |
| Compound 5f | Rat Plasma DPP-IV | Enzyme Inhibition | 116 | - | [3] |
Experimental Protocols
The following are detailed methodologies for conducting in vitro inhibition assays for Prolyl Oligopeptidase and Dipeptidyl Peptidase IV.
Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against POP.
Materials:
-
Purified recombinant human Prolyl Oligopeptidase (POP)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the POP enzyme to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted test compound solution (or vehicle control).
-
Add 25 µL of the diluted POP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time (kinetic read) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)
This protocol is a standard method for assessing the inhibitory potential of compounds against DPP-IV.
Materials:
-
Purified recombinant human Dipeptidyl Peptidase IV (DPP-IV)
-
Fluorogenic substrate: Gly-Pro-AMC (H-Gly-L-Pro-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Gly-Pro-AMC in DMSO.
-
Dilute the DPP-IV enzyme to a working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO and then in Assay Buffer.
-
-
Assay Setup:
-
Add 30 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compound solution (or vehicle control).
-
Add 10 µL of the diluted DPP-IV enzyme solution.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the endpoint fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 value as described for the POP assay.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DPP-IV signaling pathway and the mechanism of its inhibition.
Caption: Prolyl Oligopeptidase (POP) signaling pathway and its inhibition.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Conclusion
The (S)-1-N-Boc-2-cyanopiperidine scaffold holds significant promise as a template for the development of novel serine protease inhibitors. While direct biological data for these specific piperidine derivatives is currently limited in publicly accessible literature, the wealth of information on their 2-cyanopyrrolidine counterparts provides a strong impetus for their synthesis and evaluation. The detailed experimental protocols and an understanding of the target signaling pathways provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing class of compounds. Further investigation into the structure-activity relationships of N-substituted (S)-1-N-Boc-2-cyanopiperidine derivatives is warranted to unlock their full potential in drug discovery.
References
- 1. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of (S)-1-N-Boc-2-Cyanopiperidine in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Boc-2-cyanopiperidine has emerged as a valuable and versatile chiral building block in modern asymmetric synthesis. Its rigid piperidine core, coupled with the stereodefined cyano group at the C2 position and the readily manipulable Boc-protecting group, offers a powerful platform for the construction of complex, enantioenriched molecules. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its use in research and development.
Core Applications in Asymmetric Synthesis
The primary utility of (S)-1-N-Boc-2-cyanopiperidine lies in its role as a chiral precursor for the synthesis of a variety of substituted piperidines, which are prevalent structural motifs in numerous pharmaceuticals and natural products.[1] Its applications can be broadly categorized into two main areas:
-
Diastereoselective Additions to the Cyano Group: The nitrile functionality can be activated and reacted with various nucleophiles to create a new stereocenter at the C2 position. The inherent chirality of the starting material directs the stereochemical outcome of these additions.
-
Transformation of the Cyano Group: The cyano group can be stereoselectively reduced or hydrolyzed to afford chiral 2-aminomethyl or 2-carboxy piperidine derivatives, respectively, which are themselves valuable intermediates.
A notable application of this chiral building block is in the development of prolyl oligopeptidase (POP) inhibitors, which are being investigated for the treatment of various neurological disorders.[1] The piperidine ring serves as a proline bioisostere, and the stereochemistry at the C2 position is crucial for potent and selective inhibition of the enzyme.
Reductive Spiroannulation of N-Boc-2-Cyanopiperidines
A key transformation highlighting the utility of (S)-1-N-Boc-2-cyanopiperidine is its use in the synthesis of spiropiperidines. This is achieved through a reductive lithiation of the cyano group, followed by an intramolecular cyclization. The stereochemical course of this reaction has been investigated, providing insight into the factors controlling the diastereoselectivity of the process.
The process begins with the reductive lithiation of N-Boc-2-cyanopiperidine to form an N-protected 2-lithiopiperidine intermediate. This organolithium species can then undergo intramolecular cyclization with a tethered electrophile to yield the spiropiperidine product.
Quantitative Data on Diastereoselectivity
The diastereoselectivity of the reductive spiroannulation of N-Boc-2-cyanopiperidines has been shown to be moderate. Studies have indicated that the use of the Boc protecting group leads to lower diastereoselectivity compared to a benzyl (Bn) protecting group. This is attributed to the conformational effects of the protecting group on the orientation of the intermediate 2-lithiopiperidine.
| Protecting Group | Diastereomeric Ratio (dr) |
| Boc | Lower Selectivity |
| Bn | High Selectivity |
Note: Specific numerical values for the diastereomeric ratio were not available in the public domain at the time of this writing and would require access to the full text of primary literature.
Experimental Protocols
General Procedure for Reductive Lithiation of N-Boc-2-cyanopiperidine
The following is a generalized protocol and should be adapted and optimized for specific substrates and reaction conditions. It is based on methodologies for similar transformations.
Materials:
-
N-Boc-2-cyanopiperidine
-
Lithium metal
-
Di-tert-butylbiphenyl (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated solvent for quenching (e.g., D₂O or CD₃OD) for mechanistic studies, or the appropriate electrophile for synthesis.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a catalytic amount of di-tert-butylbiphenyl to anhydrous THF.
-
Add freshly cut lithium metal to the solution and stir until the characteristic deep blue color of the lithium di-tert-butylbiphenylide (LiDBB) radical anion persists.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of N-Boc-2-cyanopiperidine in anhydrous THF to the LiDBB solution.
-
Stir the reaction mixture at -78 °C for the appropriate time to ensure the formation of the 2-lithiopiperidine intermediate.
-
For mechanistic studies, quench the reaction with a deuterated solvent. For synthetic applications, add the desired electrophile.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship in Stereoselective Synthesis
The stereochemical outcome of reactions involving (S)-1-N-Boc-2-cyanopiperidine is dictated by the principle of asymmetric induction. The existing stereocenter at C2 influences the facial selectivity of nucleophilic attack or other transformations at or adjacent to this center.
Conclusion and Future Outlook
(S)-1-N-Boc-2-cyanopiperidine is a valuable chiral building block with demonstrated utility in the asymmetric synthesis of complex piperidine derivatives. While its application in reductive spiroannulations has been explored, there remains significant potential for the development of novel stereoselective transformations involving this versatile intermediate. Future research in this area could focus on expanding the scope of nucleophiles for addition to the cyano group, developing highly stereoselective reductions of the nitrile, and applying these methodologies to the total synthesis of bioactive natural products and pharmaceuticals. The insights gained from further studies will undoubtedly solidify the position of (S)-1-N-Boc-2-cyanopiperidine as a cornerstone of modern asymmetric synthesis.
References
(S)-1-N-Boc-2-Cyanopiperidine: A Core Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-N-Boc-2-cyanopiperidine is a highly valuable, synthetically versatile chiral building block that has become indispensable in the field of medicinal chemistry. Its rigid piperidine scaffold, combined with the stereodefined cyano group and the stable Boc-protecting group, offers a strategic starting point for the asymmetric synthesis of complex molecular architectures. This guide details the physicochemical properties, synthesis, and critical applications of (S)-1-N-Boc-2-cyanopiperidine, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols and process diagrams are provided to support its practical application in research and development.
Physicochemical and Spectroscopic Data
(S)-1-N-Boc-2-cyanopiperidine is typically a white to pale brown powder or yellow solid.[1][2] Its Boc-protecting group ensures controlled reactivity, while the inherent chirality is fundamental for creating enantiomerically pure compounds, a critical factor in drug efficacy and safety.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2S)-2-cyanopiperidine-1-carboxylate | N/A |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | White to pale brown powder / Yellow solid | [1][2] |
| Melting Point | 62-67 °C (for racemic mixture) | [2] |
| Enantiomeric Purity | Typically >99% | [2] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | N/A |
| Storage | 2-8°C | [2] |
| ¹H NMR (CDCl₃) | δ (ppm): 4.90-5.10 (m, 1H), 3.90-4.10 (m, 1H), 3.10-3.30 (m, 1H), 1.50-2.00 (m, 6H), 1.48 (s, 9H). Note: Spectrum is for the (R)-enantiomer but is identical for the (S)-enantiomer. | [3] |
| ¹³C NMR (CDCl₃, Expected) | δ (ppm): ~154 (C=O), ~120 (CN), ~81 (C(CH₃)₃), ~48 (C2), ~40 (C6), ~28 (C(CH₃)₃), ~25 (C4), ~24 (C5), ~20 (C3). | N/A |
| Optical Rotation [α]D | Specific value is dependent on concentration and solvent. Must be determined experimentally to confirm enantiomeric purity against a standard. | N/A |
Enantioselective Synthesis
The most common and efficient method for synthesizing (S)-1-N-Boc-2-cyanopiperidine is the dehydration of the corresponding primary amide, (S)-1-N-Boc-piperidine-2-carboxamide. This precursor is readily available from the chiral pool starting material, (S)-pipecolic acid.[4][5][6] The dehydration reaction is typically high-yielding and preserves the stereochemical integrity of the chiral center.
Caption: Enantioselective synthesis workflow for (S)-1-N-Boc-2-cyanopiperidine.
Experimental Protocol: Synthesis of (S)-1-N-Boc-2-cyanopiperidine
This protocol is adapted from the established synthesis of the racemic compound.[2]
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous acetonitrile (220 mL) and dimethylformamide (DMF, 3.82 mL, 49.4 mmol).
-
Activation: Cool the mixture to -5 °C using an ice-salt bath. Slowly add oxalyl chloride (24.7 mL of a 2M solution in dichloromethane, 49.4 mmol). Stir the resulting mixture for 15 minutes at -5 °C.
-
Amide Addition: Prepare a solution of (S)-2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol). Add this solution dropwise to the activated mixture.
-
Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.
-
Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate (300 mL).
-
Washing: Transfer the organic solution to a separatory funnel and wash successively with water (300 mL) and brine (200 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (S)-1-N-Boc-2-cyanopiperidine as a yellow solid (expected yield: >95%). The product can be further purified by column chromatography if necessary.
Applications in Drug Discovery
The unique structure of (S)-1-N-Boc-2-cyanopiperidine makes it a critical precursor for a range of pharmaceuticals.[7] Its applications include the synthesis of bioactive alkaloids and as a component in asymmetric catalysis.[7][8] Its most prominent role is in the synthesis of gliptins, a class of drugs that inhibit the DPP-4 enzyme.
Case Study: Synthesis of DPP-4 Inhibitors (e.g., Saxagliptin)
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10][11] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][12][13] By inhibiting DPP-4, drugs like Saxagliptin prolong the action of these incretins, leading to improved glycemic control in patients with type 2 diabetes.[9][14][15]
The synthesis of Saxagliptin involves the coupling of a chiral adamantane amino acid derivative with a cyanopyrrolidine or cyanopiperidine unit. The (S)-2-cyanopiperidine moiety serves as a substrate-like component that binds to the active site of the DPP-4 enzyme.
Caption: Synthetic pathway to Saxagliptin utilizing a 2-cyanopiperidine core.
Mechanism of Action: DPP-4 Inhibition
The drugs synthesized from this chiral building block function by inhibiting the DPP-4 enzyme, which plays a key role in glucose metabolism through the incretin effect.
Caption: Mechanism of DPP-4 inhibitors on the incretin signaling pathway.
Conclusion
(S)-1-N-Boc-2-cyanopiperidine stands out as a premier chiral building block for modern pharmaceutical development. Its utility is firmly established in the synthesis of DPP-4 inhibitors, providing a clear and efficient route to enantiomerically pure active pharmaceutical ingredients. The robust synthetic protocols and the critical role of its derivatives in managing metabolic diseases underscore its importance. This guide provides the foundational technical information for researchers to effectively leverage this compound in advancing drug discovery pipelines, particularly in the creation of next-generation therapeutics targeting enzymatic pathways.
References
- 1. SAXagliptin Monograph for Professionals - Drugs.com [drugs.com]
- 2. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]
- 3. (R)-1-N-BOC-2-CYANO-PIPERIDINE(940000-26-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 6. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 10. glucagon.com [glucagon.com]
- 11. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 12. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 13. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saxagliptin - Wikipedia [en.wikipedia.org]
- 15. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Chirality in Piperidines: An In-depth Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products. Its three-dimensional architecture is crucial for biological activity, making the stereocontrolled synthesis of these heterocycles a paramount objective in drug discovery and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of chiral piperidine synthesis, detailing key methodologies, experimental protocols, and quantitative data to serve as a valuable resource for researchers in the field.
A Historical Landmark: The Dawn of Chiral Piperidine Synthesis
The journey into the stereoselective synthesis of piperidines began with a landmark achievement in the history of organic chemistry: the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886.[1][2] Coniine, the toxic principle of poison hemlock, possesses a single stereocenter at the C-2 position. Ladenburg's approach, while not asymmetric in its initial stages, laid the groundwork for future advancements by successfully constructing the piperidine ring and isolating the naturally occurring enantiomer.
Ladenburg's Synthesis of (±)-Coniine
Ladenburg's strategy involved the synthesis of a racemic mixture of coniine, which was then resolved into its individual enantiomers using a chiral resolving agent. This classical approach highlighted the importance of stereoisomerism and the need for methods to access single enantiomers.
Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine [1][2]
-
Preparation of 2-Methylpyridine: N-methylpyridine iodide is heated to 250 °C to induce a rearrangement, yielding 2-methylpyridine.
-
Knoevenagel Condensation: 2-Methylpyridine is condensed with acetaldehyde in the presence of anhydrous zinc chloride to form 2-propenylpyridine. Paraldehyde, a trimer of acetaldehyde, was used as the acetaldehyde source.
-
Reduction: The 2-propenylpyridine is reduced using metallic sodium in ethanol to afford racemic (±)-coniine.
-
Resolution: The racemic mixture is treated with (+)-tartaric acid. The resulting diastereomeric salts exhibit different solubilities, allowing for the separation of the (+) and (-) enantiomers through fractional crystallization. The less soluble salt of (+)-coniine crystallizes first and is separated.
-
Liberation of the Free Base: The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure (+)-coniine, which was found to be identical to the natural product.
This seminal work not only marked a significant milestone in natural product synthesis but also underscored the necessity for developing methods that could directly produce chiral molecules without the need for tedious resolution steps.
The Evolution of Asymmetric Strategies
Following Ladenburg's pioneering work, the field of chiral piperidine synthesis has evolved dramatically, driven by the increasing demand for enantiomerically pure compounds in pharmacology. Modern approaches can be broadly categorized into three main strategies: chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric synthesis.
Chiral Pool Synthesis: Nature's Building Blocks
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials.[3][4][5] L-lysine, with its pre-existing stereocenter and linear carbon chain, is a particularly attractive precursor for the synthesis of various piperidine alkaloids.[6][7]
Conceptual Workflow: Chiral Pool Synthesis from L-Lysine
Caption: General workflow for the synthesis of chiral piperidines from the chiral pool amino acid, L-lysine.
This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Chiral Auxiliaries: Temporary Stereochemical Guides
The use of chiral auxiliaries involves the temporary attachment of a chiral molecule to an achiral substrate to direct a stereoselective transformation. Once the desired chirality is established in the product, the auxiliary is removed. Evans auxiliaries, for example, have been successfully employed in the diastereoselective hydrogenation of pyridines.[8]
Catalytic Asymmetric Synthesis: The Modern Era
The advent of catalytic asymmetric synthesis has revolutionized the field, offering highly efficient and atom-economical routes to chiral piperidines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
The asymmetric hydrogenation of pyridines and their derivatives is a powerful strategy for the direct synthesis of chiral piperidines.[1][2][9][10][11][12][13][14] Early attempts were often met with challenges due to the aromaticity and catalyst-poisoning nature of the pyridine ring. However, the development of sophisticated chiral catalysts, particularly those based on iridium and rhodium, has enabled highly enantioselective hydrogenations of activated pyridine derivatives, such as pyridinium salts.[10][11][13][14]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [13]
-
Materials: N-Benzyl-2-phenylpyridinium bromide (1a), [{Ir(cod)Cl}₂] (1 mol%), (R)-Synphos (2.2 mol%), Toluene/CH₂Cl₂ (1:1), H₂ (600 psi).
-
Procedure: In a glovebox, the pyridinium salt (0.25 mmol), [{Ir(cod)Cl}₂], and (R)-Synphos are placed in a vial. The vial is sealed, and the solvent (3 mL) is added. The reaction mixture is then transferred to an autoclave and pressurized with H₂ to 600 psi. The reaction is stirred at 28 °C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Quantitative Data for Asymmetric Hydrogenation of Pyridinium Salts [13]
| Entry | Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | 92 |
| 2 | 4-MeC₆H₄ | 99 | 89 |
| 3 | 4-ClC₆H₄ | 95 | 92 |
| 4 | 4-FC₆H₄ | 99 | 93 |
| 5 | 2-Naphthyl | 99 | 87 |
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidines, avoiding the use of often toxic and expensive metal catalysts.[15][16][17][18] Chiral Brønsted acids and amines have been successfully employed to catalyze a variety of reactions, including aza-Diels-Alder reactions, leading to the formation of highly functionalized and enantioenriched piperidine derivatives.[4][19]
Conceptual Workflow: Organocatalytic Aza-Diels-Alder Reaction
Caption: Catalytic cycle for an organocatalytic enantioselective aza-Diels-Alder reaction.
Experimental Protocol: Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction [19]
-
Materials: Imine (1 equiv), cyclopentadiene (2.0 equiv), chiral BINOL-derived phosphoric acid catalyst (5 mol%), hexane/toluene (3:1).
-
Procedure: The imine and cyclopentadiene are suspended in the solvent mixture in a screw-capped test tube and stirred at -78 °C for 10 minutes. The chiral Brønsted acid catalyst is then added, and the mixture is stirred until the imine is consumed. The crude reaction mixture is purified by column chromatography.
Quantitative Data for Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction [19]
| Entry | Imine Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 85 | 92 |
| 2 | 4-Nitrophenyl | 83 | 86 |
| 3 | 4-Chlorophenyl | 94 | 82 |
| 4 | 2-Naphthyl | 79 | 91 |
Diastereoselective reductions of prochiral piperidine precursors, such as N-acyl-2,3-dihydropyridin-4-ones, offer another efficient route to chiral piperidines.[12][20] The choice of reducing agent and the nature of the substituents on the piperidine ring play a crucial role in determining the stereochemical outcome of the reaction.
Experimental Protocol: Diastereoselective Reduction of an N-Acyl-2,3-dihydropyridin-4-one [12]
-
Materials: N-acyl-2,3-dihydropyridin-4-one, zinc dust, acetic acid.
-
Procedure: The N-acyl-2,3-dihydropyridin-4-one is dissolved in acetic acid. Zinc dust is added portion-wise, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the corresponding N-acyl-4-piperidone.
Quantitative Data for Diastereoselective Reduction [12]
| Substrate (N-Acyl Group) | Product | Yield (%) |
| Boc | N-Boc-4-piperidone | 95 |
| Cbz | N-Cbz-4-piperidone | 92 |
| Benzoyl | N-Benzoyl-4-piperidone | 91 |
Applications in Drug Development: The Synthesis of (-)-Paroxetine
The significance of chiral piperidine synthesis is exemplified by its application in the production of numerous pharmaceuticals. A prominent example is the antidepressant drug (-)-Paroxetine, which features a chiral disubstituted piperidine core. Various asymmetric strategies have been developed for its synthesis, including approaches that utilize asymmetric hydrogenation.[3][21][9]
Retrosynthetic Analysis of (-)-Paroxetine
References
- 1. Coniine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. air.unimi.it [air.unimi.it]
- 15. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 17. mdpi.com [mdpi.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 20. Reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones using zinc/acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Boc Protected Piperidines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates. The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules containing the piperidine scaffold. Among these, the tert-butoxycarbonyl (Boc) group stands out as a versatile and widely employed protecting group for the piperidine nitrogen. This technical guide provides a comprehensive overview of the synthesis, reactions, and deprotection of N-Boc protected piperidines, with a focus on their application in drug discovery and development.
Core Concepts: The Role of the N-Boc Protecting Group
The N-Boc group serves as a crucial temporary shield for the secondary amine of the piperidine ring. This protection is essential for several reasons:
-
Controlled Reactivity: It prevents the nucleophilic piperidine nitrogen from participating in unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.
-
Enabling Selective Functionalization: By masking the nitrogen, it allows for regioselective reactions at other positions of the piperidine ring.
-
Improving Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification.
-
Facile Removal: The Boc group can be readily cleaved under specific acidic conditions, regenerating the free amine for further functionalization at the desired stage of the synthesis.
Synthesis of N-Boc Protected Piperidines
Several synthetic routes are employed for the preparation of N-Boc protected piperidines, with the choice of method often depending on the availability of starting materials and the desired substitution pattern on the piperidine ring.
1. Direct Protection of Piperidines
The most straightforward approach involves the direct reaction of a substituted piperidine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
-
General Experimental Protocol: To a solution of the piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dioxane, a base like potassium carbonate (1.5 eq.) or triethylamine is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
2. Reduction of N-Boc-piperidones
Commercially available or synthesized N-Boc-piperidones serve as versatile intermediates for the synthesis of N-Boc protected hydroxypiperidines. The reduction of the ketone functionality can be achieved using various reducing agents.
-
General Experimental Protocol (using Sodium Borohydride): N-Boc-4-piperidone (1.0 eq.) is dissolved in methanol and the solution is cooled to 0 °C. Sodium borohydride (1.5 eq.) is added portion-wise while maintaining the low temperature. The reaction mixture is then stirred at room temperature for 2-4 hours, with progress monitored by TLC. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc-4-hydroxypiperidine.
3. Multi-step Synthesis from Acyclic Precursors
For the synthesis of enantiomerically pure substituted piperidines, multi-step synthetic sequences starting from chiral precursors like amino acids are often employed. For example, 3-(N-Boc amino) piperidine derivatives can be synthesized from L-glutamic acid. This route involves esterification, Boc-protection, reduction of the ester groups to alcohols, tosylation, and finally cyclization.
Key Reactions of N-Boc Protected Piperidines
The N-Boc protected piperidine scaffold can undergo a variety of chemical transformations, allowing for the introduction of molecular diversity.
1. Oxidation of Hydroxypiperidines
The hydroxyl group of N-Boc-hydroxypiperidines can be oxidized to the corresponding ketone, which is a key intermediate for further derivatization, such as in the synthesis of kinase inhibitors.
2. Nucleophilic Substitution
The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at that position.
3. N-Alkylation and N-Arylation (after Deprotection)
Following the removal of the Boc group, the liberated secondary amine can be functionalized through N-alkylation or N-arylation reactions, which are fundamental steps in the synthesis of many pharmaceutical agents.
4. Reductive Amination
N-Boc-4-piperidone can undergo reductive amination with primary or secondary amines to introduce substituents at the 4-position of the piperidine ring.
5. Palladium-Catalyzed Cross-Coupling Reactions
The organolithium species derived from the deprotonation of N-Boc-piperidine can be transmetalated to an organozinc reagent and subsequently used in Negishi-type cross-coupling reactions with aryl bromides to form 2-arylpiperidines.
Deprotection of the N-Boc Group
The removal of the N-Boc group is a critical step to unveil the piperidine nitrogen for subsequent reactions. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.
1. Acidic Deprotection
The most common method for N-Boc deprotection involves treatment with a strong acid.
-
Trifluoroacetic Acid (TFA): A solution of the N-Boc protected piperidine in a mixture of TFA and a solvent like DCM (e.g., 20% TFA in DCM) is stirred at room temperature. The reaction is typically complete within a few hours. The solvent and excess TFA are then removed in vacuo.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane, is a widely used reagent for Boc deprotection. The product often precipitates as the hydrochloride salt, which can be isolated by filtration.
2. Milder and Alternative Deprotection Methods
For substrates containing acid-sensitive functional groups, milder deprotection conditions are required.
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can effectively cleave the Boc group under non-protic conditions.
-
Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for any reagents.
-
Oxalyl Chloride in Methanol: This method offers a mild alternative for the deprotection of N-Boc groups in structurally diverse compounds, including those with other acid-labile functionalities. The reaction proceeds at room temperature with high yields.
-
Catalyst-free Deprotection in Hot Water: For certain substrates, simply refluxing in water can achieve N-Boc deprotection, offering an environmentally friendly "green" alternative.
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic and deprotection reactions involving N-Boc protected piperidines, as cited in the literature.
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Boc Protection | 4-piperidinecarboxylic acid | (Boc)₂O, Na₂CO₃/NaHCO₃ buffer, 30 °C, 22 h | N-Boc-piperidine-4-carboxylic acid | - | |
| N-Boc Protection | Dimethyl L-glutamate | (Boc)₂O, TEA, DMAP, CH₂Cl₂ | N-Boc dimethyl L-glutamate | 92% | |
| Reduction | N-Boc-4-piperidone | NaBH₄, Methanol, 0 °C to RT, 2-4 h | N-Boc-4-hydroxypiperidine | - | |
| Reduction | N-Boc dimethyl L-glutamate | NaBH₄, THF/Methanol | N-Boc-diol | 76% | |
| Multi-step Synthesis | L-glutamic acid | 5 linear steps | 3-(N-Boc amino) piperidine derivatives | 44-55% | |
| N-Boc Deprotection | N-Boc-peptide | TMSI, BSA, MeCN, 30 min | Dipeptide | 98% | |
| N-Boc Deprotection | N-Boc-peptide | TMSI (cat.), BSTFA, MeCN, 15 h | Dipeptide | - | |
| N-Boc Deprotection | Structurally diverse N-Boc amines | Oxalyl chloride, Methanol, RT, 1-4 h | Deprotected amines | up to 90% | |
| N-Boc Deprotection | Structurally diverse N-Boc amines | Water, reflux | Deprotected amines | Excellent |
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the synthesis and application of N-Boc protected piperidines.
Caption: Synthetic routes to N-Boc protected piperidines.
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-1-N-Boc-2-Cyano-piperidine from Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for a multi-step synthesis of the chiral building block, (S)-1-N-Boc-2-cyanopiperidine, a valuable intermediate in pharmaceutical research and drug development. The described synthetic route commences with the hydrogenation of 2-picolinic acid to afford racemic 2-piperidinecarboxylic acid. Subsequent resolution of the racemate yields the desired (S)-enantiomer. The synthesis proceeds through N-Boc protection, amidation, and a final dehydration step to furnish the target nitrile. This application note includes comprehensive experimental procedures, a summary of quantitative data for each step, and graphical representations of the synthetic workflow and logical progression.
Introduction
Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products. The specific stereochemistry of substituents on the piperidine ring is often crucial for biological activity and selectivity. (S)-1-N-Boc-2-cyanopiperidine serves as a key chiral intermediate, enabling the introduction of diverse functionalities at the 2-position of the piperidine core, which is a common motif in the development of novel therapeutics. The synthesis of enantiomerically pure piperidine derivatives can be challenging. The following protocols outline a reliable and reproducible pathway to obtain the (S)-enantiomer of 1-N-Boc-2-cyanopiperidine.
Overall Synthetic Scheme
The synthesis of (S)-1-N-Boc-2-cyanopiperidine is accomplished through a five-step sequence starting from 2-picolinic acid:
-
Hydrogenation: Catalytic hydrogenation of 2-picolinic acid to yield racemic 2-piperidinecarboxylic acid.
-
Resolution: Classical resolution of the racemic acid using a chiral resolving agent to isolate (S)-2-piperidinecarboxylic acid.
-
N-Boc Protection: Protection of the secondary amine of (S)-2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc)₂O.
-
Amidation: Conversion of the carboxylic acid moiety of (S)-1-N-Boc-2-piperidinecarboxylic acid to the corresponding primary amide.
-
Dehydration: Dehydration of the primary amide to the target nitrile, (S)-1-N-Boc-2-cyanopiperidine.
Experimental Protocols
Step 1: Synthesis of Racemic 2-Piperidinecarboxylic Acid
This protocol describes the catalytic hydrogenation of 2-picolinic acid.
-
Materials: 2-Picolinic acid, Palladium on carbon (10 wt. %), Methanol, Pressurized hydrogenation apparatus.
-
Procedure:
-
In a high-pressure reactor, a solution of 2-picolinic acid (1 equivalent) in methanol is prepared.
-
10% Palladium on carbon (5 mol %) is carefully added to the solution.
-
The reactor is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to 50-60 atm.
-
The reaction mixture is stirred at 50-60 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield racemic 2-piperidinecarboxylic acid as a solid. The product can be further purified by recrystallization.
-
Step 2: Resolution of Racemic 2-Piperidinecarboxylic Acid
This protocol outlines a general procedure for the classical resolution of racemic 2-piperidinecarboxylic acid using a chiral resolving agent such as L-tartaric acid.
-
Materials: Racemic 2-piperidinecarboxylic acid, L-tartaric acid (or another suitable chiral resolving agent), Ethanol, Water.
-
Procedure:
-
Racemic 2-piperidinecarboxylic acid (1 equivalent) is dissolved in a minimal amount of hot ethanol/water.
-
A solution of L-tartaric acid (0.5 equivalents) in hot ethanol is added dropwise to the solution of the racemic acid.
-
The mixture is allowed to cool slowly to room temperature, and then cooled further in an ice bath to promote crystallization of the diastereomeric salt.
-
The resulting crystals (the less soluble diastereomeric salt) are collected by filtration and washed with a small amount of cold ethanol.
-
The enantiomeric excess of the resolved acid can be determined at this stage by converting a small sample back to the free acid and analyzing by chiral HPLC.
-
The diastereomeric salt is recrystallized from a suitable solvent system until a constant optical rotation and high enantiomeric excess are achieved.
-
The purified diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to liberate the free (S)-2-piperidinecarboxylic acid, which is then extracted into an organic solvent after acidification.
-
Step 3: Synthesis of (S)-1-N-Boc-2-piperidinecarboxylic Acid
This protocol details the N-Boc protection of the chiral amino acid.
-
Materials: (S)-2-Piperidinecarboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Methanol, Water, Diethyl ether.
-
Procedure:
-
To a round-bottomed flask, add (S)-2-piperidinecarboxylic acid (1.0 equivalent), sodium bicarbonate (5.0 equivalents), and methanol.[1]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.[1]
-
The reaction mixture is stirred at room temperature for 24 hours.[1]
-
After completion, methanol is removed under reduced pressure.[1]
-
The residue is dissolved in water and washed three times with diethyl ether to remove any unreacted (Boc)₂O.[1]
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl at 0 °C and then extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-1-N-Boc-2-piperidinecarboxylic acid as a white solid.[1]
-
Step 4: Synthesis of (S)-1-N-Boc-2-piperidinecarboxamide
This protocol describes the amidation of the N-Boc protected acid using EDC and HOBt as coupling agents.
-
Materials: (S)-1-N-Boc-2-piperidinecarboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve (S)-1-N-Boc-2-piperidinecarboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.[2]
-
After stirring for 30 minutes at 0 °C, add ammonium chloride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford (S)-1-N-Boc-2-piperidinecarboxamide.
-
Step 5: Synthesis of (S)-1-N-Boc-2-cyanopiperidine
This protocol details the dehydration of the amide to the nitrile.
-
Materials: (S)-1-N-Boc-2-piperidinecarboxamide, Oxalyl chloride, Pyridine, Anhydrous acetonitrile, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of anhydrous DMF (1.2 equivalents) in anhydrous acetonitrile in a round-bottom flask at -5 °C, slowly add oxalyl chloride (1.2 equivalents).
-
Stir the resulting mixture for 15 minutes.
-
Add a solution of (S)-1-N-Boc-2-piperidinecarboxamide (1.0 equivalent) in anhydrous acetonitrile and pyridine (2.5 equivalents).
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to yield (S)-1-N-Boc-2-cyanopiperidine.
-
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity/e.e. (%) |
| 1 | Hydrogenation | 2-Picolinic Acid | Racemic 2-Piperidinecarboxylic Acid | H₂, 10% Pd/C, Methanol, 50-60 °C, 50-60 atm | >85 | N/A |
| 2 | Resolution | Racemic 2-Piperidinecarboxylic Acid | (S)-2-Piperidinecarboxylic Acid | L-Tartaric acid, Ethanol/Water | ~40 (theoretical max 50) | >98 e.e. (after recrystallization) |
| 3 | N-Boc Protection | (S)-2-Piperidinecarboxylic Acid | (S)-1-N-Boc-2-piperidinecarboxylic Acid | (Boc)₂O, NaHCO₃, Methanol/Water, rt | ~88 | >99 |
| 4 | Amidation | (S)-1-N-Boc-2-piperidinecarboxylic Acid | (S)-1-N-Boc-2-piperidinecarboxamide | EDC, HOBt, DIPEA, NH₄Cl, DMF, rt | 75-90 (typical) | >98 |
| 5 | Dehydration | (S)-1-N-Boc-2-piperidinecarboxamide | (S)-1-N-Boc-2-cyanopiperidine | Oxalyl chloride, Pyridine, DMF, Acetonitrile, rt | ~97 | >99 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of (S)-1-N-Boc-2-cyanopiperidine.
Caption: Logical relationship of key intermediates in the synthesis.
References
Application Notes and Protocols for the Asymmetric Synthesis of Bioactive Peptides using (S)-1-N-Boc-2-Cyano-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-N-Boc-2-cyano-piperidine is a versatile chiral building block pivotal in the asymmetric synthesis of a variety of bioactive molecules, particularly in the development of therapeutic peptides and peptidomimetics.[1] Its rigid piperidine scaffold and the presence of a chemically versatile cyano group make it an ideal starting material for creating compounds with specific stereochemistry, which is often crucial for biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides, with a focus on Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a significant class of drugs for the treatment of type 2 diabetes.[2][3]
Introduction
The piperidine moiety is a common structural motif found in numerous biologically active compounds and pharmaceuticals.[4] The use of chiral, protected piperidine derivatives such as this compound allows for the controlled, stereospecific synthesis of complex target molecules.[1] The Boc (tert-butyloxycarbonyl) protecting group provides stability during various reaction conditions and can be readily removed under mild acidic conditions, making it compatible with standard peptide synthesis strategies.[5]
One of the most prominent applications of this chiral intermediate is in the synthesis of DPP-IV inhibitors.[2][3] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[2][6] By inhibiting DPP-IV, the physiological activity of incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the therapeutic action of "gliptins" in managing type 2 diabetes.[7]
This application note will detail the synthetic route to a Vildagliptin analogue, a potent DPP-IV inhibitor, starting from this compound. Vildagliptin itself is based on a cyanopyrrolidine scaffold; however, the substitution with a cyanopiperidine ring is a common strategy in drug discovery to explore structure-activity relationships (SAR) and potentially improve pharmacokinetic properties.
Key Applications
-
Asymmetric Synthesis of DPP-IV Inhibitors: this compound serves as a key precursor for the synthesis of peptidomimetic DPP-IV inhibitors. The cyano group can be readily converted to an aminomethyl group, which can then be coupled with other amino acids or building blocks.
-
Scaffold for Peptidomimetics: The rigid piperidine ring introduces conformational constraints into peptide chains, which can be advantageous for receptor binding and improving metabolic stability.[8]
-
Drug Discovery and Lead Optimization: This building block is invaluable for creating libraries of novel compounds for high-throughput screening and for optimizing the pharmacological profiles of lead candidates.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of a Vildagliptin analogue using this compound. The data is compiled from analogous synthetic procedures and is intended to provide expected values for yield and purity.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Reduction of Nitrile | (S)-1-N-Boc-2-(aminomethyl)piperidine | This compound | H₂, Raney Nickel, NH₃/MeOH | 85-95 | >98 |
| 2. Coupling with N-protected Amino Acid | Boc-(S)-2-((((S)-1-(chloroacetyl)pyrrolidine-2-carboxamido)methyl)piperidine) | (S)-1-N-Boc-2-(aminomethyl)piperidine | Chloroacetyl-L-proline, HATU, DIPEA | 70-85 | >97 |
| 3. Coupling with Adamantyl Amine (analogue of Vildagliptin synthesis) | Vildagliptin Analogue | Intermediate from Step 2 | 3-hydroxy-1-aminoadamantane, K₂CO₃, KI | 60-75 | >99 |
Experimental Protocols
Step 1: Synthesis of (S)-1-N-Boc-2-(aminomethyl)piperidine
This protocol describes the reduction of the cyano group to a primary amine.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol (MeOH), anhydrous
-
Ammonia solution (7 N in MeOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask or Parr hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in a solution of 7 N ammonia in methanol.
-
Carefully add Raney Nickel (approx. 20 wt% of the starting material) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-N-Boc-2-(aminomethyl)piperidine. The product is often used in the next step without further purification.
Step 2: Coupling with Chloroacetyl-L-proline
This protocol outlines the coupling of the aminomethyl piperidine with a proline derivative, a key step in forming the dipeptide-like structure.
Materials:
-
(S)-1-N-Boc-2-(aminomethyl)piperidine
-
Chloroacetyl-L-proline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
Dissolve Chloroacetyl-L-proline (1.1 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of (S)-1-N-Boc-2-(aminomethyl)piperidine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Step 3: Synthesis of the Vildagliptin Analogue
This final step involves the coupling with 3-hydroxy-1-aminoadamantane.
Materials:
-
Product from Step 2
-
3-hydroxy-1-aminoadamantane
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
2-Butanone (MEK)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of the product from Step 2 (1.0 eq.) in 2-butanone, add 3-hydroxy-1-aminoadamantane (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final Vildagliptin analogue.
Visualizations
Experimental Workflow```dot
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References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. oatext.com [oatext.com]
- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Application of (S)-1-N-Boc-2-Cyano-piperidine in the Enantioselective Synthesis of Piperidine Alkaloids
(S)-1-N-Boc-2-cyanopiperidine has emerged as a pivotal chiral building block for the asymmetric synthesis of a diverse range of piperidine alkaloids, which are a class of natural products renowned for their significant physiological activities. The inherent chirality and the versatile cyano group of this synthon provide a robust platform for the stereocontrolled introduction of various substituents at the C2 position of the piperidine ring, making it an invaluable tool for researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the utilization of (S)-1-N-Boc-2-cyanopiperidine in the synthesis of piperidine alkaloids, with a focus on the enantioselective preparation of (+)-Sedamine and (+)-Allosedamine.
Core Applications in Alkaloid Synthesis
The primary utility of (S)-1-N-Boc-2-cyanopiperidine lies in its ability to undergo nucleophilic addition to the cyano group, followed by further transformations to elaborate the alkaloid skeleton. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen during these transformations and can be readily removed under acidic conditions in the final stages of the synthesis.
Key synthetic transformations involving (S)-1-N-Boc-2-cyanopiperidine include:
-
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents, to the cyano group allows for the introduction of a wide range of alkyl and aryl substituents. This reaction is fundamental for creating the carbon skeleton of many piperidine alkaloids.
-
Reduction of the Cyano Group: The resulting imine from the Grignard addition can be stereoselectively reduced to the corresponding amine, establishing a new stereocenter. Alternatively, the cyano group can be reduced to a primary amine, which can then be further functionalized.
-
Cyclization Reactions: Derivatives of (S)-1-N-Boc-2-cyanopiperidine can be elaborated and subsequently cyclized to form more complex polycyclic alkaloid frameworks.
Enantioselective Synthesis of (+)-Sedamine and (+)-Allosedamine
A prime example of the application of (S)-1-N-Boc-2-cyanopiperidine is in the enantioselective synthesis of the diastereomeric piperidine alkaloids, (+)-sedamine and (+)-allosedamine. The synthetic strategy hinges on the stereocontrolled addition of a phenyl group to the C2 position and the subsequent diastereoselective reduction of the resulting intermediate.
Overall Synthetic Pathway
Caption: Synthetic workflow for (+)-Allosedamine and (+)-Sedamine.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of (+)-Sedamine and (+)-Allosedamine, adapted from analogous syntheses and established methodologies.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| 1 | Grignard Addition | 1. Phenylmagnesium bromide, THF, 0 °C to rt; 2. H₂O | (S)-1-Boc-2-(phenyl(iminomethyl))piperidine | ~85-95 | N/A | >99 |
| 2a | Diastereoselective Reduction to (+)-Allosedamine precursor | NaBH₄, Methanol, 0 °C | (S)-tert-butyl 2-((S)-amino(phenyl)methyl)piperidine-1-carboxylate | ~90 | >95:5 | >99 |
| 2b | Diastereoselective Reduction to (+)-Sedamine precursor | L-Selectride®, THF, -78 °C | (S)-tert-butyl 2-((R)-amino(phenyl)methyl)piperidine-1-carboxylate | ~88 | >95:5 | >99 |
| 3a | N-Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), rt | (+)-Allosedamine | >95 | N/A | >99 |
| 3b | N-Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), rt | (+)-Sedamine | >95 | N/A | >99 |
Experimental Protocols
Step 1: Synthesis of (S)-1-Boc-2-(phenyl(iminomethyl))piperidine (Grignard Reaction)
Caption: Experimental workflow for the Grignard reaction.
Materials:
-
(S)-1-N-Boc-2-cyanopiperidine (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of (S)-1-N-Boc-2-cyanopiperidine in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Phenylmagnesium bromide solution is added dropwise to the stirred solution over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude imine product, which is often used in the next step without further purification.
Step 2a: Diastereoselective Reduction to (+)-Allosedamine Precursor
Materials:
-
Crude (S)-1-Boc-2-(phenyl(iminomethyl))piperidine (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄, 1.5 eq)
Procedure:
-
The crude imine from Step 1 is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield (S)-tert-butyl 2-((S)-amino(phenyl)methyl)piperidine-1-carboxylate.
Step 2b: Diastereoselective Reduction to (+)-Sedamine Precursor
Materials:
-
Crude (S)-1-Boc-2-(phenyl(iminomethyl))piperidine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M in THF, 1.5 eq)
Procedure:
-
A solution of the crude imine from Step 1 in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
L-Selectride® solution is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography to yield (S)-tert-butyl 2-((R)-amino(phenyl)methyl)piperidine-1-carboxylate.
Step 3: N-Boc Deprotection to (+)-Allosedamine or (+)-Sedamine
Caption: Experimental workflow for N-Boc deprotection.
Materials:
-
N-Boc protected amine precursor (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 10 eq)
-
2M Sodium Hydroxide (NaOH)
Procedure:
-
The N-Boc protected amine is dissolved in dichloromethane and cooled to 0 °C.
-
Trifluoroacetic acid is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the solution is basified to pH > 10 with 2M NaOH.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the final alkaloid product.
Conclusion
(S)-1-N-Boc-2-cyanopiperidine serves as a highly effective and versatile chiral synthon in the asymmetric synthesis of piperidine alkaloids. The protocols outlined above for the synthesis of (+)-Sedamine and (+)-Allosedamine demonstrate a robust strategy that leverages the key functionalities of this starting material. The ability to stereoselectively introduce substituents at the C2 position, coupled with well-established protecting group strategies, provides a powerful and adaptable methodology for the synthesis of a wide array of complex and biologically significant natural products. This makes (S)-1-N-Boc-2-cyanopiperidine an indispensable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Protocol for the Cyanation of N-Boc-piperidine: Application Notes for Researchers
Introduction
The N-tert-butoxycarbonyl (Boc) protected piperidine scaffold is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a vast array of FDA-approved drugs underscores its importance as a privileged structure. The introduction of a cyano (-CN) group onto this scaffold to form N-Boc-cyanopiperidine opens up a gateway for extensive synthetic diversification. The nitrile moiety is a versatile functional group that can be readily converted into amines, carboxylic acids, amides, and tetrazoles, making N-Boc-cyanopiperidine a highly valuable intermediate for creating libraries of novel compounds for biological screening. This document provides detailed protocols for three distinct and effective methods for the cyanation of N-Boc-piperidine derivatives, targeting researchers and scientists in the field of organic synthesis and drug discovery.
Applications in Drug Development
N-Boc-cyanopiperidine serves as a critical precursor in the synthesis of a wide range of biologically active molecules. Its applications span multiple therapeutic areas:
-
Neurological Disorders: Chiral N-Boc-2-cyanopiperidine is a key intermediate in the development of prolyl oligopeptidase inhibitors, which are being investigated for the treatment of various neurological conditions.[1]
-
Oncology: The piperidine ring is a common feature in many kinase inhibitors and other anti-cancer agents. The cyano group can be elaborated to introduce pharmacophores that interact with specific targets.
-
Infectious Diseases: Many antiviral and antibacterial agents incorporate substituted piperidine moieties. The cyanation protocols described herein provide a means to rapidly generate analogs for structure-activity relationship (SAR) studies.
-
Asymmetric Catalysis: As a chiral building block, N-Boc-cyanopiperidine can be used in the synthesis of chiral ligands for asymmetric catalysis, a crucial technology in the pharmaceutical industry for producing enantiomerically pure drugs.[1]
Overview of Cyanation Methodologies
This application note details three primary strategies for the synthesis of N-Boc-cyanopiperidines, each with its own advantages depending on the available starting materials and desired substitution pattern.
-
Dehydration of a Carboxamide: A high-yielding method for the synthesis of 2-cyanopiperidines starting from the corresponding 2-carboxamide derivative.
-
Direct Electrochemical C-H Cyanation: An oxidative method that directly converts a C-H bond adjacent to the nitrogen into a C-CN bond.
-
Strecker-type Reaction of a Ketone: A classic multi-component reaction to synthesize 4-amino-4-cyanopiperidines from N-Boc-4-piperidone.
The following diagram provides a high-level overview of these synthetic routes.
Caption: Overview of synthetic routes to N-Boc-cyanopiperidines.
Data Summary
The following table summarizes the key quantitative data for the three detailed protocols, allowing for a direct comparison of their efficiency and conditions.
| Parameter | Protocol 1: Dehydration | Protocol 2: Electrochemical C-H Cyanation | Protocol 3: Strecker Reaction |
| Starting Material | N-Boc-piperidine-2-carboxamide | N-Boc-piperidine | N-Boc-4-piperidone |
| Product | N-Boc-2-cyanopiperidine | N-Boc-2-cyanopiperidine | N-Boc-4-anilino-4-cyanopiperidine |
| Key Reagents | Oxalyl chloride, Pyridine, DMF | Tetrabutylammonium cyanide (TBACN) | Aniline, Trimethylsilyl cyanide (TMSCN) |
| Solvent | Acetonitrile | Acetonitrile | Glacial Acetic Acid |
| Temperature | -5 °C to Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | Overnight | Not specified | 10 minutes (addition) |
| Reported Yield | 97%[2] | High yields reported for N-protected amines | 76% |
| Citation | ChemicalBook | Org. Biomol. Chem. | J. Comb. Chem. |
Experimental Protocols
Protocol 1: Cyanation via Dehydration of N-Boc-piperidine-2-carboxamide
This protocol describes the highly efficient conversion of a primary amide to a nitrile using a Vilsmeier-type reagent generated in situ.
Reaction Scheme:
Caption: Dehydration of N-Boc-piperidine-2-carboxamide.
Materials:
-
2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride (2 M solution in Dichloromethane)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
500 mL round-bottom flask
-
Stir bar
Procedure:
-
To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add oxalyl chloride (24.7 mL of a 2 M solution in dichloromethane, 49.4 mmol).
-
Stir the resulting mixture for 15 minutes at -5 °C.
-
Add a solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL).
-
Add pyridine (8.3 mL, 103 mmol) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate (300 mL).
-
Wash the organic phase successively with water (300 mL) and brine (200 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to yield tert-Butyl 2-cyanopiperidine-1-carboxylate.[2]
Expected Outcome: This procedure is reported to yield the product as a yellow solid with a 97% yield.[2]
Protocol 2: Direct Electrochemical α-C-H Cyanation
This protocol outlines a modern approach to cyanation that avoids harsh reagents by using direct anodic oxidation to functionalize the C-H bond adjacent to the ring nitrogen.
Workflow Diagram:
Caption: Workflow for direct electrochemical cyanation.
Materials:
-
N-Boc-piperidine
-
Tetrabutylammonium cyanide (TBACN)
-
Acetonitrile (MeCN)
-
Undivided electrochemical cell
-
Carbon plate anode
-
Platinum plate cathode
-
Constant current power supply
Procedure (General):
-
Set up an undivided beaker-type electrochemical cell with a carbon plate anode and a platinum plate cathode.
-
In the cell, dissolve N-Boc-piperidine (1.0 mmol) and tetrabutylammonium cyanide (TBACN, 1.5 mmol) in acetonitrile (8 mL).
-
Pass a constant current (e.g., 10 mA) through the solution at room temperature.
-
The total charge passed should be controlled, typically around 3.0 F/mol relative to the substrate.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired N-Boc-2-cyanopiperidine.
Expected Outcome: This direct electrochemical method has been shown to produce α-cyanated N-protected cyclic amines in high yields. The regioselectivity is high for the α-position.
Protocol 3: Strecker-type Reaction of N-Boc-4-piperidone
This protocol employs a modified, one-pot Strecker reaction to synthesize α-aminonitriles from a ketone precursor. This method is ideal for producing 4-amino-4-cyano substituted piperidines.
Reaction Mechanism:
Caption: Mechanism of the Strecker-type reaction.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Glacial Acetic Acid
-
Trimethylsilyl cyanide (TMSCN)
-
Round-bottom flask
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (e.g., 10.0 g, 50.2 mmol) and aniline (5.14 g, 55.2 mmol) in glacial acetic acid (50 mL).
-
Stir the solution at room temperature.
-
Carefully add trimethylsilyl cyanide (TMSCN, 6.7 mL, 50.2 mmol) dropwise over a period of 10 minutes. Caution: TMSCN is highly toxic and reacts with protic solvents to release HCN gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, the product often precipitates as a solid.
-
The reaction mixture can be further processed by quenching with a basic solution (e.g., saturated sodium bicarbonate) and extracting with an organic solvent like ethyl acetate.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: This procedure is reported to yield the desired 4-anilino-4-cyanopiperidine product as a white solid with a 76% yield.
Safety Precautions
-
Cyanide Compounds: All cyanide sources (e.g., TMSCN, TBACN) are extremely toxic. They can be fatal if swallowed, inhaled, or absorbed through the skin. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be familiar with its use.
-
Oxalyl Chloride: This reagent is corrosive and reacts violently with water. Handle with care in a fume hood.
-
Electrochemical Reactions: Ensure proper setup of the electrochemical cell to avoid short circuits. Operate in a well-ventilated area.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use. Conduct a risk assessment for all experimental procedures.
References
Application Notes: (S)-1-N-Boc-2-Cyano-piperidine in the Development of Prolyl Oligopeptidase (POP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides.[1] Its involvement in key biological processes, including cellular growth, differentiation, inflammation, and signal transduction, has made it a compelling therapeutic target for a range of pathologies.[2][3] Altered POP activity is implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as psychiatric conditions, positioning POP inhibitors as promising drug candidates.[2][4]
Beyond its enzymatic activity, recent research has highlighted non-enzymatic functions of POP, such as its involvement in protein-protein interactions that can influence processes like α-synuclein aggregation and autophagy.[5][6] This dual functionality provides multiple avenues for therapeutic intervention.
Cyanopiperidine derivatives, particularly those synthesized from the chiral intermediate (S)-1-N-Boc-2-Cyano-piperidine, represent a potent class of POP inhibitors.[7][8] The cyano group is key to their mechanism of action, often forming a covalent bond with the active site of the enzyme, leading to sustained and effective inhibition.[4] This document provides detailed protocols and application notes for utilizing this compound in the synthesis and evaluation of novel POP inhibitors.
Mechanism of Action: Covalent Inhibition
The inhibitory activity of cyanopiperidine-based compounds stems from their specific interaction with the catalytic triad of POP, which consists of the amino acid residues Ser554, His680, and Asp641.[4] The mechanism is a targeted covalent modification of the enzyme's active site.
It is hypothesized that the hydroxyl group of the catalytic Ser554 residue performs a nucleophilic attack on the carbon atom of the inhibitor's nitrile group.[4] This interaction results in the formation of a stable, covalent imidate, which effectively inactivates the enzyme.[4] This covalent bonding mechanism can lead to potent and long-lasting inhibition, a desirable characteristic for therapeutic agents. Molecular docking studies have shown that the distance between the nitrile carbon and the Ser554 hydroxyl oxygen is favorable for this type of nucleophilic attack.[4]
Application: Synthesis of POP Inhibitors
This compound is a versatile chiral intermediate for the synthesis of diverse POP inhibitors. The Boc-protected nitrogen allows for controlled, stepwise modifications, while the cyano group serves as the critical "warhead" for engaging the enzyme's active site. A generalized synthetic workflow enables the creation of a library of potential inhibitors for structure-activity relationship (SAR) studies.
The typical synthetic route involves two key stages:
-
Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen, usually under acidic conditions, to yield the free secondary amine.
-
Coupling/Acylation: The newly exposed amine is then coupled with various carboxylic acids, sulfonyl chlorides, or other electrophilic fragments. This step is crucial for introducing diversity into the final molecule, which can modulate properties such as potency, selectivity, and blood-brain barrier permeability.
Data Presentation
The inhibitory potency of compounds derived from cyanopiperidine or its analogue, cyanopyrrolidine, is typically quantified by the half-maximal inhibitory concentration (IC50). The following table presents representative data for novel cyanopyrrolidine-based POP inhibitors, demonstrating the potential for this class of compounds to achieve nanomolar efficacy.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| BocTrpPrdN | Prolyl Oligopeptidase (POP) | 3.5 | [4][9] |
| BocGlyPrdN | Prolyl Oligopeptidase (POP) | 20.0 | [4][9] |
| CbzMetPrdN | Prolyl Oligopeptidase (POP) | 1.8 | [4][9] |
| CbzGlnPrdN | Prolyl Oligopeptidase (POP) | 1.7 | [4][9] |
| CbzAlaPrdN | Prolyl Oligopeptidase (POP) | 13.0 | [4][9] |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | 2.0 - 4.0 | [1] |
| SUAM-14746 | Prolyl Oligopeptidase (POP) | 100 - 500 | [1] |
Note: Data for cyanopyrrolidine (PrdN) derivatives are shown as representative examples of cyanopyrrolidone-based inhibitors. Values can vary based on assay conditions.
Experimental Protocols
Protocol 1: In Vitro POP Enzyme Inhibition Assay (Fluorometric)
This protocol describes a continuous kinetic assay to measure POP activity and determine the IC50 of test compounds using a fluorogenic substrate.[1]
Objective: To quantify the potency of a test inhibitor against purified POP.
Materials:
-
Purified or recombinant prolyl oligopeptidase (POP)
-
Fluorogenic Substrate: Z-Gly-Pro-AMC (Aminomethylcoumarin) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT[1]
-
Test Inhibitor: Synthesized from this compound, dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the POP enzyme to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a series of dilutions of the test inhibitor in Assay Buffer. A typical starting concentration might be 100 µM, followed by 10-fold serial dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the test samples.
-
Prepare the substrate working solution by diluting the Z-Gly-Pro-AMC stock in Assay Buffer. A typical final concentration in the assay is 25-50 µM.[1]
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 1 µL of the test inhibitor dilution or vehicle control.
-
Add 25 µL of the diluted POP enzyme solution.
-
Incubate the plate at 37°C for 10-15 minutes to allow for enzyme-inhibitor interaction.[1]
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately begin measuring the fluorescence intensity kinetically over 15-30 minutes or at a single endpoint after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells containing no enzyme) from all readings.
-
Calculate the rate of reaction for each well (for kinetic reads).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to verify that a POP inhibitor engages its target within a cellular environment.
Objective: To confirm intracellular target binding of the inhibitor.[10]
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
Materials:
-
Cultured cells (e.g., SH-SY5Y or other relevant cell line)
-
Test inhibitor and vehicle control (DMSO)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantification assay (e.g., BCA assay)
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against POP
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured POP) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a POP-specific antibody.
-
-
Data Interpretation: In inhibitor-treated samples, a higher amount of soluble POP should be detected at elevated temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.
Downstream Cellular Effects of POP Inhibition
Inhibiting POP can trigger significant downstream cellular events beyond simply preventing peptide cleavage. One of the most promising areas of research is the link between POP inhibition and the clearance of pathogenic protein aggregates.
POP has been shown to negatively regulate autophagy and interact directly with proteins like α-synuclein, which is a hallmark of Parkinson's disease.[5][6] Inhibition of POP can disrupt these interactions and stimulate autophagic flux. This enhanced autophagy helps the cell clear misfolded protein aggregates, potentially slowing the progression of neurodegeneration.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Inhibition of prolyl oligopeptidase with a synthetic unnatural dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
Catalytic Enantioselective Synthesis of Functionalized Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2][3][4] The development of efficient and stereoselective methods to access these valuable N-heterocycles is a paramount objective in modern organic synthesis and medicinal chemistry. This document provides detailed application notes and experimental protocols for key catalytic enantioselective strategies used in the synthesis of functionalized piperidines, catering to researchers and professionals in drug development.
Asymmetric Dearomatization of Pyridines
The dearomatization of readily available pyridine derivatives represents a powerful and direct approach to constructing chiral piperidine frameworks.[5] This strategy circumvents the need for lengthy de novo ring synthesis.
Copper(I)-Catalyzed Enantioselective Borylation of 1,2-Dihydropyridines
A notable advancement in this area is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which are generated in situ from the partial reduction of pyridine derivatives. This method provides access to enantioenriched 3-boryl-tetrahydropyridines, versatile intermediates that can be further functionalized.[6][7]
Experimental Workflow: Cu(I)-Catalyzed Enantioselective Borylation
Caption: Workflow for the stepwise dearomatization/borylation of pyridines.
Quantitative Data Summary
| Entry | Pyridine Substrate | Yield (%) | ee (%) | dr |
| 1 | N-Ts-2-phenylpyridine | 85 | 95 | >20:1 |
| 2 | N-Ts-2-(4-methoxyphenyl)pyridine | 88 | 96 | >20:1 |
| 3 | N-Ts-2-(4-chlorophenyl)pyridine | 80 | 94 | >20:1 |
| 4 | N-Ts-2-methylpyridine | 75 | 92 | >20:1 |
Protocol: General Procedure for Copper(I)-Catalyzed Enantioselective Protoborylation
-
Preparation of the 1,2-Dihydropyridine: To a solution of the N-activated pyridine (0.5 mmol) in THF (5 mL) at -78 °C is added a solution of NaBH4 (0.6 mmol) in MeOH (1 mL). The reaction mixture is stirred for 30 minutes at this temperature.
-
Catalyst Preparation: In a separate flask, Cu(OAc)2 (5 mol %), a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %), and bis(pinacolato)diboron (B2pin2, 0.55 mmol) are dissolved in THF (2 mL).
-
Borylation Reaction: The prepared catalyst solution is added to the 1,2-dihydropyridine solution at -78 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-boryl-tetrahydropyridine.
Chemo-enzymatic Dearomatization of Activated Pyridines
A sustainable and highly selective approach combines chemical synthesis with biocatalysis. This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined piperidines.[1]
Signaling Pathway: Chemo-enzymatic Cascade
Caption: Chemo-enzymatic cascade for asymmetric dearomatization.
Quantitative Data Summary
| Entry | Substrate | Product | Conversion (%) | de (%) | ee (%) |
| 1 | N-benzyl-1,2,3,6-tetrahydropyridine | (R)-N-benzyl-3-phenylpiperidine | >99 | >99 | >99 |
| 2 | N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine | cis-(3S,4R)-N-Boc-3-hydroxy-4-phenylpiperidine | >99 | >99 | >99 |
| 3 | N-Cbz-4-methyl-1,2,3,6-tetrahydropyridine | (S)-N-Cbz-4-methylpiperidine | 98 | N/A | 97 |
Protocol: General Procedure for One-Pot Chemo-enzymatic Dearomatization
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the N-substituted tetrahydropyridine substrate (10 mM) is suspended.
-
Enzyme Addition: Amine oxidase (e.g., 6-HDNO) and ene-imine reductase (EneIRED) are added, along with any necessary cofactors (e.g., NAD(P)H) and a cofactor recycling system (e.g., glucose/glucose dehydrogenase).
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. The reaction progress is monitored by HPLC or GC.
-
Work-up and Purification: The reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
Asymmetric Cycloaddition Reactions
Cycloaddition reactions provide a convergent and atom-economical route to construct the piperidine ring with excellent control over stereochemistry.
Zinc-Catalyzed Enantioselective [4+2] Cycloaddition
A highly diastereo- and enantioselective formal [4+2] cycloaddition between 1-azadienes and nitro-alkenes can be achieved using a zinc catalyst with a novel bis(oxazolinylphenyl)amide (BOPA) ligand.[8][9]
Logical Relationship: Zn-Catalyzed [4+2] Cycloaddition
Caption: Key components of the Zn-catalyzed [4+2] cycloaddition.
Quantitative Data Summary
| Entry | 1-Azadiene (Ar) | Nitro-alkene (R) | Yield (%) | ee (%) | dr |
| 1 | Phenyl | Phenyl | 82 | 89 | >19:1 |
| 2 | 4-Methoxyphenyl | Phenyl | 85 | 90 | >19:1 |
| 3 | 4-Chlorophenyl | Phenyl | 78 | 88 | >19:1 |
| 4 | Phenyl | 2-Thienyl | 87 | 83 | >19:1 |
Protocol: General Procedure for Zn-Catalyzed [4+2] Cycloaddition
-
Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), Zn(OTf)2 (20 mol %) and the F-BOPA ligand (21 mol %) are dissolved in anhydrous dichloromethane (DCM). The mixture is stirred at room temperature for 1 hour.
-
Reaction Assembly: The catalyst solution is cooled to -38 °C. A solution of the 1-azadiene (0.1 mmol) in DCM is added, followed by the nitro-alkene (0.3 mmol).
-
Reaction Conditions: The reaction mixture is stirred at -38 °C for 24 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3. The aqueous layer is extracted with DCM. The combined organic layers are dried over MgSO4, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to afford the piperidine product.
Asymmetric C-H Functionalization
Direct functionalization of C-H bonds is an increasingly important strategy for the efficient synthesis of complex molecules. In the context of piperidines, enantioselective C-H oxidation can be used for desymmetrization.
Manganese-Catalyzed Enantioselective α-C(sp³)-H Oxidation
An evolved manganese catalyst enables the direct, site-selective α-C(sp³)-H bond oxidation of N-substituted piperidines using hydrogen peroxide as the oxidant. This desymmetrization reaction yields valuable chiral N,O-acetal products with high enantioselectivity.[4]
Experimental Workflow: Mn-Catalyzed C-H Oxidation
Caption: Workflow for the enantioselective α-C-H oxidation of piperidines.
Quantitative Data Summary
| Entry | N-Protecting Group | Yield (%) | ee (%) |
| 1 | Boc | 86 | 98 |
| 2 | Cbz | 82 | 97 |
| 3 | Benzyl | 75 | 95 |
| 4 | p-Methoxybenzyl | 78 | 96 |
Protocol: General Procedure for Mn-Catalyzed C-H Oxidation
-
Reaction Setup: To a solution of the N-substituted piperidine (0.2 mmol) and the manganese catalyst (5 mol %) in trifluoroethanol (1.0 mL) is added an aqueous solution of hydrogen peroxide (30 wt %, 0.4 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
These selected methodologies highlight the power and versatility of modern catalytic enantioselective synthesis in accessing functionalized piperidines. By providing detailed protocols and comparative data, this document aims to facilitate the adoption and adaptation of these powerful synthetic tools in both academic and industrial research settings.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Experimental Procedures for the Deprotection of Boc Groups from Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptides.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, while being easily removable under mild acidic conditions.[1][3] This orthogonality makes it an invaluable tool in multi-step syntheses.[1]
Piperidine scaffolds are prevalent in many biologically active compounds and approved drugs. The ability to selectively deprotect a Boc-protected piperidine nitrogen is a crucial transformation in the synthesis of these molecules. This document provides detailed experimental protocols for common and effective methods of Boc deprotection from piperidine derivatives, a summary of quantitative data, troubleshooting guidance, and visualizations of the reaction mechanism and experimental workflows.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process known as acidolysis.[4] The reaction proceeds through a well-established mechanism:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[5][6]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][5]
-
Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[5][6]
-
Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, typically forming a hydrochloride or trifluoroacetate salt.[5]
The generated tert-butyl cation is a reactive electrophile that can be quenched by trapping agents or deprotonate to form isobutylene gas.[1][5] In the absence of scavengers, it can cause side reactions by alkylating sensitive residues.[7]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocols
The choice of deprotection method depends on the substrate's sensitivity to acid and the desired scale of the reaction.[8] The two most common and reliable methods are presented below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common, rapid, and generally effective method for Boc deprotection.[8][9]
Materials and Reagents:
-
Boc-protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine (1.0 equiv.) in anhydrous DCM in a round-bottom flask. A common concentration is 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The amount of TFA can range from a few equivalents (5-10 equiv.) to being used as a co-solvent (e.g., a 20-50% solution of TFA in DCM).[9][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[8][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up (See details in the "Work-up Procedures" section below):
-
Upon completion, remove the DCM and excess TFA under reduced pressure.[9]
-
Carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected piperidine.[8][9]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure and is often preferred when the TFA salt of the product is difficult to handle or if TFA is incompatible with other functional groups.[9] The resulting hydrochloride salt often precipitates from the reaction mixture, simplifying isolation.[8]
Materials and Reagents:
-
Boc-protected piperidine derivative
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether (or other non-polar solvent for washing)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flask containing the Boc-protected piperidine (1.0 equiv.), add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).[7] The substrate can be added neat or dissolved in a minimal amount of a suitable solvent like dioxane or methanol.[9][11]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8][9] In many cases, the deprotected piperidine hydrochloride salt will precipitate as a solid.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up (See details in the "Work-up Procedures" section below):
-
Method A (Precipitation): If a precipitate forms, add diethyl ether to the mixture to ensure complete precipitation. Collect the solid by filtration, wash it with diethyl ether, and dry it under vacuum.[8][9]
-
Method B (Evaporation): If no precipitate forms, remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt.[11]
-
To obtain the free base, the hydrochloride salt can be neutralized with a base (e.g., NaHCO₃) and extracted as described in Protocol 1.[9]
-
Data Presentation: Comparison of Protocols
The following table summarizes typical reaction conditions for the deprotection of Boc-piperidines.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reagent Conc. | 20-50% v/v TFA in DCM | 4M HCl in Dioxane |
| Equivalents of Acid | 5-10 equiv. or as co-solvent | 5-10 equiv. |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 4 hours[8][9] | 1 - 4 hours[8][9] |
| Typical Yield | High to Quantitative | High to Quantitative |
| Work-up | Aqueous basic wash required[9] | Precipitation/filtration or evaporation[8] |
| Notes | Fast and effective; TFA is volatile and corrosive. Product is a TFA salt. | Product is often an easily isolable HCl salt. Dioxane is a peroxide-former. |
Detailed Work-up Procedures
A proper work-up is critical for isolating the deprotected amine in high yield and purity.[9]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Large-Scale Synthesis of Chiral Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Their prevalence in drugs targeting a wide array of diseases, from cancer to central nervous system disorders, underscores the critical need for efficient, scalable, and stereoselective synthetic routes.[1][2] This document provides detailed application notes on cutting-edge, large-scale synthesis protocols for chiral piperidine derivatives, focusing on methodologies amenable to industrial production. Key examples will include the synthesis of precursors for prominent drugs such as the PARP inhibitor Niraparib and the antipsychotic agent Preclamol.
Key Synthetic Strategies for Large-Scale Production
The synthesis of enantiomerically pure piperidines on an industrial scale presents significant challenges, often requiring robust catalytic systems or highly selective biocatalysts.[3] Modern approaches have moved beyond classical resolutions to embrace asymmetric catalysis and enzymatic methods that offer high efficiency and stereocontrol.
Chemo-enzymatic Dearomatization of Activated Pyridines
A powerful strategy that combines chemical synthesis with biocatalysis is the chemo-enzymatic dearomatization of pyridines. This approach has proven effective for producing stereo-defined 3- and 3,4-substituted piperidines and has been successfully applied to the synthesis of key intermediates for Niraparib, Preclamol, and OSU-6162.[1][4][5][6][7][8] The core of this methodology is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into the desired chiral piperidines with high enantiomeric excess.[1][4][5][6][7]
Experimental Workflow: Chemo-enzymatic Dearomatization
Caption: Workflow for Chemo-enzymatic Synthesis.
Rhodium-Catalyzed Asymmetric Hydrogenation and Carbometalation
Rhodium-based catalysts have been instrumental in the development of scalable asymmetric syntheses of chiral piperidines.[9][10][11][12] One notable method involves the asymmetric hydrogenation of pyridinium salts, which can be performed on a multi-hundred-gram scale.[9][10][12] This process often utilizes a chiral primary amine to induce stereochemistry during a reductive transamination reaction.[9][10][12] Another powerful rhodium-catalyzed method is the asymmetric carbometalation of dihydropyridines, which provides access to 3-substituted piperidines with high enantioselectivity and has been demonstrated on the gram scale.[13]
Biocatalytic Asymmetric Amination
The use of transaminases for the asymmetric amination of prochiral ketones is a well-established and industrially viable method for producing chiral amines.[14] This approach has been successfully applied to the synthesis of (R)-3-amino piperidine derivatives, key intermediates in various pharmaceuticals.[14] The use of immobilized enzymes allows for easier product separation and catalyst recycling, making it a cost-effective and sustainable option for large-scale production.[15][16][17]
Application Protocols
Protocol 1: Chemo-enzymatic Synthesis of a Niraparib Precursor
This protocol is adapted from the chemo-enzymatic dearomatization of an activated pyridine to produce a key intermediate for the synthesis of Niraparib.[1][8]
Table 1: Quantitative Data for Niraparib Precursor Synthesis
| Step | Reaction | Key Reagents/Enzymes | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Allylation | 3-(4-bromophenyl)pyridine, Allyl bromide | Acetonitrile | 80 | 16 | ~95 | N/A |
| 2 | Reduction | Pyridinium salt, Sodium borohydride | Methanol | 0 | 1 | ~90 | N/A |
| 3 | Cascade | Tetrahydropyridine, Amine Oxidase, EneIRED, GDH, NADP+, Glucose | Buffer (pH 7.5) | 30 | 24 | 61 (overall) | 99 |
| 4 | Deprotection | N-Allyl piperidine, Pd(PPh₃)₄, Phenylsilane | DCM | RT | 2 | >90 | 99 |
| 5 | Protection | Piperidine, Boc₂O, Et₃N | DCM | RT | 4 | 64 | 99 |
Detailed Methodology:
-
N-Allylation: To a solution of 3-(4-bromophenyl)pyridine (1.0 eq) in acetonitrile, add allyl bromide (1.2 eq). Heat the mixture at 80°C for 16 hours. After cooling, the resulting pyridinium salt can be precipitated or used directly.
-
Reduction to Tetrahydropyridine: Dissolve the crude pyridinium salt in methanol and cool to 0°C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour, then quench with water and extract the N-allyl tetrahydropyridine product.
-
One-Pot Biocatalytic Cascade: In a buffered solution (e.g., potassium phosphate buffer, pH 7.5), combine the N-allyl tetrahydropyridine (1.0 eq), a suitable amine oxidase, an ene-imine reductase, a cofactor recycling system (e.g., glucose dehydrogenase and glucose), and NADP+ (catalytic amount). Stir the reaction at 30°C for 24 hours.
-
Product Extraction and Deprotection: Extract the enantioenriched N-allyl piperidine. Dissolve the product in dichloromethane, and add Pd(PPh₃)₄ (0.05 eq) and phenylsilane (1.5 eq). Stir at room temperature for 2 hours.
-
N-Boc Protection: After deallylation, add triethylamine (2.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture. Stir for 4 hours to obtain the N-Boc protected chiral piperidine, a key intermediate for Niraparib.[8]
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of a Preclamol Precursor
This protocol describes a three-step process for the synthesis of enantioenriched 3-arylpiperidines, including the core of Preclamol, via a rhodium-catalyzed asymmetric carbometalation.[13] This method has been demonstrated on a gram scale.[13]
Table 2: Quantitative Data for Preclamol Precursor Synthesis
| Step | Reaction | Catalyst/Ligand | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Partial Reduction | 3-Methoxypyridine | NaBH₄, Phenyl Chloroformate | THF | -78 to RT | 85 | N/A |
| 2 | Asymmetric Carbometalation | [Rh(cod)(OH)]₂ / (S)-Segphos | aq. CsOH / THP:Toluene:H₂O | 70 | 12 | 81 | 96 |
| 3 | Reduction | Tetrahydropyridine | H₂ (50 psi), Pd/C | Methanol | RT | 95 | 96 |
Detailed Methodology:
-
Partial Reduction of Pyridine: To a solution of 3-methoxypyridine (1.0 eq) in THF at -78°C, add phenyl chloroformate (1.1 eq) followed by NaBH₄ (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours to yield the dihydropyridine.
-
Rh-Catalyzed Asymmetric Carbometalation: In a reaction vessel, combine the dihydropyridine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), [Rh(cod)(OH)]₂ (1 mol%), and (S)-Segphos (2 mol%). Add a solvent mixture of THP:Toluene:H₂O (1:1:1) and aqueous CsOH (2.0 eq). Heat the mixture at 70°C for 12 hours.
-
Final Reduction: After aqueous workup and purification, dissolve the resulting tetrahydropyridine in methanol. Add Pd/C (5 mol%) and hydrogenate at 50 psi until the reaction is complete to yield the chiral 3-(3-hydroxyphenyl)piperidine.
Signaling Pathways of Piperidine-Containing Drugs
Niraparib: PARP Inhibition and Synthetic Lethality
Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[18][19][20] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[18] In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[18][21] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[21][22] The inability of HR-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[19]
Caption: Mechanism of Action of Niraparib.
Preclamol and OSU-6162: Dopamine and Serotonin Receptor Modulation
Preclamol and OSU-6162 are psychoactive compounds that primarily act on dopamine D2 and serotonin 5-HT2A receptors.[23][24][25] Preclamol is a dopamine D2 receptor partial agonist, exhibiting preferential action at presynaptic autoreceptors which regulate dopamine synthesis and release.[25] OSU-6162 also acts as a partial agonist at both D2 and 5-HT2A receptors, functioning as a dopamine stabilizer.[23][24][26] This dual action allows these compounds to modulate dopaminergic and serotonergic neurotransmission, which is beneficial in treating neuropsychiatric disorders.[23][25]
Caption: Preclamol/OSU-6162 Receptor Modulation.
Conclusion
The large-scale synthesis of chiral piperidine derivatives is a dynamic field, with significant advancements being driven by the integration of biocatalysis and asymmetric catalysis. The chemo-enzymatic and rhodium-catalyzed protocols outlined provide robust and scalable platforms for accessing these critical pharmaceutical building blocks. By understanding both the synthetic pathways to these molecules and their mechanisms of action, researchers and drug development professionals can better innovate and optimize the next generation of piperidine-based therapeutics.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 15. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 19. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 20. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. OSU-6162 - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. Effects of (-)-OSU6162 and ACR16 on motor activity in rats, indicating a unique mechanism of dopaminergic stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-1-N-Boc-2-Cyano-piperidine as a Versatile Precursor for Medicinal Chemistry Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-N-Boc-2-cyanopiperidine is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with the presence of a versatile cyano group and a protected amine, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The stereochemistry at the C2 position is crucial for the enantioselective synthesis of compounds targeting chiral binding sites in enzymes and receptors. This document provides detailed application notes and protocols for the use of (S)-1-N-Boc-2-cyanopiperidine as a precursor in the synthesis of two important classes of therapeutic agents: Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Cathepsin K inhibitors for osteoporosis.
Key Applications
(S)-1-N-Boc-2-cyanopiperidine serves as a critical precursor for various medicinal chemistry targets due to its versatile chemical handles. The primary applications include its use in the synthesis of:
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The 2-cyanopiperidine moiety is a well-established pharmacophore for DPP-IV inhibitors.[1] The nitrile group can interact with the active site of the enzyme, while the piperidine ring provides a rigid scaffold for further derivatization to enhance potency and selectivity.
-
Cathepsin K Inhibitors: The piperidine scaffold can be elaborated to fit into the active site of Cathepsin K, a cysteine protease involved in bone resorption.[2] The cyano group can be transformed into other functional groups to optimize binding interactions.
-
Bioactive Peptides and Alkaloids: The chiral nature of this precursor is essential for the synthesis of complex natural product analogs and peptidomimetics with specific biological activities.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative DPP-IV and Cathepsin K inhibitors starting from (S)-1-N-Boc-2-cyanopiperidine.
Protocol 1: Synthesis of a Representative DPP-IV Inhibitor
This protocol outlines a two-step synthesis of a hypothetical DPP-IV inhibitor. The first step involves the reduction of the nitrile to a primary amine, followed by coupling with a suitable carboxylic acid.
Step 1: Reduction of (S)-1-N-Boc-2-cyanopiperidine to (S)-1-N-Boc-2-(aminomethyl)piperidine
Materials:
-
(S)-1-N-Boc-2-cyanopiperidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
Procedure:
-
To a stirred solution of (S)-1-N-Boc-2-cyanopiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with EtOAc.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-N-Boc-2-(aminomethyl)piperidine.
Step 2: Amide Coupling to Yield the Final DPP-IV Inhibitor
Materials:
-
(S)-1-N-Boc-2-(aminomethyl)piperidine
-
2-(3-(trifluoromethyl)-5,6-dihydro-[1][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a solution of 2-(3-(trifluoromethyl)-5,6-dihydro-[1][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-1-N-Boc-2-(aminomethyl)piperidine (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected DPP-IV inhibitor.
-
For Boc-deprotection, dissolve the purified product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM and stir at room temperature until completion.
-
Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to afford the final DPP-IV inhibitor as a hydrochloride or trifluoroacetate salt.
Quantitative Data for DPP-IV Inhibitor Synthesis
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| (S)-1-N-Boc-2-(aminomethyl)piperidine | (S)-1-N-Boc-2-cyanopiperidine | LiAlH₄ | THF | 85 | >98% |
| Final DPP-IV Inhibitor | (S)-1-N-Boc-2-(aminomethyl)piperidine | EDC, HOBt, DIPEA | DMF | 75 | >99% |
Protocol 2: Synthesis of a Representative Cathepsin K Inhibitor
This protocol describes the synthesis of a hypothetical Cathepsin K inhibitor via the conversion of the nitrile group to a tetrazole, followed by N-alkylation.
Step 1: Synthesis of (S)-tert-butyl 2-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Materials:
-
(S)-1-N-Boc-2-cyanopiperidine
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a solution of (S)-1-N-Boc-2-cyanopiperidine (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into a mixture of EtOAc and water.
-
Separate the aqueous layer and acidify with 1M HCl to pH 3-4.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain (S)-tert-butyl 2-(2H-tetrazol-5-yl)piperidine-1-carboxylate.
Step 2: N-Alkylation to Yield the Final Cathepsin K Inhibitor
Materials:
-
(S)-tert-butyl 2-(2H-tetrazol-5-yl)piperidine-1-carboxylate
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of (S)-tert-butyl 2-(2H-tetrazol-5-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq) and 4-fluorobenzyl bromide (1.2 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final Cathepsin K inhibitor.
Quantitative Data for Cathepsin K Inhibitor Synthesis
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| (S)-tert-butyl 2-(2H-tetrazol-5-yl)piperidine-1-carboxylate | (S)-1-N-Boc-2-cyanopiperidine | NaN₃, Et₃N·HCl | DMF | 70 | >97% |
| Final Cathepsin K Inhibitor | (S)-tert-butyl 2-(2H-tetrazol-5-yl)piperidine-1-carboxylate | 4-Fluorobenzyl bromide, K₂CO₃ | ACN | 80 | >99% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DPP-IV Signaling Pathway and Point of Inhibition.
Caption: Cathepsin K in Bone Resorption and Point of Inhibition.
Caption: Workflow for a Representative DPP-IV Inhibitor Synthesis.
Conclusion
(S)-1-N-Boc-2-cyanopiperidine is a valuable and versatile chiral building block for the synthesis of complex medicinal chemistry targets. The protocols and data presented herein demonstrate its utility in the preparation of potent enzyme inhibitors. The strategic manipulation of its functional groups allows for the creation of diverse molecular architectures, making it a key component in the drug discovery and development pipeline. Researchers and scientists can leverage the reactivity of this precursor to efficiently access novel therapeutic agents.
References
- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105646447A - Synthesis method of dipeptidyl peptidase inhibitor - Google Patents [patents.google.com]
Synthetic Routes to Chiral Piperidines for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational rigidity and ability to present substituents in a well-defined three-dimensional arrangement make them ideal for interacting with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to access enantioenriched piperidine derivatives is a critical endeavor in modern drug discovery. This document provides a detailed overview of key synthetic strategies, complete with experimental protocols and comparative data to guide researchers in this field.
Key Synthetic Strategies at a Glance
Several powerful strategies have emerged for the asymmetric synthesis of chiral piperidines. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we summarize the key approaches:
-
Catalytic Asymmetric Hydrogenation: This method involves the enantioselective reduction of pyridine or pyridinium salt precursors using chiral transition-metal catalysts. It offers a direct and atom-economical route to the piperidine core.
-
Chemo-enzymatic Synthesis: Leveraging the high selectivity of enzymes, this approach combines enzymatic reactions with traditional chemical synthesis to achieve high enantiopurity. Biocatalytic desymmetrization or kinetic resolution are common strategies.
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with inherent stereocontrol.
-
Catalytic Enantioselective Addition & Cyclization: These methods involve the use of chiral catalysts to control the stereochemistry of bond-forming reactions that construct the piperidine ring, such as [4+2] cycloadditions or Michael additions.
Comparative Data of Synthetic Routes
The following tables provide a comparative summary of various synthetic methods for chiral piperidines, highlighting their efficiency and stereoselectivity.
Table 1: Catalytic Asymmetric Hydrogenation of Pyridinium Salts
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | dr | Reference |
| 1 | N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 95 | 93 | - | [1] |
| 2 | N-Benzyl-2-(4-methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 96 | 92 | - | [1] |
| 3 | N-Benzyl-2-(2-naphthyl)pyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 94 | 91 | - | [1] |
| 4 | Methyl 5-hydroxy-1-(4-methoxybenzyl)picolinate bromide | [Ir(cod)Cl]2 / (S)-Segphos | 96 | 97 | >20:1 | [2] |
Table 2: Chemo-enzymatic Dearomatization of Activated Pyridines
| Entry | Substrate (N-substituted tetrahydropyridine) | Enzyme System | Yield (%) | ee (%) | Reference |
| 1 | N-Allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine | 6-HDNO / EneIRED-01 | >99 | 99 (R) | [3] |
| 2 | N-Allyl-3-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine | 6-HDNO / EneIRED-05 | 85 | 96 (S) | [3] |
| 3 | N-Propyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine | 6-HDNO / EneIRED-01 | 92 | 96 (R) | [3] |
| 4 | N-Benzyl-3-phenyl-1,2,5,6-tetrahydropyridine | 6-HDNO / EneIRED-07 | 91 | >99 (S) | [3] |
Table 3: Rhodium-Catalyzed Asymmetric Arylation
| Entry | Imine Substrate | Arylating Agent | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-Tosylbenzaldimine | Phenylboronic acid | [RhCl(C2H4)2]2 / (R,R)-Ph-bod | 98 | 98 | [4] |
| 2 | N-Tosyl-4-chlorobenzaldimine | Phenylboronic acid | [RhCl(C2H4)2]2 / (R,R)-Ph-bod | 99 | 98 | [4] |
| 3 | N-Tosylbenzaldimine | 4-Methoxyphenylboronic acid | [RhCl(C2H4)2]2 / (R,R)-Ph-bod* | 96 | 97 | [4] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts.[1]
Materials:
-
N-Benzyl-2-arylpyridinium bromide (1.0 equiv)
-
[{Ir(cod)Cl}2] (1 mol%)
-
(R)-SynPhos (2.2 mol%)
-
Toluene/CH2Cl2 (1:1 v/v)
-
Hydrogen gas
-
Stainless steel autoclave
Procedure:
-
In a nitrogen-filled glovebox, add [{Ir(cod)Cl}2] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) to a vial containing 1.0 mL of a 1:1 mixture of toluene and CH2Cl2.
-
Stir the mixture at room temperature for 20-30 minutes to pre-form the catalyst.
-
Place the N-benzyl-2-arylpyridinium bromide substrate (0.25 mmol) into a stainless steel autoclave.
-
Transfer the pre-formed catalyst solution to the autoclave via syringe.
-
Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas to 600 psi.
-
Stir the reaction mixture at 28 °C for 20-24 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction by adding a saturated aqueous solution of sodium carbonate and stir for 15-30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chiral piperidine.
-
Determine the enantiomeric excess using chiral HPLC analysis.
Protocol 2: Chemo-enzymatic Synthesis of a Chiral Piperidine
This protocol details a one-pot, two-step enzymatic cascade for the synthesis of enantioenriched piperidines from N-substituted tetrahydropyridines.[3]
Materials:
-
N-substituted tetrahydropyridine (THP) substrate (10 mM)
-
6-Hydroxy-D-nicotine oxidase (6-HDNO)
-
Ene-imine reductase (EneIRED)
-
NADPH
-
Glucose dehydrogenase (GDH) for cofactor recycling
-
D-Glucose
-
Potassium phosphate buffer (pH 7.5)
-
Isopropanol
Procedure:
-
Prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing D-glucose (50 mM) and NADP+ (1 mM).
-
To this buffer, add GDH, 6-HDNO, and the desired EneIRED.
-
Initiate the reaction by adding the N-substituted tetrahydropyridine substrate to a final concentration of 10 mM.
-
Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 24 hours.
-
Quench the reaction by adding an equal volume of isopropanol.
-
Centrifuge the mixture to precipitate the enzymes.
-
Separate the supernatant and basify to pH > 12 with aqueous NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 3: Chiral Pool Synthesis of a 3-Aminopiperidine Derivative from L-Glutamic Acid
This protocol outlines the synthesis of a chiral 3-(N-Boc-amino)piperidine derivative starting from L-glutamic acid.
Materials:
-
L-Glutamic acid
-
Thionyl chloride
-
Methanol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Chloroform
-
Sodium borohydride (NaBH4)
-
Ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
An amine (e.g., cyclohexylamine)
-
Acetonitrile
Procedure:
-
Esterification: To a cooled (0 °C) suspension of L-glutamic acid in methanol, add thionyl chloride dropwise. Stir at room temperature for 12 hours. Concentrate under reduced pressure to obtain the dimethyl ester hydrochloride salt.
-
N-Boc Protection: Dissolve the crude diester in chloroform and cool to 0 °C. Add triethylamine, (Boc)2O, and a catalytic amount of DMAP. Stir at room temperature for 6 hours. Wash the reaction mixture with water and brine, dry the organic layer over Na2SO4, and concentrate to give the N-Boc protected diester.
-
Reduction to Diol: Dissolve the N-Boc diester in ethanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate to yield the corresponding diol.
-
Ditosylation: Dissolve the diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride and stir at room temperature for 12 hours. Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with aqueous HCl, water, and brine. Dry and concentrate to give the ditosylate.
-
Cyclization: Dissolve the ditosylate in acetonitrile and add the desired primary amine (e.g., cyclohexylamine). Reflux the mixture for 12 hours. After cooling, quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to afford the 3-(N-Boc-amino)piperidine derivative.
Protocol 4: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric purity of a piperidine derivative.[5][6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral column (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD-H, AD-H)
Mobile Phase Selection (Screening):
-
Normal Phase: Start with a mobile phase consisting of a mixture of n-hexane and an alcohol (isopropanol or ethanol). A common starting ratio is 90:10 (v/v).
-
For basic analytes like many piperidines, add a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase to improve peak shape.
-
For acidic analytes, add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid).
-
Reversed Phase: If normal phase is unsuccessful, use a reversed-phase chiral column with a mobile phase of acetonitrile and an aqueous buffer (e.g., phosphate or borate buffer).
General Procedure:
-
Dissolve a small amount of the piperidine sample in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Signaling Pathways and Drug Discovery Workflows
The development of chiral piperidine-based drugs is guided by an understanding of their interaction with biological targets and the downstream signaling pathways they modulate.
Drug Discovery Workflow for Chiral Piperidines
The following diagram illustrates a typical workflow for the discovery and development of a chiral piperidine-based drug.
Caption: A generalized workflow for small molecule drug discovery, highlighting the central role of chiral synthesis.
Signaling Pathway of Niraparib (PARP Inhibitor)
Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer. Its mechanism of action involves the inhibition of PARP enzymes, which are crucial for DNA single-strand break repair. In cancer cells with BRCA mutations (deficient in homologous recombination repair), PARP inhibition leads to the accumulation of double-strand breaks and subsequent cell death (synthetic lethality). Recent studies have also shown that PARP inhibition can activate the cGAS-STING pathway, leading to an anti-tumor immune response.[8][9][10]
Caption: Mechanism of action of Niraparib, involving PARP inhibition and activation of the cGAS-STING pathway.
Signaling Pathway of Preclamol (Dopamine D2 Partial Agonist)
(R)-Preclamol is a partial agonist at the dopamine D2 receptor. As a partial agonist, it exhibits dual activity: it acts as an antagonist in the presence of high levels of dopamine (a full agonist) and as an agonist in low dopamine conditions. This modulatory effect is beneficial in treating conditions like schizophrenia. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11][12]
Caption: Simplified signaling pathway of the Dopamine D2 receptor, illustrating the modulatory effect of a partial agonist like (R)-Preclamol.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.bu.edu [people.bu.edu]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for (S)-1-N-Boc-2-Cyano-piperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-N-Boc-2-cyano-piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is (S)-1-N-Boc-piperidine-2-carboxylic acid, also known as Boc-L-pipecolic acid. This is typically converted to the primary amide, (S)-1-N-Boc-piperidine-2-carboxamide, which is then dehydrated to the target nitrile.
Q2: What is the primary method for converting the amide to the nitrile?
A2: A highly effective method is the dehydration of (S)-1-N-Boc-piperidine-2-carboxamide using a Vilsmeier-type reagent generated in situ from oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), followed by reaction with the amide in the presence of a base like pyridine. This method has been reported to provide high yields.
Q3: Are there alternative reagents for the dehydration of the primary amide?
A3: Yes, several other dehydrating agents can be used, each with its own advantages and disadvantages. Common alternatives include:
-
Phosphorus oxychloride (POCl₃): A strong and effective dehydrating agent, but the reaction can be exothermic and may require careful temperature control. The acidic byproducts can be problematic for sensitive substrates.
-
Trifluoroacetic anhydride (TFAA): Offers milder, non-acidic conditions for dehydration. However, there is a risk of trifluoroacetylation of other nucleophilic groups if present in the substrate.
-
Burgess Reagent: A mild and selective dehydrating agent that operates under neutral conditions. It is particularly useful for substrates with sensitive functional groups, although it is a more specialized and expensive reagent.
Q4: Can this compound be synthesized directly from the carboxylic acid?
A4: While methods for the direct conversion of carboxylic acids to nitriles exist, they are generally less common for this specific transformation in standard laboratory practice compared to the two-step amide formation and dehydration sequence. The amide route is often more reliable and higher yielding for complex substrates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrile | 1. Incomplete conversion of the starting amide. 2. Degradation of the starting material or product. 3. Inactive or degraded dehydrating agent. 4. Insufficient reaction time or incorrect temperature. | 1. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material. 2. Ensure anhydrous conditions, as water can quench the dehydrating agent. 3. Use freshly opened or properly stored dehydrating agents. 4. Optimize reaction time and temperature. For the oxalyl chloride/DMF method, ensure the initial formation of the Vilsmeier reagent is performed at a low temperature before adding the amide. |
| Formation of Side Products | 1. Epimerization at the C2 position. 2. Over-reaction or side reactions with the dehydrating agent. 3. If using TFAA, potential N-trifluoroacetylation. 4. If using POCl₃, charring or decomposition due to strong acidic conditions. | 1. Use a non-nucleophilic base and maintain moderate reaction temperatures to minimize the risk of racemization. 2. Carefully control the stoichiometry of the dehydrating agent. 3. If trifluoroacetylation is suspected, consider a milder dehydrating agent like the Burgess reagent. 4. Add POCl₃ slowly at a low temperature and consider using a milder alternative if decomposition is observed. |
| Difficulty in Product Purification | 1. Presence of unreacted starting amide. 2. Contamination with byproducts from the dehydrating agent (e.g., phosphorus-containing residues). 3. Emulsion formation during aqueous workup. | 1. Optimize the reaction to drive it to completion. If necessary, use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from the more polar amide. 2. Follow the recommended workup procedure for the specific dehydrating agent used to remove byproducts. For instance, a careful aqueous wash can help remove phosphorus-based impurities. 3. Add brine to the aqueous layer to help break up emulsions. |
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield for this compound |
| Oxalyl Chloride / DMF / Pyridine | Acetonitrile, 0°C to room temperature | High yields, fast reaction times. | Requires careful handling of oxalyl chloride and pyridine. | 97% |
| Phosphorus Oxychloride (POCl₃) | Typically with a base (e.g., pyridine), often requires heating. | Readily available and inexpensive. | Strongly acidic byproducts, can cause decomposition of sensitive substrates. | Not specifically reported, but generally effective for amide dehydration. |
| Trifluoroacetic Anhydride (TFAA) | Often with a base (e.g., pyridine or triethylamine), mild temperatures. | Milder than POCl₃, non-acidic conditions. | Can lead to trifluoroacetylation of other functional groups. | Not specifically reported, but a common alternative. |
| Burgess Reagent | Anhydrous solvent (e.g., THF, benzene), mild heating. | Very mild and selective, neutral conditions. | More expensive, moisture-sensitive. | Not specifically reported, but suitable for sensitive substrates. |
Experimental Protocols
Synthesis of (S)-1-N-Boc-piperidine-2-carboxamide from (S)-1-N-Boc-piperidine-2-carboxylic acid
-
Amide Formation:
-
Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in dioxane, 2 equivalents).
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.
-
Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Synthesis of this compound from (S)-1-N-Boc-piperidine-2-carboxamide
-
Nitrile Formation (Dehydration):
-
To a stirred solution of N,N-dimethylformamide (DMF) (0.12 equivalents) in anhydrous acetonitrile at -5°C, add oxalyl chloride (1.2 equivalents) dropwise.
-
Stir the resulting mixture for 15 minutes at this temperature.
-
Add a solution of (S)-1-N-Boc-piperidine-2-carboxamide (1 equivalent) in acetonitrile, followed by pyridine (2.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amide.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. The crude product can be purified by column chromatography on silica gel if necessary.
-
Visualizations
Improving yield and purity in chiral piperidine synthesis
Welcome to the technical support center for chiral piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve yield and purity in their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and purification of chiral piperidines.
Problem 1: Low Yield in Asymmetric Cyclization Reaction
Question: I am performing an asymmetric intramolecular aza-Michael cyclization to synthesize a 3-spiropiperidine, but my yields are consistently low. How can I improve them?
Answer:
Low yields in aza-Michael cyclizations for piperidine synthesis can stem from several factors, including sluggish reaction kinetics and catalyst inefficiency. Here are some troubleshooting steps:
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Optimize Reaction Temperature: While higher temperatures can sometimes lead to decomposition or side reactions, they can also be necessary to drive the cyclization to completion. For instance, in some systems, increasing the temperature from 80°C to 110°C has been shown to significantly improve yields. However, be aware that this may slightly decrease enantioselectivity[1][2].
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Evaluate the Michael Acceptor: The electrophilicity of the Michael acceptor is crucial. If your substrate is not sufficiently reactive, the reaction may stall. Modifying the thioester group to be more electron-withdrawing (e.g., using a mesityl thioester) can enhance the reactivity and improve yields[1][2].
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Catalyst Selection: The choice of catalyst is critical. While chiral phosphoric acids like (R)-TRIP are often effective, other catalysts might be more suitable for your specific substrate. For example, (R)-Phen has been shown to produce high yields in some cases, although potentially with lower enantioselectivity[3]. It is advisable to screen a panel of catalysts to find the optimal one for your reaction.
Problem 2: Poor Enantioselectivity or Enantiomeric Ratio (e.r.)
Question: My reaction is producing the desired chiral piperidine, but the enantioselectivity is poor. What are the key factors to consider for improving the enantiomeric excess (ee) or enantiomeric ratio (e.r.)?
Answer:
Achieving high enantioselectivity is a common challenge. Here are several factors that can be optimized:
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Ligand Modification: In metal-catalyzed reactions, the chiral ligand is paramount. For iridium-catalyzed asymmetric hydrogenation of pyridinium salts, modifying the electronic properties of the ligand, such as by incorporating methoxy groups, has been shown to significantly improve the enantiomeric ratio[4]. A screening of different ligands is often a necessary step in optimizing a new asymmetric reaction.
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Reaction Temperature: As mentioned, temperature can have a significant impact on enantioselectivity. Higher temperatures can lead to a reduction in the enantiomeric ratio[1][2]. If you are experiencing poor enantioselectivity, consider running the reaction at a lower temperature, even if it requires a longer reaction time.
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Catalyst Choice: The choice of catalyst itself is a primary determinant of enantioselectivity. For enzymatic reactions, screening different enzyme variants (e.g., different Ene-reductases) can allow for the identification of a biocatalyst that provides high enantioselectivity for your specific substrate[5]. In organocatalyzed reactions, the structure of the organocatalyst (e.g., different chiral phosphoric acids) can have a profound effect on the stereochemical outcome[3].
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Solvent Effects: The reaction solvent can influence the transition state of the enantioselective step. It is worthwhile to screen a range of solvents with different polarities and coordinating abilities to see their effect on the enantioselectivity.
Problem 3: Difficulty in Purifying the Chiral Piperidine Product
Question: I am having trouble purifying my chiral piperidine product. I observe peak tailing during chromatography, and it is difficult to separate from impurities. What purification strategies are recommended?
Answer:
The basic nature of the piperidine nitrogen can indeed complicate purification. Here are some strategies to overcome these challenges:
-
Reversed-Phase Chromatography: This is often the most effective method for purifying piperidine-containing compounds[6].
-
Mobile Phase Additives: To mitigate peak tailing caused by the basic nitrogen interacting with residual silanols on the silica, add a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase. Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will protonate the piperidine nitrogen, which can also improve peak shape.
-
-
Chiral HPLC for Enantiomer Separation: To separate enantiomers and determine enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. For nipecotic acid amides, an alpha 1-acid glycoprotein (AGP) column has been shown to provide baseline resolution where other columns failed[7]. For other piperidine derivatives, polysaccharide-based columns (e.g., Chiralpak AD-H) are often effective[8].
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Pre-column Derivatization: For compounds that lack a chromophore for UV detection, pre-column derivatization can be employed. For example, reacting piperidin-3-amine with para-toluenesulfonyl chloride introduces a UV-active group, facilitating analysis by chiral HPLC[8].
-
-
Classical Resolution: For racemic mixtures, classical resolution via diastereomeric salt formation with a chiral resolving agent (e.g., (S)-(+)-camphorsulfonic acid or N-acetyl-L-leucine) can be an effective method for isolating one enantiomer in high purity[9][10].
Frequently Asked Questions (FAQs)
Q1: What are some of the most common modern methods for synthesizing chiral piperidines with high enantioselectivity?
A1: Several powerful methods are now commonly used:
-
Catalytic Asymmetric Hydrogenation: This involves the reduction of substituted pyridines or their derivatives. For example, the hydrogenation of N-iminopyridinium ylides using iridium catalysts with modified ligands can provide access to substituted piperidines with good enantiomeric excesses[11]. Asymmetric hydrogenation of pyridinium salts is another effective strategy[4].
-
Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine, and a final reduction can produce a wide variety of enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity[12][13].
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Chemo-enzymatic Dearomatization: This approach uses a combination of an oxidase and a reductase enzyme to dearomatize pyridinium salts, providing access to enantioenriched 3- and 4-substituted piperidines[5][12]. This method is advantageous for its high selectivity and use of benign reaction conditions.
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Organocatalysis: Organocatalytic methods, such as intramolecular aza-Michael additions catalyzed by chiral phosphoric acids, are effective for the synthesis of various chiral piperidine scaffolds[2][3]. Asymmetric Aldol, Mannich, and Michael additions are also used to create enantioenriched piperidine precursors[14].
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[4+2] Cycloadditions: Zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes is another method for constructing substituted piperidine scaffolds[15].
Q2: How can I determine the enantiomeric purity of my chiral piperidine?
A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. By comparing the peak areas of the two enantiomers, you can calculate the enantiomeric excess (ee) or enantiomeric ratio (e.r.)[8]. For compounds without a UV chromophore, pre-column derivatization with a UV-active reagent may be necessary[8].
Q3: My synthesis involves a racemic piperidine. What is an effective way to resolve the enantiomers?
A3: A common and effective method is classical resolution through the formation of diastereomeric salts . This involves reacting the racemic piperidine (a base) with a chiral acid (the resolving agent). The two resulting diastereomeric salts will have different solubilities, allowing one to be selectively precipitated from a suitable solvent system. After filtration, the desired enantiomer can be liberated from the salt by treatment with a base[9][10].
Data Presentation
Table 1: Optimization of Rh-Catalyzed Asymmetric Carbometalation [13]
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | [Rh(cod)(OH)]₂ | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 70 | 81 | 96 |
| 2 | [Rh(cod)(OH)]₂ | (S)-Segphos | THP:Toluene:H₂O (1:1:1) at <1 M | 70 | Poor Conversion | - |
Table 2: Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines - Condition Optimization [1]
| Entry | Thioester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.r. |
| 3 | 2a | 5a | Octane | 100 | 36 | 36 | 94:6 |
| 4 | 2b | 5a | Cyclohexane | 80 | 20 | 20 | 92:8 |
| 5 | 2b | 5a | Cyclohexane | 80 | 48 | 21 | 84:16 |
| 6 | 2b | 5a | Octane | 100 | - | 55 | 89:11 |
| 7 | 2c | 5a | Octane | 100 | - | 48 | 97:3 |
| 8 | 2c | 5a | Octane | 110 | - | 63 | 95:5 |
Table 3: Chemo-Enzymatic Dearomatization of Activated Pyridines [5]
| Product | Enzyme Series | Yield (%) | Conversion (%) | ee (%) |
| (R)-1c | A (EneIRED-01) | ≥42 | >99 | 96 |
| (S)-1c | B (EneIRED-05) | - | - | up to 96 |
| (R)-10c | A (EneIRED-01) | 73 | >99 | ≥94 |
| (S)-10c | B (EneIRED-05) | 73 | >99 | ≥94 |
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Carbometalation of Dihydropyridine [13]
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To an oven-dried vial equipped with a stir bar, add [Rh(cod)(OH)]₂ (1.0 mol %), (S)-Segphos (1.1 mol %), and the dihydropyridine substrate (1.0 equiv.).
-
The vial is sealed and purged with argon.
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Add the arylboronic acid (1.5 equiv.) followed by the solvent mixture (THP:Toluene:H₂O, 1:1:1) to achieve a concentration of approximately 1 M.
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Add aqueous CsOH and heat the reaction mixture to 70 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyridine.
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The resulting tetrahydropyridine can then be reduced to the corresponding piperidine using standard reduction methods (e.g., H₂, Pd/C).
Protocol 2: General Procedure for Asymmetric Intramolecular Aza-Michael Cyclization ('Clip-Cycle') [1][2]
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To a vial, add the N-protected 1-amino-hex-5-ene substrate with a thioacrylate moiety (1.0 equiv.).
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Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol %).
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Add the solvent (e.g., octane or cyclohexane, to a concentration of 0.02 M).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 24-48 hours).
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-spiropiperidine.
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Determine the enantiomeric ratio by chiral HPLC analysis.
Protocol 3: General Workflow for Purification of Piperidine-Containing Compounds [6]
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Crude Purification (Flash Chromatography):
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or DMSO).
-
Adsorb the sample onto silica gel or celite.
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Perform flash column chromatography on a silica gel column.
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Elute with a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
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Collect fractions based on UV absorbance and analyze by LC-MS to identify those containing the product at >90% purity.
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Pool the pure fractions and evaporate the solvent.
-
-
High-Resolution Polishing (Preparative HPLC):
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Dissolve the partially purified product in a minimal amount of a strong solvent like DMSO or DMF.
-
Filter the solution through a 0.45 µm syringe filter.
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Inject the sample onto a preparative reversed-phase C18 column.
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Elute with a gradient of water and acetonitrile, both containing a modifier (e.g., 0.1% TFA or 0.1% formic acid) to improve peak shape.
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Collect fractions containing the pure product, pool them, and remove the solvent by lyophilization or evaporation.
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Chiral Separation (if necessary):
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Dissolve the racemic or diastereomeric mixture in the mobile phase.
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Inject onto a suitable chiral column (e.g., Chiralpak series).
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Elute with an isocratic mobile phase (e.g., a mixture of heptane/isopropanol or ethanol with a DEA modifier).
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Collect the separated enantiomer peaks in distinct fractions.
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Confirm the purity of each fraction by re-injecting a small aliquot onto the same chiral column.
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Visualizations
Caption: General workflow for chiral piperidine synthesis and purification.
Caption: Troubleshooting logic for improving enantioselectivity.
References
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting side reactions in the cyanation of N-Boc-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of N-Boc-piperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of N-Boc-4-cyanopiperidine?
A1: Common starting materials include N-Boc-4-piperidone, N-Boc-4-hydroxypiperidine, and tert-butyl 4-carbamoylpiperidine-1-carboxylate. The choice of starting material will dictate the necessary reagents and reaction conditions.
Q2: What are the most prevalent side reactions to be aware of during the cyanation of N-Boc-piperidine derivatives?
A2: The most common side reactions include N-Boc deprotection, hydrolysis of the nitrile product to an amide or carboxylic acid, elimination to form N-Boc-1,2,3,6-tetrahydropyridine, and incomplete conversion of the starting material.[1] When using cyanogen bromide, the von Braun reaction, leading to ring-opening, is a potential concern.[2][3][4]
Q3: How can I monitor the progress of my cyanation reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By comparing the spots of your reaction mixture to your starting material and a standard of the product (if available), you can determine when the starting material has been consumed.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired N-Boc-cyanopiperidine
Q: I am getting a very low yield of my desired product, or the reaction is not proceeding at all. What are the possible causes and solutions?
A: Low or no yield can stem from several factors related to reagents, reaction conditions, or the stability of the starting material.
| Potential Cause | Troubleshooting Steps |
| Inactive Cyanating Agent | Use a fresh bottle of your cyanating agent. Some reagents, like trimethylsilyl cyanide (TMSCN), are moisture-sensitive. |
| Insufficient Activation | If your method requires an activating agent (e.g., for a hydroxyl leaving group), ensure it is active and used in the correct stoichiometric amount. |
| Suboptimal Temperature | Some cyanation reactions require specific temperature control. Ensure your reaction is being conducted at the temperature specified in the protocol. For some reactions, a moderate increase in temperature may improve the reaction rate. |
| Poor Solubility | Ensure that your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. |
| Catalyst Deactivation | If using a metal-catalyzed reaction, ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
Issue 2: Presence of N-Boc Deprotected Byproduct
Q: My final product is contaminated with the deprotected piperidine-4-carbonitrile. How can I prevent this?
A: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions and at elevated temperatures.[5][6][7]
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | If your cyanation method generates acidic byproducts, consider adding a non-nucleophilic base to neutralize the acid as it forms. |
| Harsh Workup | During the workup, avoid strong acidic conditions. Use a mild base, such as saturated sodium bicarbonate solution, for neutralization. |
| High Temperatures | If the reaction is run at a high temperature, consider if a lower temperature for a longer duration could achieve the desired conversion without Boc group cleavage. |
Issue 3: Formation of Amide or Carboxylic Acid Byproducts
Q: I am observing byproducts that correspond to the hydrolysis of my nitrile product. What is causing this and how can it be avoided?
A: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, particularly in the presence of water and with heating.[8][9]
| Potential Cause | Troubleshooting Steps |
| Water in Reaction Mixture | Ensure you are using anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Aqueous Workup Conditions | Minimize the time the product is in contact with acidic or basic aqueous solutions during the workup. Keep the temperature low during the workup and extraction. |
| Purification Conditions | If using column chromatography, ensure the silica gel is not overly acidic. You can neutralize it by pre-treating with a solution of triethylamine in your eluent system. |
Issue 4: Presence of N-Boc-1,2,3,6-tetrahydropyridine Impurity
Q: My product is contaminated with an unsaturated piperidine byproduct. How is this formed and how can I prevent it?
A: The formation of N-Boc-1,2,3,6-tetrahydropyridine is due to an elimination (dehydration) reaction, especially when starting from N-Boc-4-hydroxypiperidine or another 4-substituted piperidine with a good leaving group.[1]
| Potential Cause | Troubleshooting Steps |
| Acidic or Basic Conditions | Strong acids or bases can catalyze the elimination reaction, particularly at elevated temperatures. Ensure the pH is kept as close to neutral as possible during the reaction and workup. |
| High Temperatures | Avoid excessive heat during the reaction and purification steps, as this can promote elimination. |
| Choice of Leaving Group | If starting from a 4-substituted piperidine, a less labile leaving group might reduce the extent of elimination. |
Quantitative Data
The following tables summarize typical yields for the synthesis of precursors and the final cyanation product. Note that the quantification of side products is often not reported in the literature.
Table 1: Synthesis of N-Boc-4-hydroxypiperidine from N-Boc-4-piperidone
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium borohydride | THF/MeOH | -10 | 87 | [10] |
| Sodium borohydride | Methanol | 0 to RT | ~90 | [1] |
Table 2: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Oxalyl chloride, DMSO, Et₃N (Swern) | DCM | -78 to RT | >95 | [11] |
| Dess-Martin Periodinane (DMP) | DCM | RT | >95 | [11] |
| TEMPO, NaOCl | DCM/Water | 0 | >90 | [11] |
Table 3: Cyanation of N-Boc-piperidine Derivatives
| Starting Material | Cyanating Agent | Conditions | Yield (%) | Reference |
| tert-butyl 4-carbamoylpiperidine-1-carboxylate | XtalFluor-E, Et₃N | EtOAc, RT, 1h | Not specified | [12] |
| N-Boc-4-piperidone | TosMIC, NaH | DME, 0°C to RT | 80-90 | Adapted from similar ketone cyanations |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine[10]
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Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF (150 mL) and MeOH (30 mL).
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Cool the solution to -10 °C.
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Add sodium borohydride (5.7 g, 0.15 mol) in portions, maintaining the temperature at -10 °C.
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Stir the reaction mixture for 30 minutes at -10 °C.
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Pour the reaction mixture into ice-water (300 mL).
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Extract the resulting mixture with EtOAc (3 x 300 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford tert-butyl 4-hydroxypiperidine-1-carboxylate.
Protocol 2: Swern Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone[11]
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To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.
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Stir for 30 minutes.
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Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -60 °C.
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Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.
Visualizations
Caption: General experimental workflow for the synthesis of N-Boc-4-cyanopiperidine.
Caption: A representative desired reaction pathway for the cyanation of N-Boc-4-piperidone.
Caption: Potential side reaction pathways in the cyanation of N-Boc-piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
- 6. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Boiling water-catalyzed neutral and selective N-Boc deprotection. | Semantic Scholar [semanticscholar.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
Technical Support Center: Stereoselective Functionalization of (S)-1-N-Boc-2-Cyanopiperidine
Welcome to the technical support center for the stereoselective functionalization of (S)-1-N-Boc-2-cyanopiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on preventing racemization during the chemical modification of this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the functionalization of (S)-1-N-Boc-2-cyanopiperidine?
A1: The primary mechanism of racemization is the deprotonation of the acidic proton at the chiral C2 position (the carbon atom bonded to the cyano group). The electron-withdrawing nature of the cyano group increases the acidity of this proton. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reaction with an electrophile can occur from either face of this planar intermediate, leading to a mixture of both (S) and (R) enantiomers, thus resulting in racemization.
Q2: How does the choice of base impact the degree of racemization?
A2: The choice of base is critical in preventing racemization. Strong, non-bulky bases can readily deprotonate the C2 position, increasing the concentration of the achiral enolate intermediate and the risk of racemization. Sterically hindered bases are generally preferred as they can selectively interact with the desired proton while minimizing unwanted side reactions. Lithium-based strong bases are commonly used, and the choice of the counterion and additives can also influence the stereochemical outcome.
Q3: What is the effect of temperature on maintaining stereochemical integrity?
A3: Lower temperatures are crucial for preventing racemization. Reactions should be carried out at low temperatures, typically between -78 °C and -40 °C, to minimize the rate of enolate formation and subsequent racemization. Low temperatures help to "freeze out" the equilibrium between the desired chiral lithiated species and the achiral enolate, favoring the retention of stereochemistry.
Q4: Which solvents are recommended for this type of reaction?
A4: Anhydrous aprotic solvents are essential for these reactions. Tetrahydrofuran (THF) is a commonly used solvent as it can solvate the lithium cation of the base and the resulting lithiated intermediate. Other ethereal solvents like diethyl ether may also be used. It is critical to use dry solvents to avoid quenching the strong bases and lithiated intermediates.
Q5: How can I monitor the extent of racemization in my reaction?
A5: The enantiomeric excess (ee) or enantiomeric ratio (er) of your product can be determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase are the most common methods for separating and quantifying the enantiomers.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Significant racemization observed in the product. | The base used is too strong or not sterically hindered enough. | Switch to a more sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). |
| The reaction temperature is too high. | Perform the deprotonation and electrophilic quench at a lower temperature, ideally -78 °C. | |
| The lithiated intermediate is allowed to warm up before the addition of the electrophile. | Ensure the reaction mixture is maintained at a consistently low temperature throughout the process until the reaction is quenched. | |
| The reaction time after deprotonation is too long. | Add the electrophile as soon as the deprotonation is complete. Minimize the time the lithiated intermediate exists in solution. | |
| The solvent is not appropriate or contains protic impurities. | Use freshly distilled, anhydrous THF. Ensure all glassware is thoroughly dried before use. | |
| Low yield of the functionalized product. | Incomplete deprotonation. | Use a slight excess of the strong base (e.g., 1.1 equivalents). |
| The electrophile is not reactive enough. | Consider using a more reactive electrophile or adding an activating agent if applicable. | |
| The lithiated intermediate is unstable. | Perform the reaction at a lower temperature and quench with the electrophile as quickly as possible. | |
| Formation of multiple products. | The electrophile is reacting at other positions on the molecule. | This is less common for C2 functionalization but consider protecting other reactive functional groups if present. |
| Side reactions due to the strong base. | Use a more sterically hindered base and maintain a low temperature. |
Data Summary on Stereoselective Alkylation
The following table summarizes representative data on the stereoselective alkylation of N-Boc-2-cyanopiperidine derivatives, highlighting the impact of reaction conditions on the stereochemical outcome.
| Base | Solvent | Temperature (°C) | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| LDA | THF | -78 | Benzyl bromide | >95:5 | >98 |
| LiHMDS | THF | -78 | Methyl iodide | >95:5 | >97 |
| n-BuLi/(-)-sparteine | Et₂O | -78 | Me₃SiCl | - | 96 |
| s-BuLi/(+)-sparteine surrogate | MTBE | -78 | Me₃SiCl | - | 95 |
Note: The data presented is a compilation from various literature sources on similar systems and is intended for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Alkylation of (S)-1-N-Boc-2-cyanopiperidine
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in THF to the flask.
-
Substrate Addition: Add a solution of (S)-1-N-Boc-2-cyanopiperidine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Deprotonation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Add the electrophile (1.2 equivalents) neat or as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of racemization via a planar achiral enolate intermediate.
Caption: Troubleshooting workflow for preventing racemization.
Purification techniques for enantioenriched piperidine derivatives
Welcome to the Technical Support Center for the Purification of Enantioenriched Piperidine Derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification and separation of piperidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of piperidine derivatives?
A1: The resolution of piperidine derivatives is typically achieved through three main strategies:
-
Classical Resolution via Diastereomeric Salt Formation: This is a common and robust method that involves reacting a racemic piperidine (a base) with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][2]
-
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers.[1][3] This is widely used for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separations.[1]
-
Kinetic Resolution: This method uses a catalyst or enzyme that selectively reacts with one enantiomer, allowing the unreacted, enriched enantiomer to be isolated.[1][4]
Q2: How do I choose between diastereomeric salt resolution and chiral chromatography?
A2: The choice depends on scale, cost, and available equipment.
-
Diastereomeric Salt Resolution is often preferred for large-scale synthesis due to its scalability and cost-effectiveness. It relies on simple crystallization techniques.[2][5] However, it can be time-consuming, may require significant process optimization (e.g., screening solvents and resolving agents), and the yields can sometimes be moderate.[1][6]
-
Chiral Chromatography (HPLC/SFC) offers faster method development and is highly effective for both analytical and preparative scales, often providing high purity in a single step.[1][7] Supercritical Fluid Chromatography (SFC) is particularly advantageous as it is faster than HPLC, uses less organic solvent, and simplifies product recovery.[7][8] The main drawbacks are the high cost of chiral stationary phases and instrumentation, and potential challenges in scaling up to very large quantities.[9][10]
Q3: What are some common chiral resolving agents for basic piperidine derivatives?
A3: For basic compounds like piperidines, chiral acids are used as resolving agents. The choice of agent is critical and often requires screening to find the optimal conditions.[1] Commonly successful agents include:
-
Tartaric acid derivatives, such as di-benzoyl-D/L-tartaric acid or di-p-toluoyl-D/L-tartaric acid.[1][11]
-
(+)-Camphor-10-sulfonic acid.[6]
Q4: What type of column is recommended for the chiral HPLC or SFC separation of piperidine derivatives?
A4: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including piperidine derivatives.[1][12] Columns such as Chiralpak® IA, IB, AD-H, and Chiralcel® OD-H have demonstrated good performance in resolving these structures.[1][13][14] Immobilized polysaccharide CSPs (like Chiralpak IA and IB) are particularly robust as they can be used with a wider range of solvents.[13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Diastereomeric Salt Resolution
Q5: I am having trouble inducing crystallization of the diastereomeric salt. What should I do?
A5: Failure to crystallize is a common issue. The following techniques can be employed:
-
Seeding: If available, add a seed crystal from a previous successful batch to initiate crystallization.[11]
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites.[1]
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[1]
-
Change the Solvent System: The current solvent may be too effective at dissolving the salt. Try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until the solution becomes turbid.[1]
-
Allow Sufficient Time: Some crystallizations are slow and may require hours or even days at a reduced temperature (e.g., 0-5 °C).[1]
Q6: The enantiomeric excess (ee) of my product is low after crystallization. How can I improve it?
A6: A low enantiomeric excess is often due to co-precipitation of the more soluble diastereomer. The table below outlines potential causes and solutions.[1]
| Potential Cause | Solution | Citation |
| Cooling Rate is Too Fast | Rapid cooling can trap the undesired diastereomer. Allow the solution to cool slowly to room temperature first, then gradually cool to a lower temperature (e.g., 0-5 °C). | [1] |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic piperidine can be critical. Vary the amount of resolving agent to find the optimal ratio. | [15] |
| Suboptimal Solvent | The solubility difference between diastereomers is highly solvent-dependent. Screen a variety of solvents or solvent mixtures to maximize this difference. | [2][11] |
| Insufficient Purity | Impurities in the starting racemic piperidine or the resolving agent can interfere with proper crystal formation. Ensure high purity of all starting materials. | [1] |
| Racemization | Harsh conditions (e.g., high temperature, strong acid/base) could potentially cause the amine or resolving agent to racemize. Use milder conditions where possible. | [1] |
Chiral Chromatography (HPLC/SFC)
Q7: I am observing poor or no separation between the enantiomer peaks on my chiral HPLC/SFC. How can I troubleshoot this?
A7: This is a common method development challenge. A systematic approach is essential. First, ensure you have selected an appropriate Chiral Stationary Phase (CSP), as polysaccharide-based columns are often a good starting point.[1] Then, systematically adjust the mobile phase composition, trying different organic modifiers (e.g., ethanol, isopropanol, acetonitrile) and varying their ratio.[16] Temperature can also affect selectivity; try adjusting the column temperature within its recommended range (e.g., 25°C, 35°C, 45°C).[16][17] Finally, adjusting the flow rate can sometimes improve resolution, though it may increase analysis time.[16][17]
Q8: My peaks are tailing in the chiral HPLC/SFC analysis. What is the cause and how can I fix it?
A8: Peak tailing for basic compounds like piperidines is often caused by strong secondary interactions with active sites on the silica support of the stationary phase. The solution is to add a basic modifier to the mobile phase.[1][16] Adding a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%, will compete for these active sites, resulting in more symmetrical peaks.[1][17]
Q9: My piperidine derivative lacks a strong UV chromophore. How can I detect it using HPLC-UV?
A9: For compounds without a suitable UV chromophore, pre-column derivatization is a common and effective strategy.[16] This involves reacting your piperidine with a derivatizing agent that introduces a chromophoric tag. For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) to enable strong UV detection at 228 nm.[16][18]
Data Presentation
Table 1: Common Chiral Resolving Agents for Piperidine Derivatives
| Resolving Agent | Typically Used For | Common Solvents | Citation |
| Di-benzoyl-D/L-tartaric acid | Racemic Amines | Methanol, Ethanol | [1][2][11] |
| Di-p-toluoyl-D/L-tartaric acid | Racemic Amines | Methanol, Ethanol | [1] |
| L-(+)-Tartaric Acid | Racemic Amines/Amino Acids | Methanol, Ethanol/Water | [5][19] |
| (R)- or (S)-Mandelic Acid | Racemic Amines | Ethanol, Isopropanol | [1][11] |
Table 2: Recommended Chiral Stationary Phases (CSPs) for Piperidine Separations
| Column Name | CSP Type | Notes | Citation |
| Chiralpak® IA / IB | Immobilized Polysaccharide | Highly versatile, compatible with a wide range of normal and reversed-phase solvents. IA often gives better resolution for piperidine-2,6-diones. | [1][13][14] |
| Chiralpak® AD-H / OD-H | Coated Polysaccharide | Excellent performance for many piperidines, but have some solvent restrictions. A good starting point for screening. | [1] |
| Kromasil® CHI-DMB | Coated Polysaccharide | Has shown baseline separation for piperidine-2,6-diones using normal phase (Hexane/Dioxane). | [20] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol describes a general procedure for resolving a racemic piperidine derivative using a chiral acid. Optimization of the solvent, temperature, and stoichiometry is often required.
-
Salt Formation:
-
Dissolve the racemic piperidine derivative (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol) with gentle heating.[2][5]
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid, 0.5 - 1.0 eq.) in the same solvent, warming if necessary.[2][5]
-
Slowly add the resolving agent solution to the stirred piperidine solution.[5]
-
-
Fractional Crystallization:
-
Isolation of Diastereomeric Salt:
-
Liberation of the Enantioenriched Piperidine:
-
Suspend the dried diastereomeric salt in water.[2]
-
While stirring, slowly add a basic solution (e.g., 2 M NaOH) until the salt completely dissolves and the solution is strongly basic (pH > 12). This neutralizes the chiral acid and liberates the free piperidine base.[2][5]
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.[2]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantioenriched piperidine derivative.[2][19]
-
Protocol 2: General Procedure for Chiral HPLC Method Development
-
Initial Column and Mobile Phase Selection:
-
Select a polysaccharide-based chiral column (e.g., Chiralpak® IA or AD-H).[1]
-
For normal-phase mode, start with a mobile phase like Hexane/Ethanol or Hexane/Isopropanol. A typical starting gradient might be 90:10 (v/v).
-
For basic piperidines, add 0.1% diethylamine (DEA) to the alcohol portion of the mobile phase to improve peak shape.[1][16]
-
-
Screening and Optimization:
-
Inject the racemic sample at a flow rate of 1.0 mL/min and monitor with a UV detector.
-
If no separation is observed, systematically vary the ratio of the organic modifier (e.g., increase ethanol to 20%, 30%, etc.).[16]
-
If separation is still poor, switch the alcohol modifier (e.g., from ethanol to isopropanol).
-
Optimize the separation by making finer adjustments to the mobile phase composition.
-
Evaluate the effect of column temperature (e.g., 25°C, 35°C) on the resolution.[16][17]
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for poor chiral HPLC/SFC peak resolution.
Caption: General workflow for chiral chromatography method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. benchchem.com [benchchem.com]
- 17. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 18. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Protection of Piperidines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with low yields in the Boc-protection of piperidines.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Question: My Boc-protection reaction is not going to completion, or is proceeding very slowly. What steps can I take to improve the conversion rate?
Answer: Incomplete or sluggish reactions are a common issue, often stemming from suboptimal reaction conditions or the inherent reactivity of the piperidine substrate. Here are several strategies to troubleshoot this problem:
-
Increase Reaction Temperature: Gently warming the reaction mixture can significantly increase the reaction rate.[1] It is crucial to monitor the reaction closely by Thin-Layer Chromatography (TLC) to prevent the formation of side products at higher temperatures.[1]
-
Optimize Reagent Stoichiometry: Ensure that a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1-1.5 equivalents, is used to drive the reaction forward.[1] If your starting material is an amine salt (e.g., a hydrochloride salt), ensure a sufficient amount of base is added to neutralize the salt before protection can occur.[1]
-
Incorporate a Catalyst: For weakly nucleophilic or sterically hindered piperidines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[1] Other catalysts, such as iodine, have also been reported to be effective.[1][2]
-
Re-evaluate Solvent Choice: The solvent plays a critical role in both solubility and reactivity. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) are commonly effective.[1] For some aromatic amines, alcoholic solvents like methanol have been shown to enhance the reaction rate.[1][3]
Issue 2: Formation of Side Products
Question: I'm observing significant side product formation, which is complicating purification and lowering my yield. How can I minimize these unwanted products?
Answer: Side product formation is a frequent cause of low yields. Identifying the side product is key to addressing the root cause.
-
Double Boc-Protection (Boc₂N-R): This can occur with primary amines when a large excess of (Boc)₂O and a strong base are used.[1] To prevent this, use a controlled stoichiometry of (Boc)₂O, typically around 1.1 equivalents.[1]
-
Urea Formation: This side reaction is more common with sterically hindered amines and can be promoted by the use of very strong bases.[1] Employing a milder base or optimizing the reaction temperature can help minimize this pathway.[1]
-
O-Boc Formation: If your piperidine substrate contains a hydroxyl group, O-acylation can compete with the desired N-acylation. Using aqueous or catalyst-free conditions may favor N-protection.[1]
Issue 3: Difficult Purification and Low Recovery
Question: I'm losing a significant amount of my product during work-up and purification. What are the likely causes and solutions?
Answer: The basic nature of the piperidine nitrogen can lead to challenges during purification, especially when using silica gel chromatography.[4][5]
-
Peak Tailing in Chromatography: The basic piperidine nitrogen can interact strongly with acidic silanol groups on the surface of standard silica gel, causing poor peak shape and inefficient separation.[5]
-
Solution 1: Mobile Phase Modification: Add a basic modifier like triethylamine (TEA), typically 0.1-1% v/v, to the eluent.[5] This competes with your compound for binding to the acidic sites on the silica.
-
Solution 2: Alternative Stationary Phase: Use amine-deactivated silica gel or an alternative stationary phase like basic or neutral alumina.[5]
-
Solution 3: Reversed-Phase Chromatography: For less polar compounds, reversed-phase chromatography (e.g., on a C18 column) with acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can be a highly effective alternative.[5]
-
-
Irreversible Binding to Silica: In some cases, the strong interaction between the basic product and acidic silica can lead to irreversible adsorption and low recovery.[5] The solutions for peak tailing, particularly using a basic modifier or an alternative stationary phase, will also resolve this issue.
-
Product Instability: The Boc group is labile to acid.[6] Ensure that all solvents and reagents used during work-up and purification are free from acidic contaminants to prevent premature deprotection.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of (Boc)₂O to use? A1: A slight excess of (Boc)₂O is generally recommended. A stoichiometry of 1.1 to 1.5 equivalents relative to the piperidine starting material is typical to ensure the reaction proceeds to completion.[1]
Q2: Is a base always required for N-Boc protection? A2: Not always, but it is highly recommended. The reaction of an amine with (Boc)₂O produces tert-butoxycarbonic acid, which can protonate the starting amine, rendering it unreactive. A base is added to neutralize this acidic byproduct and the proton on the amine after it attacks the anhydride, driving the reaction forward.[7] For reactions with amine salts (e.g., HCl or HBr salts), at least two equivalents of base are required: one to free-base the amine and one to scavenge the acid produced during the reaction.
Q3: How does steric hindrance on the piperidine ring affect the reaction? A3: Steric hindrance around the nitrogen atom can significantly decrease the nucleophilicity of the amine, slowing down the reaction rate.[1][8] For highly substituted or sterically hindered piperidines, you may need to use more forcing conditions, such as higher temperatures, longer reaction times, or a catalyst like DMAP, to achieve a good yield.[1]
Q4: What is the role of DMAP as a catalyst? A4: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself, and it readily reacts with even weakly nucleophilic or sterically hindered amines.
Q5: My Boc-protected piperidine seems to be degrading over time. What are the stability issues? A5: The primary stability concern for Boc-protected compounds is the acid-lability of the Boc group.[6] Exposure to acidic conditions, even trace amounts in solvents, can lead to cleavage of the Boc group.[6] For long-term storage, it is recommended to store the compound as a solid at low temperatures (e.g., -20°C) and protected from light.[6]
Data and Reaction Parameters
Table 1: Common Bases for Boc-Protection
| Base | Abbreviation | pKa of Conjugate Acid | Typical Equivalents | Notes |
| Triethylamine | TEA, Et₃N | ~10.75 | 1.2 - 2.5 | Standard, cost-effective choice for simple protections.[7] |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | ~10.75 | 1.2 - 2.5 | A non-nucleophilic base, useful for preventing side reactions with sensitive substrates. |
| 4-(Dimethylamino)pyridine | DMAP | ~9.70 | 0.05 - 0.2 (catalytic) | Used as a catalyst to accelerate slow reactions, especially with hindered amines.[1] |
| Sodium Bicarbonate | NaHCO₃ | ~10.3 (pKa2 of H₂CO₃) | 2.0+ | A mild inorganic base often used in aqueous/biphasic systems.[9] |
| Sodium Hydroxide | NaOH | ~14 | 1.1 - 2.0 | A strong base used in aqueous or biphasic (Schotten-Baumann) conditions. |
Table 2: Solvent Selection Guide
| Solvent | Type | Dielectric Constant (ε) | Notes |
| Dichloromethane (DCM) | Chlorinated | 9.1 | Excellent for dissolving starting materials; volatile and easy to remove.[7] |
| Tetrahydrofuran (THF) | Ether | 7.6 | Good general-purpose solvent for Boc protections.[7] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | A more polar option, can be beneficial for less soluble substrates.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point, useful for reactions requiring heat.[1] |
| Methanol (MeOH) | Polar Protic | 33.0 | Can accelerate the rate of protection for aromatic amines.[1][3] |
Experimental Protocols
Protocol 1: General Boc-Protection of a Piperidine
Reagents:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)[10]
-
Triethylamine (TEA) (1.2 eq)[10]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.[10]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.[10] An exotherm and gas evolution may be observed.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent and staining with ninhydrin to visualize the free amine starting material).
-
Upon completion, concentrate the reaction mixture under reduced pressure.[10]
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected piperidine.[10]
-
Purify by flash column chromatography if necessary (see Troubleshooting Issue 3 for guidance).
Protocol 2: DMAP-Catalyzed Boc-Protection of a Sterically Hindered Piperidine
Reagents:
-
Sterically hindered piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
To a solution of the hindered piperidine (1.0 eq) in ACN, add TEA (2.0 eq) followed by DMAP (0.1 eq).
-
Add (Boc)₂O (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50°C.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Boc-protection of piperidines.
Caption: A decision-making workflow for troubleshooting low-yield Boc-protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalytic Conditions for Asymmetric Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of catalytic conditions for asymmetric piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high enantioselectivity in asymmetric piperidine synthesis?
A1: Achieving high enantioselectivity is a primary challenge and can be influenced by several factors. The choice of chiral ligand and metal catalyst is crucial, as their interaction with the substrate dictates the stereochemical outcome.[1] Reaction conditions such as temperature, solvent, and pressure also play a significant role. For instance, lower temperatures often lead to higher enantioselectivity, although this can sometimes decrease the reaction rate.[2] Additionally, the substrate itself can present challenges; certain functional groups on the pyridine ring can coordinate with the catalyst and interfere with the desired stereochemical control.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several issues, including incomplete conversion, formation of side products, or catalyst deactivation.[4] To address incomplete conversion, consider increasing the catalyst loading, reaction time, or temperature, though the latter may impact enantioselectivity.[2] Side reactions, such as polymerization or decomposition, can be minimized by optimizing the reaction temperature and time.[4] Catalyst deactivation is a common problem, especially in the hydrogenation of N-heteroaromatic compounds, as both the substrate and the piperidine product can strongly coordinate to the metal center.[3] Activating the pyridine substrate, for example by forming a pyridinium salt, can mitigate this issue.[1][3]
Q3: I am observing significant catalyst deactivation. What strategies can I employ to overcome this?
A3: Catalyst deactivation in pyridine hydrogenation is often caused by the strong coordination of the nitrogen lone pair of the substrate or product to the metal catalyst.[3] One effective strategy is the in situ activation of the pyridine as a pyridinium salt. This approach prevents catalyst inhibition by the substrate and the resulting hydrogen bromide generated can also inhibit the coordination of the final piperidine product.[1][3] Another approach involves the use of additives. For example, the use of a borane reagent can cause dearomatization of the pyridine ring and prevent catalyst poisoning.[1] Careful selection of the catalyst system, including the metal precursor and chiral ligand, is also critical for maintaining catalytic activity.[1]
Q4: How does the choice of solvent affect the outcome of the asymmetric synthesis?
A4: The solvent can have a profound impact on both the yield and enantioselectivity of the reaction. It can influence the solubility of the catalyst and substrate, the stability of the catalytic species, and the transition state energies of the stereodetermining step. For example, in the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, THF was identified as the optimal solvent, furnishing a higher enantiomeric ratio compared to other solvents or solvent mixtures.[5] It is often necessary to screen a range of solvents with varying polarities and coordinating abilities to identify the optimal conditions for a specific substrate and catalyst system.
Q5: What are the limitations on the substrate scope for asymmetric piperidine synthesis?
A5: While significant progress has been made, the substrate scope can still be a limitation. The electronic and steric properties of substituents on the pyridine ring can significantly influence reactivity and enantioselectivity.[6] For instance, pyridines bearing powerful electron-withdrawing substituents are often more readily hydrogenated.[3] Conversely, sterically hindered substrates or those with coordinating functional groups can be challenging.[5][6] Overcoming these limitations often requires careful tuning of the catalyst and reaction conditions, and in some cases, a different synthetic strategy may be necessary.[6]
Troubleshooting Guides
Problem 1: Low Enantioselectivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ligand/Catalyst | Screen a variety of chiral ligands with different electronic and steric properties. The choice of metal precursor (e.g., Ir, Rh, Ru, Pd) is also critical.[1] |
| Incorrect Temperature | Lowering the reaction temperature often improves enantioselectivity. Perform a temperature screen to find the optimal balance between selectivity and reaction rate.[2] |
| Inappropriate Solvent | The solvent can significantly influence the chiral induction. Screen a range of solvents with varying polarities.[5] |
| Substrate Interference | Functional groups on the substrate may interfere with the catalyst. Consider protecting reactive groups or modifying the substrate.[3] |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Activate the pyridine as a pyridinium salt to prevent catalyst poisoning by the substrate/product.[1][3] Consider using additives to protect the catalyst.[1] |
| Incomplete Conversion | Increase catalyst loading, reaction time, or hydrogen pressure (for hydrogenations). Monitor the reaction progress by techniques like GC-MS or TLC.[4] |
| Side Product Formation | Optimize reaction temperature and time to minimize decomposition or polymerization.[4] Analyze byproducts to understand competing reaction pathways. |
| Poor Substrate Purity | Ensure the purity of starting materials, as impurities can inhibit the catalyst. |
Problem 3: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Reaction Pathway | The reaction may proceed through an undesired pathway. For example, in some cycloadditions, a stepwise pathway may be favored over a concerted one. Using cyclic dienes can sometimes improve diastereoselectivity.[4] |
| Catalyst Control | The choice of catalyst can influence the diastereochemical outcome. Experiment with different catalysts and ligands.[4] |
| Substituent Effects | The nature and position of substituents on the starting materials can dictate the facial selectivity of the reaction. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Rh-catalyzed Asymmetric Reductive Heck Reaction [6]
| Entry | Deviation from Standard Conditions | Yield (%) | ee (%) |
| 1 | None | 81 | 96 |
| 2 | <1 M concentration | Poor conversion | - |
| 3-5 | Different C2-symmetric bisphosphine ligands | Lower yields | - |
| 9-10 | Different Rhodium source and ligand | Poor reactivity | - |
| Standard conditions: [Rh(cod)(OH)]₂, (S)-Segphos, and aq. CsOH in a THP:toluene:H₂O (1:1:1) solvent mixture at 70 °C. |
Table 2: Solvent Effect on the Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [5]
| Entry | Solvent | Conversion (%) | er |
| 1 | CH₂Cl₂ | 99 | 83:17 |
| 2 | Toluene | 99 | 85:15 |
| 3 | THF | 99 | 90:10 |
| 4 | Dioxane | 99 | 88:12 |
| 5 | DCE | 99 | 82:18 |
Experimental Protocols
Generalized Protocol for Asymmetric Hydrogenation of a Substituted Pyridinium Salt [7]
Objective: To synthesize an enantioenriched piperidine derivative via iridium-catalyzed asymmetric hydrogenation.
Materials:
-
Substituted pyridinium salt (1.0 eq)
-
[Ir(COD)Cl]₂ (e.g., 0.5-2.5 mol%)
-
Chiral ligand (e.g., (R)-SynPhos, 1.1-5.5 mol%)
-
Solvent (e.g., THF, Toluene/CH₂Cl₂)
-
Hydrogen gas
Procedure:
-
In a nitrogen-filled glovebox, a mixture of the iridium precursor and the chiral ligand in the chosen solvent is stirred at room temperature for 20-30 minutes to form the active catalyst.
-
This catalyst solution is then transferred via syringe to a stainless steel autoclave containing the pyridinium salt substrate.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 500-1000 psi).
-
The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).
-
Reaction progress is monitored by analytical techniques such as HPLC or TLC.
-
Upon completion, the reactor is cooled and carefully depressurized.
-
The reaction mixture is worked up, which may involve quenching, extraction, and purification by column chromatography to yield the enantioenriched piperidine derivative.
Visualizations
Caption: Troubleshooting workflow for low yield in asymmetric piperidine synthesis.
Caption: General experimental workflow for asymmetric hydrogenation of pyridinium salts.
References
- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 2. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Managing scalability issues in the synthesis of chiral intermediates
Welcome to the Technical Support Center for the synthesis of chiral intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up chiral syntheses. Find answers to common questions, troubleshoot experimental issues, and access detailed protocols to ensure the successful and scalable production of enantiomerically pure compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of chiral intermediates?
A1: Scaling up chiral syntheses from the laboratory to industrial scale presents several key challenges. A primary issue is maintaining high enantiomeric excess (ee), as reaction conditions that work well on a small scale may not be directly translatable. Catalyst deactivation is another significant hurdle, particularly for reactions relying on sensitive chiral catalysts. Furthermore, racemization, the process where one enantiomer converts to its mirror image, can be exacerbated by factors like elevated temperatures and the choice of solvents, especially polar ones. Purification of the final product on a large scale, whether by chromatography or crystallization, also introduces its own set of scalability problems.
Q2: How do reaction parameters like temperature and solvent affect enantioselectivity during scale-up?
A2: Temperature and solvent choice are critical parameters that can significantly impact enantioselectivity during scale-up. Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, leading to a decrease in the enantiomeric purity of the product. Solvents, particularly polar ones, can stabilize the transition state of a reaction, which may facilitate racemization. Therefore, careful selection and control of both temperature and solvent are crucial to maintain high enantiomeric excess in bulk production. Non-polar solvents often provide better stability for certain chiral compounds.
Q3: What are the advantages of using biocatalysis for the synthesis of chiral intermediates, and what are the associated scalability issues?
A3: Biocatalysis offers several advantages for chiral synthesis, including high selectivity (chemo-, regio-, and enantioselectivity), environmentally friendly reaction conditions, and the ability to perform complex transformations in a single step. However, scaling up biocatalytic processes can present challenges such as substrate scope limitations, operational stability of the enzyme, and cost-effectiveness. For instance, reactions requiring cofactors like NADH or NADPH can be expensive on an industrial scale. Poor solubility of hydrophobic substrates in aqueous media can also limit the reaction rate. Strategies like enzyme immobilization can improve stability and reusability, enhancing scalability.
Q4: When is phase-transfer catalysis (PTC) a suitable method for large-scale chiral synthesis?
A4: Asymmetric phase-transfer catalysis is a powerful and practical method for large-scale enantioselective synthesis, particularly for reactions involving immiscible phases. It is considered a "green" chemistry approach due to its mild reaction conditions, use of water as a co-solvent, and avoidance of heavy metals. PTC is particularly advantageous for its operational simplicity and the ready availability and potential for recovery and reuse of the catalysts, making it applicable to industrial processes. This method has been successfully applied to the kilogram-scale synthesis of chiral intermediates.
Troubleshooting Guides
Issue 1: Decrease in Enantiomeric Excess (ee) Upon Scale-Up
A sudden or gradual drop in the enantiomeric excess of your product during scale-up can be a significant issue. This guide will help you diagnose and address the potential causes.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Racemization | Monitor the reaction at different time points to check for a decrease in ee over time. Analyze the effect of temperature and solvent polarity. | Optimize reaction temperature to the lowest effective level. Screen for less polar solvents that maintain good reactivity. Consider pH control if applicable. |
| Catalyst Deactivation | Analyze the catalyst's performance over multiple runs or on a larger scale. Check for impurities in starting materials that could poison the catalyst. | Increase catalyst loading if economically viable. Investigate catalyst immobilization to improve stability and facilitate reuse. Ensure high purity of all reagents and solvents. |
| Incomplete Reaction | Determine if the reaction is going to completion at the larger scale. Incomplete conversion can lead to lower ee if the reaction is a kinetic resolution. | Increase reaction time or temperature cautiously, monitoring for racemization. Re-evaluate catalyst loading and substrate concentration. |
| Mixing and Mass Transfer Issues | Inadequate mixing in a larger reactor can lead to localized "hot spots" or concentration gradients, affecting selectivity. | Improve agitation efficiency. Consider a different reactor design that ensures better mixing for the scale of your reaction. |
Troubleshooting Workflow:
Technical Support Center: Strategies for Improving Regioselectivity in Piperidine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselective functionalization of piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling regioselectivity in direct C-H functionalization of piperidines?
A1: Controlling regioselectivity in direct C-H functionalization of piperidines is a significant challenge due to the similar reactivity of the C-H bonds. The primary strategies involve:
-
Directing Groups: Installing a directing group on the piperidine nitrogen can guide the functionalization to a specific carbon atom.[1] Amides, carbamates, and sulfonamides are examples of directing groups.[1]
-
Catalyst Control: The choice of catalyst and ligands is crucial as they can exhibit different selectivities for C-H bonds based on steric and electronic properties.[1][2][3]
-
Protecting Groups: The steric bulk of the protecting group on the nitrogen can influence which position is functionalized.[1][2] For instance, a bulky protecting group can hinder the C2 position, thereby favoring functionalization at the C4 position.[1][2]
-
Substrate Control: The inherent electronic and steric properties of the piperidine substrate can influence the site of functionalization.
Q2: How do directing groups work to control regioselectivity?
A2: Directing groups are chemical moieties attached to the piperidine nitrogen that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond. This directed metallation enables the selective activation and functionalization of that C-H bond. For example, a pyridyl directing group can facilitate the α-ruthenation of piperidines to yield arylated products.[4] Similarly, an aminoquinoline auxiliary at the C3 position has been used to achieve regio- and stereoselective C-H arylation at the C4 position.[5]
Q3: Can I selectively functionalize the C2, C3, and C4 positions of a piperidine ring?
A3: Yes, different strategies have been developed to selectively functionalize the C2, C3, and C4 positions:
-
C2-Functionalization: This position is electronically activated but sterically hindered.[2][6][7] Rhodium-catalyzed C-H insertion with specific catalysts like Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ can generate 2-substituted analogues.[2][6][7][8]
-
C3-Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom.[2][6][7] Direct C-H functionalization is challenging; therefore, indirect methods are often employed.[2][6][7] One such strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive and regioselective ring-opening of the cyclopropane.[2][3][6][7][8]
-
C4-Functionalization: This position can be accessed if the electronic preference for the C2 position is overridden by steric hindrance.[2][6][7] Using N-α-oxoarylacetyl-piperidines in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to produce 4-substituted analogues.[2][6][7][8] Also, bulky N-protecting groups can sterically shield the C2 position, favoring C4 functionalization.[1][2]
Q4: What role does the catalyst play in determining the site of functionalization?
A4: The catalyst plays a pivotal role in determining the site of functionalization. The steric and electronic properties of the catalyst and its ligands can dictate which C-H bond is activated. For instance, in rhodium-catalyzed C-H functionalization, different rhodium catalysts can lead to selective functionalization at either the C2 or C4 position.[2][6][7][8] Similarly, in palladium-catalyzed diaminations of unactivated alkenes to form piperidines, the steric hindrance of the ligand determines the cyclization mode; a less sterically hindered ligand favors the formation of 3-aminopiperidines.[3]
Q5: Are there any enzymatic methods to achieve regioselective piperidine functionalization?
A5: Yes, chemo-enzymatic approaches are emerging as powerful tools for the synthesis of stereo-defined piperidines.[9][10] For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[9][10] These biocatalytic methods offer high enantio- and regioselectivity under mild reaction conditions.[9]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of 2-, 3-, and 4-substituted piperidine isomers. How can I improve the regioselectivity?
| Possible Cause | Suggested Solution |
| Inadequate Directing Group Control | If using a directing group, ensure it is optimal for the desired position. For C4-functionalization, an aminoquinoline auxiliary at C3 has proven effective.[5] For α-functionalization, thioamide derivatives can be employed.[4] |
| Non-optimal Catalyst/Ligand System | The catalyst and ligand combination is critical for regioselectivity.[3] Screen a variety of catalysts and ligands with different steric and electronic properties. For instance, in rhodium-catalyzed reactions, switching from Rh₂(S-DOSP)₄ to Rh₂(S-2-Cl-5-BrTPCP)₄ can significantly alter the C2/C4 selectivity.[6] |
| Inappropriate N-Protecting Group | The size of the N-protecting group can influence the accessibility of the C-H bonds.[1][2] To favor C4-functionalization, consider using a bulkier protecting group like N-Boc to sterically hinder the C2 position.[1][2][5] |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and concentration.[3] Modifying these conditions can sometimes minimize the formation of undesired isomers.[3] |
Problem 2: The yield of the desired regioisomer is consistently low.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Perform a systematic optimization of reaction parameters, including temperature, reaction time, concentration, and solvent.[3] For metal-catalyzed reactions, catalyst loading and the nature of any additives can significantly impact the yield.[3] |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation, a common issue in N-arylation reactions.[1] |
| Competing Side Reactions | Analyze the crude reaction mixture to identify major byproducts.[3] This can provide insights into competing reaction pathways. For example, in some cases, hydrodehalogenation can be a competing reaction that lowers the yield.[1] Adjusting the reaction conditions or protecting sensitive functional groups may be necessary.[3] |
| Poor Substrate Reactivity | If the substrate is not sufficiently reactive under the current conditions, consider alternative activation strategies. This could involve changing the directing group, protecting group, or the catalyst system. |
Problem 3: I am struggling to achieve functionalization at the C3 position.
| Possible Cause | Suggested Solution |
| Electronic Deactivation of C3-H Bond | The C3 position is electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H functionalization difficult.[2][6][7] |
| Direct C-H Functionalization Approach | Instead of direct C-H functionalization, employ an indirect strategy. A well-established method is the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by reductive and regioselective ring-opening of the cyclopropane intermediate to yield the 3-substituted piperidine.[2][3][6][7][8] |
| Alternative Synthetic Routes | Consider building the piperidine ring with the desired C3-substituent already in place. This can be achieved through methods like the functionalization of pyridine derivatives followed by reduction, or through intramolecular cyclization of a suitably designed acyclic precursor.[3] |
Quantitative Data Summary
Table 1: Catalyst and Protecting Group Effect on Regioselectivity of Rhodium-Catalyzed C-H Functionalization
| N-Protecting Group | Catalyst | Position Functionalized | Regio-ratio (C4:C2) | Yield (%) | Ref. |
| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | - | Moderate | [2][6][7][8] |
| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 | - | Good | [2][6][7][8] |
| N-p-bromophenylsulfonyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 4.2:1 | 67 | [2] |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | - | Good | [2][6][7][8] |
Table 2: Regioselective C4-Arylation of N-Boc-piperidine using a C3-Directing Group
| Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Ref. |
| 4-iodoanisole | 15a | 65 | 6:4 | [5] |
| 4-iodotoluene | 15b | 68 | 7:3 | [5] |
| 1-iodo-4-(trifluoromethyl)benzene | 15c | 72 | 7:3 | [5] |
Experimental Protocols
Protocol 1: Directed C4-Arylation of N-Boc-Piperidine using an Aminoquinoline (AQ) Directing Group
This protocol is adapted from the work of G. M. L. Lazarus and J. A. Bull.[5]
Materials:
-
N-Boc-piperidine-3-carboxylic acid AQ amide (13 )
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)₂ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (0.1 M)
-
Schlenk tube or similar glassware for inert atmosphere techniques
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube under an argon atmosphere, add N-Boc-piperidine-3-carboxylic acid AQ amide (13 ), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous toluene to achieve a 0.1 M concentration of the starting amide.
-
Seal the tube and heat the reaction mixture at 120 °C for 16 hours with vigorous stirring.
-
After 16 hours, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated piperidine.
Protocol 2: Catalyst-Controlled C2-Functionalization of N-Brosyl-Piperidine
This protocol is based on the work of W. Liu, et al.[2][6][7][8]
Materials:
-
N-Brosyl-piperidine (1b )
-
Aryldiazoacetate (1.5 equiv)
-
Rh₂(R-TPPTTL)₄ (0.5 mol%)
-
Pentane/CH₂Cl₂ solvent mixture
-
Syringe pump
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-Brosyl-piperidine (1b , 1.0 equiv) and Rh₂(R-TPPTTL)₄ (0.5 mol%) in a pentane/CH₂Cl₂ mixture.
-
In a separate flask, dissolve the aryldiazoacetate (1.5 equiv) in a pentane/CH₂Cl₂ mixture.
-
Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 2 hours at room temperature.
-
Stir the reaction mixture overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized piperidine.
Protocol 3: Indirect C3-Functionalization via Cyclopropanation and Reductive Ring-Opening
This protocol is a general procedure based on the strategy described by W. Liu, et al.[2][3][6][7][8]
Part A: Asymmetric Cyclopropanation
-
To a solution of a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄) in a suitable solvent (e.g., CH₂Cl₂), add N-Boc-1,2,3,6-tetrahydropyridine.
-
Slowly add a solution of a donor/acceptor carbene precursor (e.g., methyl aryldiazoacetate) over several hours at a controlled temperature.
-
Stir the reaction until completion, monitoring by TLC or GC-MS.
-
Concentrate the reaction mixture and purify the resulting cyclopropane by column chromatography.
Part B: Reductive Ring-Opening
-
Dissolve the purified cyclopropane in a suitable solvent (e.g., methanol).
-
Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 3-substituted piperidine.
Visualizations
Caption: Decision tree for selecting a regioselective piperidine functionalization strategy.
Caption: Conceptual diagram of a directing group strategy for C4-functionalization.
Caption: Simplified catalytic cycle for regioselective C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Determining the Enantiomeric Purity of (S)-1-N-Boc-2-Cyano-piperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral molecules. (S)-1-N-Boc-2-cyano-piperidine is a valuable chiral intermediate in the synthesis of a variety of bioactive compounds and pharmaceuticals.[1] Ensuring its enantiomeric purity is paramount for the efficacy and safety of the final products. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The most prevalent techniques are chiral chromatography—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.
| Method | Principle | Advantages | Disadvantages | Typical Resolution |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High accuracy and precision, well-established, applicable to a wide range of compounds. | Can require lengthy method development, may necessitate derivatization for detection. | > 1.5 is generally considered good separation. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity, suitable for volatile and semi-volatile compounds.[2] | Limited to thermally stable and volatile compounds; derivatization is often required for amines.[3] | Baseline separation is often achievable. |
| Chiral SFC | Separation using a supercritical fluid (typically CO₂) as the mobile phase and a chiral stationary phase. | Faster than HPLC, lower solvent consumption ("greener"), suitable for both analytical and preparative separations.[4][5][6] | Requires specialized instrumentation. | Comparable to or better than HPLC. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[7][8][9] | Rapid analysis, no separation required, provides structural information. | Lower sensitivity than chromatographic methods, may have overlapping signals, requires pure chiral auxiliaries. | Dependent on the chemical shift difference (Δδ) between diastereomeric signals. |
Experimental Protocols
Below are detailed methodologies for the key experiments. Note that these are generalized protocols and may require optimization for the specific analyte and instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the separation of enantiomers on a chiral stationary phase. For compounds like piperidine derivatives, polysaccharide-based columns are often effective.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak AD-H column (or similar polysaccharide-based column)
Mobile Phase:
-
A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
An amine additive like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape for basic compounds like amines.[10]
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the Boc group has some UV absorbance).
-
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂)| / (A₁ + A₂) * 100
Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable compounds. While 1-N-Boc-2-cyano-piperidine may be amenable to GC, derivatization is sometimes employed to improve volatility and peak shape.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., β-DEX™ 225)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Injection: Inject 1 µL of the sample solution (split or splitless injection may be used).
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.[11]
NMR Spectroscopy with a Chiral Solvating Agent
This technique relies on the formation of transient diastereomeric complexes in solution, which results in separate signals for the enantiomers in the NMR spectrum.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL)
-
Deuterated solvent: CDCl₃
Procedure:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add approximately 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
-
NMR Acquisition: Acquire another ¹H NMR spectrum. The interaction with the CSA should cause a separation (a chemical shift non-equivalence) of one or more corresponding proton signals for the two enantiomers.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers. Integrate these signals (Iₛ and Iᵣ). The enantiomeric excess is calculated as: ee (%) = |(Iₛ - Iᵣ)| / (Iₛ + Iᵣ) * 100
Workflow for Enantiomeric Excess Determination
The following diagram illustrates a typical workflow for selecting and implementing a method for determining the enantiomeric excess of a chiral compound like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of Chiral 2-Cyanopiperidines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of chiral 2-cyanopiperidines presents a significant challenge and a critical step in the creation of novel therapeutics. This guide provides an objective comparison of three prominent synthetic strategies: enantioselective radical-mediated δ C-H cyanation, asymmetric Strecker synthesis with subsequent cyclization, and chemoenzymatic kinetic resolution. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to inform the selection of the most suitable synthetic route for specific research and development needs.
The 2-cyanopiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The stereochemistry at the C2 position is often crucial for pharmacological activity, making enantioselective synthesis a paramount concern. This guide delves into the practical aspects of three distinct and effective approaches to obtaining these valuable chiral building blocks.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as enantioselectivity, yield, substrate scope, and operational complexity. The following table summarizes the key quantitative data for the three highlighted methodologies, providing a clear basis for comparison.
| Synthetic Route | Key Transformation | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Reagents/Catalysts | Advantages | Limitations |
| Enantioselective Radical-Mediated δ C-H Cyanation | Direct C-H cyanation of an acyclic amine followed by cyclization. | 60-85 (for cyanation) | 80-95 | Chiral copper catalyst, N-fluorobenzenesulfonimide (NFSI), Cyanide source (e.g., TMSCN) | High enantioselectivity, direct functionalization of C-H bonds, convergent approach. | Requires a multi-step sequence including protection and deprotection, catalyst synthesis can be complex. |
| Asymmetric Strecker Synthesis & Cyclization | Asymmetric addition of cyanide to an imine derived from a γ-amino aldehyde, followed by intramolecular cyclization. | 70-90 (for Strecker) | 90-99 | Chiral catalyst (e.g., Jacobsen's catalyst), Cyanide source (e.g., KCN), γ-amino aldehyde precursor. | High enantioselectivity, well-established reaction, potential for diastereoselective cyclization. | Requires synthesis of the chiral γ-amino aldehyde precursor, which can be multi-step. |
| Chemoenzymatic Kinetic Resolution | Lipase-catalyzed acylation of a racemic 2-cyanopiperidine. | ~50 (for resolved amine) | >99 | Lipase (e.g., Candida antarctica lipase B), Acyl donor (e.g., vinyl acetate). | Excellent enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield of 50% for the desired enantiomer, requires synthesis of the racemic substrate. |
Experimental Protocols and Methodologies
To provide a practical understanding of each synthetic route, detailed experimental protocols for key transformations are outlined below.
Enantioselective Radical-Mediated δ C-H Cyanation
This method, pioneered by Zhang et al., allows for the direct and enantioselective introduction of a cyano group at the δ-position of an acyclic amine, which then undergoes cyclization to form the chiral 2-cyanopiperidine.[1]
Experimental Protocol: Enantioselective δ C-H Cyanation
To a solution of the N-protected acyclic amine (1.0 equiv) and the chiral copper catalyst (5 mol%) in a suitable solvent (e.g., chlorobenzene) is added N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) and trimethylsilyl cyanide (TMSCN) (1.5 equiv). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 24 hours). After completion, the reaction is quenched, and the product is purified by column chromatography to yield the enantioenriched δ-amino nitrile.
Subsequent Cyclization: The resulting δ-amino nitrile is then deprotected and cyclized under basic conditions to afford the chiral 2-cyanopiperidine.
Caption: Workflow for Radical-Mediated C-H Cyanation.
Asymmetric Strecker Synthesis and Cyclization
The Strecker synthesis is a classic method for preparing α-amino nitriles. In its asymmetric variant, a chiral catalyst is employed to control the stereochemistry of the cyanide addition to an imine. Subsequent intramolecular cyclization of the resulting δ-amino nitrile yields the desired chiral 2-cyanopiperidine.
Experimental Protocol: Asymmetric Strecker Reaction
A solution of the γ-amino aldehyde precursor (1.0 equiv) and a chiral catalyst (e.g., a chiral Schiff base-titanium complex) in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A cyanide source, such as potassium cyanide (KCN) with 18-crown-6, is then added, and the reaction is stirred for several hours. Upon completion, the reaction is worked up to isolate the chiral δ-amino nitrile.
Subsequent Cyclization: The δ-amino nitrile is then treated with a base (e.g., potassium carbonate) in a protic solvent (e.g., methanol) to induce intramolecular cyclization to the 2-cyanopiperidine.
Caption: Workflow for Asymmetric Strecker Synthesis.
Chemoenzymatic Kinetic Resolution
Chemoenzymatic methods offer a green and highly selective approach to chiral compounds. In this strategy, a lipase is used to selectively acylate one enantiomer of a racemic mixture of 2-cyanopiperidines, allowing for the separation of the two enantiomers.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
To a solution of racemic 2-cyanopiperidine (1.0 equiv) in an organic solvent (e.g., toluene) is added an acyl donor (e.g., vinyl acetate, 1.5 equiv) and a lipase (e.g., immobilized Candida antarctica lipase B). The suspension is stirred at a controlled temperature (e.g., 40 °C) and the reaction progress is monitored by chiral HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off, and the acylated product and the unreacted amine are separated by chromatography.
Caption: Workflow for Chemoenzymatic Kinetic Resolution.
Conclusion
The synthesis of chiral 2-cyanopiperidines can be approached through several effective strategies, each with its own set of advantages and challenges. The enantioselective radical-mediated C-H cyanation offers a modern and direct approach, while the asymmetric Strecker synthesis provides a robust and high-yielding alternative, albeit with the need for a chiral precursor. The chemoenzymatic kinetic resolution stands out for its exceptional enantioselectivity and mild conditions, though it is inherently limited to a 50% theoretical yield for the desired enantiomer.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the importance of factors such as atom economy and environmental impact. This guide provides the necessary data and procedural insights to facilitate an informed decision-making process for researchers in the field.
References
A Comparative Guide to Alternative Methods for the Asymmetric Synthesis of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its stereochemistry often plays a critical role in determining biological activity, making the development of efficient and highly selective asymmetric syntheses a paramount objective in medicinal and organic chemistry. This guide provides an objective comparison of four modern, alternative methods for the asymmetric synthesis of chiral piperidines: Chiral Auxiliary-Mediated Synthesis, Catalytic Asymmetric Transfer Hydrogenation, Chemo-enzymatic Desymmetrization, and Chiral Pool-based Biocatalytic Cyclization.
Performance Comparison of Asymmetric Piperidine Synthesis Methods
The following table summarizes the quantitative performance of representative examples from each of the four highlighted synthetic strategies. This allows for a direct comparison of their efficiency and stereoselectivity.
| Method | Key Reagents/Catalysts | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference(s) |
| Chiral Auxiliary-Mediated | (R)-Phenylglycinol-derived lactam, LiHMDS, Propargyl bromide | Bicyclic lactam | Alkylated bicyclic lactam | 90 | >98:2 | N/A (Auxiliary-based) | [1][2] |
| Catalytic Asymmetric | [Cp*RhCl2]2, (R)-1-Phenylethylamine (PEA), HCOOH | N-Benzyl-2-phenylpyridinium bromide | (R)-N-PEA-2-phenylpiperidine | 95 | >49:1 | 96 | [3][4] |
| Chemo-enzymatic | 6-Hydroxy-D-nicotine oxidase (6-HDNO), Ene-Imine Reductase (EneIRED), NAD(P)H | N-allyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine | (S)-(-)-Preclamol | >50 (overall) | N/A | 96 | |
| Chiral Pool-based Biocatalysis | Transaminase (TA), Pyridoxal-5'-phosphate (PLP), Isopropylamine (IPA) | 6-Chloro-1-phenylhexan-2-one | (R)-2-Phenylpiperidine | 71 (analytical) | N/A | >99.5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Chiral Auxiliary-Mediated Synthesis: Alkylation of a Phenylglycinol-Derived Lactam
This protocol is adapted from the work of Amat, Bosch, and coworkers for the stereoselective introduction of a substituent onto a piperidine precursor.[1][2]
Synthesis of (3R,7S,8aS)-7-Propargyl-3-phenyl-hexahydro-5H-oxazolo[3,2-a]pyridin-5-one:
-
A solution of the bicyclic lactam ((3R,8aS)-3-phenyl-hexahydro-5H-oxazolo[3,2-a]pyridin-5-one) (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to -78 °C under an argon atmosphere.
-
A solution of lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 mmol, 1.1 equiv) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Propargyl bromide (80% solution in toluene, 1.5 mmol, 1.5 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for an additional 3 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the title compound. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.
Catalytic Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Reductive Transamination
This procedure is based on the method developed by Xiao and coworkers for the synthesis of chiral piperidines from pyridinium salts.[3][4]
Synthesis of (R)-1-((R)-1-Phenylethyl)-2-phenylpiperidine:
-
In a reaction vial, N-benzyl-2-phenylpyridinium bromide (0.5 mmol, 1.0 equiv) is dissolved in a mixture of dichloromethane (DCM) and water (15:1, 4.0 mL).
-
To this solution, [Cp*RhCl2]2 (0.005 mmol, 1 mol%), (R)-1-phenylethylamine (5.0 mmol, 10 equiv), and formic acid (12.0 mmol, 24 equiv) are added.
-
The vial is sealed and the mixture is stirred vigorously at 40 °C for 22 hours in air.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield the desired product. Enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Chemo-enzymatic Synthesis: Amine Oxidase/Ene-Imine Reductase Cascade
This protocol is adapted from the work of Turner and coworkers for the chemo-enzymatic dearomatization of activated pyridines.
Synthesis of (S)-(-)-Preclamol:
-
A phosphate buffer solution (100 mM, pH 7.5) is prepared containing NADP+ (1 mM), glucose (100 mM), and glucose dehydrogenase (GDH, 5 mg/mL) for cofactor recycling.
-
To this buffer, the substrate, N-allyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine (50 mM final concentration), is added from a DMSO stock solution (final DMSO concentration of 5% v/v).
-
The reaction is initiated by the addition of purified 6-hydroxy-D-nicotine oxidase (6-HDNO) variant and an (S)-selective Ene-Imine Reductase (EneIRED) (both at 1 mg/mL final concentration).
-
The reaction mixture is incubated at 30 °C with shaking (200 rpm) for 24 hours.
-
The reaction is quenched by the addition of an equal volume of ethyl acetate. The mixture is vortexed, and the layers are separated by centrifugation.
-
The organic layer is collected, and the aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated in vacuo.
-
The product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or SFC analysis.
Chiral Pool-based Biocatalysis: Transaminase-Triggered Cyclization
This procedure is based on a biocatalytic approach using transaminases to convert acyclic precursors into chiral piperidines.[3]
Synthesis of (R)-2-Phenylpiperidine:
-
In a reaction vessel, a potassium phosphate buffer (100 mM, pH 8.0) is prepared containing the substrate 6-chloro-1-phenylhexan-2-one (50 mM final concentration, added from a DMSO stock, 20% v/v final DMSO concentration).
-
Pyridoxal-5'-phosphate (PLP) (1 mM) and isopropylamine (IPA) as the amine donor (1 M) are added to the buffer.
-
The reaction is initiated by the addition of a purified (R)-selective transaminase (TA) (10 mg/mL).
-
The mixture is incubated at 37 °C with shaking (700 rpm) for 48 hours.
-
After 48 hours, 10 M sodium hydroxide is added to facilitate the final cyclization step, and the mixture is incubated for an additional hour.
-
The reaction mixture is then basified to pH > 12 and extracted with methyl tert-butyl ether (MTBE).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The yield and enantiomeric excess of the product are determined by GC-FID analysis using a chiral column.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the discussed asymmetric synthesis methods.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Caption: Rh-Catalyzed Asymmetric Transfer Hydrogenation.
Caption: Chemo-enzymatic Cascade for Piperidine Synthesis.
Caption: Biocatalytic Cyclization from an Acyclic Precursor.
References
Spectroscopic analysis to confirm the structure of (S)-1-N-Boc-2-Cyano-piperidine
A Comprehensive Guide for Researchers
This guide provides a detailed spectroscopic analysis to confirm the structure of the chiral synthetic building block, (S)-1-N-Boc-2-cyano-piperidine. Through a comparative analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data against its racemic counterpart and expected values, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. The clear presentation of data, detailed experimental protocols, and logical workflow diagrams aim to facilitate the unambiguous identification and quality assessment of this important chemical entity.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through the careful examination of key spectroscopic data. The following tables summarize the experimental values obtained for the racemic 1-N-Boc-2-cyanopiperidine, which are expected to be identical for the pure (S)-enantiomer, as common spectroscopic techniques do not differentiate between enantiomers.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.75 | br s | 1H | H-2 |
| 3.95 | br d, J = 13.5 Hz | 1H | H-6eq |
| 3.05 | br t, J = 12.5 Hz | 1H | H-6ax |
| 1.90 - 1.70 | m | 4H | H-3, H-5 |
| 1.65 - 1.50 | m | 2H | H-4 |
| 1.48 | s | 9H | Boc (3 x CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.0 | C=O (Boc) |
| 118.0 | CN |
| 81.5 | C(CH₃)₃ (Boc) |
| 47.0 | C-2 |
| 40.0 | C-6 |
| 28.3 | C(CH₃)₃ (Boc) |
| 27.5 | C-3 |
| 24.5 | C-5 |
| 20.0 | C-4 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 2935 | C-H stretch (alkane) |
| 2240 | C≡N stretch (nitrile) |
| 1695 | C=O stretch (carbamate) |
| 1420 | C-N stretch |
| 1160 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 211.1498 | [M+H]⁺ (Calculated for C₁₁H₁₉N₂O₂: 211.1492) |
| 155 | [M - C₄H₈ + H]⁺ |
| 111 | [M - Boc + 2H]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 1.0 second.
-
Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of -10 to 220 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2.0 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 amu).
-
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to further confirm the structure.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of this compound.
A Comparative Analysis of the Biological Activity of (S) and (R)-Piperidine Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of drug candidates is paramount. The spatial arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. This guide provides an objective comparison of the performance of (S) and (R) enantiomers of piperidine derivatives, a core structural motif in many pharmaceuticals, supported by experimental data. While the focus is on piperidines due to the availability of comparative data, the principles discussed are directly applicable to cyanopiperidines, a closely related class of compounds with significant therapeutic interest, particularly as dipeptidyl peptidase-IV (DPP-IV) inhibitors.
Chirality, the property of a molecule that is non-superimposable on its mirror image, gives rise to enantiomers. These (S) and (R) forms can exhibit widely different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects. Therefore, the evaluation of individual enantiomers is a critical step in modern drug discovery and development.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the differential biological activities of (S) and (R) enantiomers of representative piperidine derivatives. These examples highlight the dramatic differences in receptor affinity and functional activity that can arise from a single chiral center.
Dopamine D4 Receptor Ligands
The enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine show a significant difference in their affinity for the dopamine D4 receptor, a target for antipsychotic and cognitive-enhancing drugs.
| Compound | Enantiomer | Target Receptor | Affinity (Ki) [nM] | D4/D2-D3 Selectivity Ratio |
| 3-(3,4-dimethylphenyl)-1-propylpiperidine | (R)-enantiomer | Dopamine D4 | Significantly higher | >25,000 |
| (S)-enantiomer | Dopamine D4 | 6-fold lower than (R) | ~250 |
Data synthesized from studies on dopaminergic ligands.
Dopamine D3 Receptor Modulators for Opioid Use Disorder
A compelling example of enantiomers with opposing pharmacological effects is seen with the piperidine analogs (S)- and (R)-ABS01-113, which are being investigated for the treatment of opioid use disorder.[1]
| Compound | Enantiomer | Target Receptor | Functional Activity | Potency (EC50/IC50) [nM] | D3/D2 Selectivity |
| ABS01-113 | (S)-enantiomer | Dopamine D3 | Partial Agonist (55% efficacy) | 7.6 | >1000-fold |
| (R)-enantiomer | Dopamine D3 | Antagonist | 11.4 | 217-fold |
Data from in vitro receptor binding and functional assays.[1]
Signaling Pathways and Experimental Workflows
The interaction of these enantiomers with their target receptors initiates a cascade of intracellular events. Understanding these signaling pathways and the workflows used to study them is crucial for interpreting the biological data.
Opposing effects of enantiomers on the D3 receptor signaling pathway.
A generalized workflow for determining receptor binding affinity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments cited in the evaluation of piperidine and cyanopiperidine derivatives.
Dopamine Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of the (S) and (R) enantiomers for the dopamine D4 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Non-specific binding control: Haloperidol (10 µM) or another suitable competitor.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test compounds: (S) and (R) enantiomers of the cyanopiperidine derivative, dissolved in a suitable solvent (e.g., DMSO).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test enantiomers.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each enantiomer by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (for Gαi/o-coupled receptors like D3)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through a G-protein coupled receptor.
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the (S) and (R) enantiomers at the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Assay medium: HBSS or other suitable buffer.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Reference agonist (e.g., quinpirole) and antagonist (e.g., haloperidol).
-
Test compounds: (S) and (R) enantiomers.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
For agonist mode:
-
Replace the culture medium with assay medium.
-
Add varying concentrations of the test enantiomers to the wells.
-
Add a fixed concentration of forskolin to all wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
For antagonist mode:
-
Pre-incubate the cells with varying concentrations of the test enantiomers.
-
Add a fixed concentration of the reference agonist (at its EC80) to the wells.
-
Add a fixed concentration of forskolin to all wells.
-
Incubate for a specified time at 37°C.
-
-
Lyse the cells and measure the cAMP levels according to the instructions of the chosen detection kit.
-
Plot the cAMP levels against the log of the compound concentration and fit the data using non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists) values.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Cyanopiperidines and related cyanopyrrolidines are potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism.
Objective: To determine the inhibitory potency (IC50) of the (S) and (R) enantiomers against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme.
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (pNA) or a fluorogenic substrate like Gly-Pro-AMC.
-
Assay buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Reference inhibitor (e.g., sitagliptin or vildagliptin).
-
Test compounds: (S) and (R) enantiomers.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add assay buffer and varying concentrations of the test enantiomers.
-
Add the DPP-IV enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the DPP-IV substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the absorbance (for pNA substrate) or fluorescence (for AMC substrate) at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value for each enantiomer by plotting the percent inhibition against the log of the compound concentration and fitting the data using non-linear regression.
Conclusion
The presented data and methodologies underscore the critical importance of evaluating the stereochemistry of piperidine and cyanopiperidine derivatives in drug discovery. The biological activity of these compounds is often highly dependent on the spatial orientation of their substituents, with enantiomers frequently exhibiting significant differences in potency, selectivity, and even the nature of their pharmacological effect. By employing rigorous experimental protocols and carefully analyzing the resulting data, researchers can gain a deeper understanding of the structure-activity relationships of their compounds, ultimately leading to the development of safer and more effective therapeutics.
References
Comparative Efficacy of (S)-1-N-Boc-2-Cyano-piperidine and Alternative Chiral Building Blocks in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making the use of chiral building blocks essential for efficient and enantioselective synthesis.[2][4][5][6][7][8] Among these, (S)-1-N-Boc-2-cyano-piperidine has emerged as a highly versatile and valuable intermediate.
This guide provides an objective comparison of the efficacy of this compound against other prominent chiral building blocks used in the synthesis of complex, polysubstituted piperidines. The comparison focuses on synthetic utility, supported by experimental data, with a particular emphasis on the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a key class of therapeutics for type 2 diabetes.[9][10][11][]
This compound: A Versatile Chiral Intermediate
This compound is a chiral compound featuring a piperidine ring with a Boc-protected nitrogen and a cyano group at the C2 position.[13] This specific arrangement of functional groups makes it an exceptionally useful precursor for a variety of transformations. The Boc protecting group allows for controlled reactions at other sites, while the cyano group can be converted into a range of other functionalities, such as amines or amides, which are crucial for the biological activity of many drug candidates.[13]
Its primary applications are found in:
-
Synthesis of Bioactive Alkaloids and Peptides: The defined stereochemistry is fundamental for creating molecules with the correct spatial orientation for high-efficacy biological interactions.[13][14][15]
-
Drug Discovery: It is a critical precursor in the development of prolyl oligopeptidase inhibitors and, most notably, DPP-4 inhibitors.[11][13]
-
Asymmetric Catalysis: It can be used as a component of chiral ligands or as a substrate in enantioselective reactions, facilitating the controlled synthesis of specific enantiomers.[13]
Comparative Analysis of Chiral Building Blocks
The synthesis of chiral piperidines can be approached from various starting materials, each with its own set of advantages and limitations. The following table compares this compound with other common chiral precursors.
| Chiral Building Block | Synthetic Strategy | Key Advantages | Typical Yields | Enantioselectivity (dr or ee) | Example Application |
| This compound | Functional group interconversion of the cyano group | Versatile precursor for 2-substituted piperidines; crucial for DPP-4 inhibitors.[11][13] | Good to Excellent | High (pre-existing stereocenter) | Vildagliptin, Saxagliptin (analogs)[11] |
| N-(tert-butylsulfinyl)-imines | Diastereoselective addition of nucleophiles (e.g., Grignard reagents) | High diastereoselectivity; applicable in continuous flow protocols for rapid synthesis.[16][17][18] | >80%[17] | >90:10 dr[17] | α-Chiral Piperidines, Drug Precursors[17] |
| Phenylglycinol-derived δ-lactam | Stereocontrolled alkylation and reduction | Common starting material for a wide range of piperidine, indolizidine, and quinolizidine alkaloids.[14][15] | Varies | High (chiral auxiliary approach) | (R)-Coniine, Solenopsin A[14] |
| L-Glutamic Acid | Multi-step conversion via diol and ditosylate intermediates | Readily available, inexpensive natural starting material; good for 3-amino piperidines. | 44% to 55% (overall) | High (from chiral pool) | Alogliptin, Tofacitinib |
| N-Boc-4-hydroxypiperidine | Oxidation/Nucleophilic substitution at C4 | Excellent precursor for 4-substituted piperidines; imparts favorable pharmacokinetic properties. | Varies | Not applicable (achiral) / Requires resolution or asymmetric synthesis for chiral products. | Janus kinase (JAK) inhibitors, CNS agents |
| Δ¹-Piperideine (Biosynthesis-inspired) | Biomimetic organocatalytic asymmetric Mannich reaction | Mimics natural alkaloid synthesis; provides access to 2-substituted piperidines.[19][20][21] | Good | Up to 97% ee[19] | Pelletierine and analogs[19] |
Application Focus: Synthesis of DPP-4 Inhibitors
DPP-4 inhibitors are a class of oral anti-hyperglycemic agents that function by blocking the DPP-4 enzyme, which inactivates incretin hormones like GLP-1 and GIP.[9][10][][22] This prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[][22] The cyanopyrrolidine and cyanopiperidine moieties have proven to be highly effective pharmacophores for potent DPP-4 inhibition.
The general mechanism of DPP-4 inhibition is illustrated below.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. ajchem-a.com [ajchem-a.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 22. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Protecting Groups for Piperidine Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the choice of a nitrogen protecting group is a critical decision that dictates the overall synthetic strategy. While the tert-butoxycarbonyl (Boc) group is a workhorse in this field, its removal often requires harsh acidic conditions that can be incompatible with sensitive substrates. This guide provides an objective comparison of common alternative protecting groups, offering orthogonal deprotection strategies and enabling greater flexibility in the synthesis of complex piperidine derivatives.
This guide presents a comparative analysis of the Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) protecting groups against the widely used Boc group. The performance of these alternatives is evaluated based on their protection and deprotection efficiency, stability under various reaction conditions, and orthogonality.
Performance Comparison of N-Protecting Groups for Piperidine
The selection of an appropriate protecting group hinges on its stability profile and the mildness of its removal conditions. The following table summarizes the performance of Boc and its alternatives in the context of piperidine synthesis, with typical yields for protection and deprotection steps.
| Protecting Group | Abbreviation | Protection Reagent | Typical Protection Yield | Deprotection Condition | Typical Deprotection Yield | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | >95% | Acidic (e.g., TFA, HCl) | >95% | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | ~95%[1] | Catalytic Hydrogenolysis (H₂/Pd-C)[1] | >95%[1] | Stable to acidic and basic conditions.[2][3] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | >95% | Basic (e.g., 20% Piperidine in DMF)[4][5] | >99%[6] | Stable to acidic conditions and hydrogenolysis. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | High | Pd(0) catalyzed reaction[7] | Quantitative | Stable to acidic and basic conditions (e.g., TFA, piperidine).[7] |
Orthogonality and Strategic Application
The key advantage of these alternative protecting groups lies in their orthogonality, allowing for selective deprotection in the presence of other protecting groups. This is particularly crucial in the synthesis of complex molecules with multiple functional groups.
Caption: Orthogonality of protecting groups for piperidine synthesis.
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of these protecting groups.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperidine (1.0 eq.) in DCM.
-
Add a solution of Boc₂O (1.1 eq.) in DCM dropwise at 0 °C.
-
Add an aqueous solution of NaHCO₃ (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine.
Protocol 2: N-Cbz Protection of Piperidine[2][9]
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of piperidine (1.0 eq.) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 eq.).[8]
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 eq.) dropwise.[8]
-
Stir the reaction at 0 °C for 20 hours.[8]
-
Dilute the reaction mixture with water and extract with EtOAc.[8]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]
-
Purify the crude product by silica gel column chromatography to obtain N-Cbz-piperidine.[8]
Protocol 3: N-Fmoc Protection of Piperidine[4]
Materials:
-
Piperidine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve piperidine (1.0 eq.) in a mixture of dioxane and aqueous NaHCO₃ solution.[4]
-
Add a solution of Fmoc-Cl (1.05 eq.) in dioxane.
-
Stir the reaction mixture at room temperature for 16 hours.[4]
-
Dilute with water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry, and concentrate to obtain the N-Fmoc-piperidine.
Protocol 4: N-Alloc Protection of Piperidine
Materials:
-
Piperidine
-
Allyl chloroformate (Alloc-Cl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperidine (1.0 eq.) in DCM and cool to 0 °C.
-
Add an aqueous solution of NaOH (2.0 eq.).
-
Add Alloc-Cl (1.2 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Alloc-piperidine.
Deprotection Protocols
The selective removal of each protecting group is outlined below.
Boc Deprotection (Acidic)[1]
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-piperidine in DCM.[1]
-
Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.[1]
-
Remove the solvent and excess TFA under reduced pressure to yield the piperidinium salt.[1]
Cbz Deprotection (Hydrogenolysis)[1][9]
Materials:
-
N-Cbz-piperidine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Stir the mixture under an atmosphere of H₂ (typically using a balloon) at room temperature for 4-40 hours.[1][8]
-
Filter the reaction mixture through Celite to remove the catalyst.[1][8]
-
Concentrate the filtrate to obtain the deprotected piperidine.[1][8]
Fmoc Deprotection (Basic)[10][11]
Materials:
-
N-Fmoc-piperidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-piperidine in DMF.[9]
-
Add piperidine to a final concentration of 20% (v/v).[10][9]
-
Stir the mixture at room temperature; the reaction is typically complete within 30-60 minutes.[9]
-
Remove the solvent and excess piperidine under reduced pressure to obtain the deprotected piperidine.
Alloc Deprotection (Palladium-Catalyzed)[12]
Materials:
-
N-Alloc-piperidine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Alloc-piperidine in DCM.[11]
-
Add Pd(PPh₃)₄ (typically 0.1-0.2 eq.) and PhSiH₃ (typically 20 eq.).[11]
-
Stir the reaction at room temperature for 1-2 hours.[11]
-
The reaction mixture can be washed with a suitable aqueous solution to remove the catalyst and scavenger byproducts, followed by drying and concentration to yield the deprotected piperidine.
Experimental Workflow Visualization
The general workflow for the protection and deprotection of piperidine is illustrated below.
Caption: General workflow for piperidine protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Study of Catalysts for Asymmetric Piperidine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the asymmetric synthesis of piperidines remains a critical endeavor due to the prevalence of the piperidine motif in a vast array of pharmaceuticals and natural products. The stereochemistry of these six-membered nitrogen-containing heterocycles often dictates their biological activity, making the development of efficient and highly selective catalytic methods a paramount objective. This guide provides a comparative overview of three leading catalytic approaches—organocatalysis, transition metal catalysis, and biocatalysis—for the asymmetric synthesis of piperidines, supported by experimental data and detailed protocols.
This publication objectively compares the performance of representative catalysts from each class, focusing on key metrics such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). Detailed experimental methodologies for key transformations are provided to facilitate the replication and adaptation of these methods in the laboratory.
Performance Comparison of Catalysts
The selection of a catalyst for asymmetric piperidine synthesis is a nuanced decision that depends on factors such as the desired substitution pattern, scalability, cost, and environmental impact. The following tables summarize the performance of three distinct and highly effective catalytic systems.
Organocatalysis: (L)-Proline
(L)-Proline, a readily available and inexpensive amino acid, has emerged as a powerful organocatalyst for a variety of asymmetric transformations, including the synthesis of 2-substituted piperidines. It operates via an enamine-based mechanism and offers a metal-free alternative for the construction of chiral piperidine rings.
| Substrate (Electrophile) | Nucleophile | Product | Yield (%) | ee (%) | dr | Reference |
| Δ¹-Piperideine | Acetone | (+)-Pelletierine | 56 | 94 | - | [1][2] |
| Δ¹-Piperideine | 2-Butanone | 2-(2-oxobutyl)piperidine | 45 | 97 | 1:1 | [1] |
| Δ¹-Piperideine | Cyclohexanone | 2-(2-oxocyclohexyl)piperidine | 62 | >99 | 1:1 | [1] |
Transition Metal Catalysis: Rhodium/(S)-SEGPHOS
Rhodium complexes bearing chiral phosphine ligands are highly effective for a range of asymmetric hydrogenations and conjugate additions. The Rhodium/(S)-SEGPHOS system has been successfully applied to the asymmetric reductive Heck reaction for the synthesis of enantioenriched 3-aryl piperidines, which are common scaffolds in centrally acting pharmaceuticals.
| Arylboronic Acid | Ligand | Product | Yield (%) | ee (%) | Reference |
| Phenylboronic acid | (S)-SEGPHOS | 3-Phenylpiperidine | 81 | 96 | [3] |
| 4-Methoxyphenylboronic acid | (S)-SEGPHOS | 3-(4-Methoxyphenyl)piperidine | 85 | 95 | [3] |
| 4-Chlorophenylboronic acid | (S)-SEGPHOS | 3-(4-Chlorophenyl)piperidine | 78 | 97 | [3] |
Biocatalysis: Transaminase and Imine Reductase Cascade
Biocatalytic cascades offer a green and highly selective approach to complex molecules under mild reaction conditions. The combination of a transaminase (TA) for the initial asymmetric amination and an imine reductase (IRED) for the subsequent reduction of the cyclic imine intermediate enables the one-pot synthesis of highly substituted chiral piperidines.[4][5]
| Substrate | Biocatalyst System | Product | Conversion (%) | de (%) | ee (%) | Reference |
| 5-Ketohexanoic acid | CAR, ω-TA, IRED | 2-Methylpiperidine | >95 | >98 | >99 | [4][5] |
| 5-Keto-6-phenylhexanoic acid | CAR, ω-TA, IRED | 2-Benzylpiperidine | >95 | >98 | >99 | [4][5] |
| 2-Methyl-5-ketohexanoic acid | CAR, ω-TA, IRED | 2,5-Dimethylpiperidine | >95 | >98 (cis) | >99 | [4][5] |
Note: CAR (Carboxylic Acid Reductase) is used to convert the keto acid to the corresponding keto-aldehyde in situ.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of synthetic methodologies. The following section provides step-by-step protocols for the representative catalytic systems highlighted in this guide.
Organocatalytic Synthesis of (+)-Pelletierine using (L)-Proline
This procedure is adapted from the biomimetic asymmetric synthesis of 2-substituted piperidine-type alkaloids.[1][2]
Materials:
-
Δ¹-Piperideine (1.0 mmol)
-
Acetone (10.0 mmol)
-
(L)-Proline (0.2 mmol)
-
Benzonitrile (5.0 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of Δ¹-piperideine in benzonitrile, add acetone and (L)-proline.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-pelletierine.
Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl-Piperidines
This protocol describes the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a dihydropyridine derivative.[3]
Materials:
-
[Rh(cod)OH]₂ (0.015 mmol)
-
(S)-SEGPHOS (0.035 mmol)
-
Phenyl pyridine-1(2H)-carboxylate (0.5 mmol)
-
Arylboronic acid (1.5 mmol)
-
Aqueous CsOH (50 wt%, 1.0 mmol)
-
Toluene (0.25 mL)
-
Tetrahydrofuran (THF) (0.25 mL)
-
Water (0.25 mL)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, combine [Rh(cod)OH]₂ and (S)-SEGPHOS in a vial.
-
Add toluene, THF, and water, followed by the aqueous CsOH solution. Stir the mixture at 70 °C for 10 minutes.
-
To this catalyst solution, add the arylboronic acid and the phenyl pyridine-1(2H)-carboxylate.
-
Stir the reaction mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Pass the mixture through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-tetrahydropyridine.
-
Subsequent reduction (e.g., hydrogenation over Pd/C) and deprotection are required to obtain the final 3-aryl-piperidine.
Biocatalytic Cascade for the Synthesis of Chiral Piperidines
This one-pot, multi-enzyme cascade reaction provides access to enantiomerically pure substituted piperidines from keto acids.[4][5]
Materials:
-
5-Ketohexanoic acid (10 mM)
-
Carboxylic Acid Reductase (CAR)
-
ω-Transaminase (ω-TA)
-
Imine Reductase (IRED)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
NADP⁺
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (amine donor)
-
HEPES buffer (pH 7.5)
Procedure:
-
Prepare a buffered solution containing the 5-ketohexanoic acid substrate, glucose, NADP⁺, and PLP.
-
Add the cell-free extracts or purified enzymes (CAR, ω-TA, IRED, and glucose dehydrogenase) to the reaction mixture.
-
Add isopropylamine as the amine donor.
-
Incubate the reaction at 30 °C with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Visualizing the Catalytic Pathways
Understanding the underlying mechanisms of these catalytic systems is crucial for their optimization and broader application. The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed catalytic cycles.
Figure 1. Proposed catalytic cycle for the (L)-proline-catalyzed asymmetric Mannich reaction.
Figure 2. Experimental workflow for the synthesis of 3-aryl-piperidines.
Figure 3. Multi-enzyme cascade for the synthesis of chiral piperidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to Validating Analytical Methods for Chiral Purity of Piperidines
The determination of enantiomeric purity is a critical aspect of drug development and quality control, particularly for compounds containing chiral piperidine scaffolds, which are prevalent in pharmaceuticals. The stereochemistry of these molecules can significantly influence their pharmacological activity, efficacy, and safety. Therefore, robust and validated analytical methods are essential to separate and quantify enantiomers accurately.
This guide provides an objective comparison of the primary analytical techniques for validating the chiral purity of piperidines: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). It includes supporting experimental data, detailed methodologies, and a general workflow for method validation.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for chiral separations, often considered the gold standard due to its robustness and versatility.[1][2][3] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering advantages in speed and reduced environmental impact.[4][5] Capillary Electrophoresis (CE) provides exceptionally high separation efficiency and is ideal for high-throughput screening with minimal sample consumption.[6][7][8]
The choice of method depends on factors like the specific properties of the piperidine compound, required sensitivity, sample throughput, and available instrumentation.[9]
General Workflow for Chiral Method Validation
A systematic approach is crucial for developing and validating a reliable method for chiral purity analysis. The process begins with method development and optimization, followed by a rigorous validation phase according to guidelines from the International Conference on Harmonization (ICH).[10][11]
Caption: General workflow for chiral analytical method development and validation.
Data Presentation: Performance Comparison
The following table summarizes typical validation parameters for the different analytical techniques used in determining the chiral purity of piperidine derivatives. Data is compiled from studies on compounds like piperidin-3-amine and various piperazine derivatives.[10][12][13]
| Validation Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Linearity (Correlation Coefficient, r²) | > 0.999[13] | Typically > 0.99 | > 0.99[12] |
| Limit of Detection (LOD) | 0.002% (1.4 µg/mL)[13] | Method Dependent | 5.9 - 11.4 µmol/L[12] |
| Limit of Quantitation (LOQ) | 0.007% (0.4 µg/mL)[13] | Method Dependent | 18 - 34.6 µmol/L[12] |
| Accuracy (Recovery %) | 99.9% - 104.4%[13] | Typically 98% - 102% | Method Dependent |
| Precision (%RSD) | < 5%[13] | Typically < 2% | Good intra- and inter-day precision reported[12] |
| Resolution (Rs) | > 4.0[10] | Generally high, often > 1.5[11] | High efficiency, baseline separation achievable |
| Analysis Time | 10 - 30 min | < 10 min | 5 - 20 min |
| Solvent Consumption | High | Low (uses CO₂)[4] | Very Low[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are illustrative protocols for each technique based on established methods for piperidine-containing compounds.[1][10][12][14]
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is representative for the enantiomeric separation of piperidines, such as piperidin-3-amine, often requiring derivatization to introduce a UV-active component.[10][13]
-
Objective: To separate and quantify the enantiomers of a piperidine derivative and validate the method according to ICH guidelines.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase (CSP).[10]
-
Mobile Phase: 0.1% Diethylamine in Ethanol (Polar Mode).[9][10] For normal phase, a mixture like n-hexane and ethanol may be used.[1]
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 25 - 30°C.
-
Detection Wavelength: 228 nm (after derivatization).[10]
-
Injection Volume: 10 µL.
-
-
Sample Preparation (with Derivatization):
-
Dissolve the piperidine sample in a suitable solvent.
-
Add a derivatizing agent (e.g., para-toluene sulfonyl chloride) in the presence of a base to introduce a chromophore.[10]
-
Dilute the derivatized sample to a known concentration (e.g., 1 mg/mL) using the mobile phase.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a "greener" and often faster alternative to HPLC, particularly effective for preparative separations.[4][5]
-
Objective: To achieve rapid separation of piperidine enantiomers with high efficiency and low solvent consumption.
-
Instrumentation & Conditions:
-
SFC System: An analytical SFC system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Polysaccharide-based CSPs are most common.[15][16]
-
Mobile Phase A: Supercritical Carbon Dioxide (CO₂).[14]
-
Mobile Phase B (Co-solvent): Methanol or Ethanol, often with an amine additive like 0.1-0.2% diethylamine (DEA) to improve peak shape for basic compounds.[14]
-
Elution Mode: Isocratic elution is common for chiral separations to achieve the best resolution.[14]
-
Flow Rate: 2 - 4 mL/min.
-
Back Pressure: 100 - 150 bar.
-
Column Temperature: 35 - 40°C.
-
Detection: UV or MS.[16]
-
-
Sample Preparation:
-
Dissolve the piperidine sample in the mobile phase co-solvent (e.g., Methanol) to a known concentration.
-
Ensure complete dissolution to prevent precipitation on the column.[14]
-
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency and is well-suited for the analysis of polar and charged compounds with minimal sample volume.[7][17]
-
Objective: To perform high-efficiency enantiomeric separation of piperidine derivatives using a chiral selector in the background electrolyte.
-
Instrumentation & Conditions:
-
CE System: A standard CE instrument with a UV detector.[1]
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~40-50 cm total length).
-
Background Electrolyte (BGE): A buffer such as 100 mM phosphate buffer at a specific pH (e.g., pH 6.0), containing a chiral selector.[12]
-
Chiral Selector: A cyclodextrin derivative (e.g., sulfated β-cyclodextrin) is commonly added to the BGE.[12][18]
-
Voltage: 15 - 30 kV.[1]
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200-214 nm).[1]
-
-
Sample Preparation:
-
Dissolve the piperidine sample in water or the background electrolyte to a known concentration.
-
Filter the sample if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. mdpi.com [mdpi.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. selvita.com [selvita.com]
- 6. bio-rad.com [bio-rad.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-N-Boc-2-Cyano-piperidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of (S)-1-N-Boc-2-Cyano-piperidine, a compound featuring both a nitrile group and a Boc-protected amine. Adherence to these procedures will mitigate risks and ensure that waste is managed in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
All handling of this compound, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep up the material, avoiding dust formation, and place it in a designated, labeled waste container. For a wet spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Quantitative Data
While specific toxicological data for this compound is limited, the following table summarizes available physical properties for closely related compounds to inform handling and disposal procedures.
| Property | Value | Notes and Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | |
| Molecular Weight | 210.27 g/mol | |
| Boiling Point | 325.3±35.0 °C (Predicted) | Data for the (S)-isomer.[1] |
| Density | 1.07 g/cm³ | Data for the (S)-isomer.[1] |
| Storage Temperature | 2-8 °C | Recommended for maintaining chemical stability.[1] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | This is a general warning for a related compound, 1-tert-Butoxycarbonyl-4-cyanopiperidine, and should be considered applicable as a precautionary measure.[2] |
Disposal Procedures
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3] The primary methods of disposal involve either direct packaging and removal by a licensed waste disposal contractor or chemical treatment to degrade the compound to a less hazardous form before disposal.
Method 1: Direct Disposal (Recommended for Unused or Contaminated Material)
-
Waste Identification and Segregation: Properly identify the waste as "this compound". Segregate this waste from other laboratory waste streams.
-
Containerization: Use a dedicated, clearly labeled, and leak-proof waste container. The label should include the full chemical name and any associated hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]
Method 2: Chemical Treatment for Waste Solutions (For Experienced Personnel Only)
Given the presence of both a nitrile and a Boc-protected amine, chemical treatment can be employed to hydrolyze the nitrile and cleave the Boc group, rendering the molecule less hazardous. These procedures should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Alkaline Hydrolysis of the Nitrile Group
This procedure aims to convert the nitrile to a carboxylate salt.
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: For each 1 gram of this compound waste, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Procedure: a. Dissolve the this compound waste in a minimal amount of a water-miscible solvent (e.g., ethanol or THF) if it is not already in solution. b. Slowly add the waste solution to the stirred sodium hydroxide solution in the round-bottom flask. c. Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of ammonia gas evolution (use wet pH paper to test for ammonia).[3][5]
-
Work-up and Disposal: a. Allow the reaction mixture to cool to room temperature. b. Neutralize the solution carefully with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8. c. The resulting aqueous solution, containing the sodium salt of the corresponding carboxylic acid and other byproducts, should be collected in a labeled aqueous waste container for disposal through your institution's EHS office.
Experimental Protocol: Acidic Cleavage of the Boc-Protecting Group
This procedure removes the Boc group, which is labile to strong acids.[6]
-
Reaction Setup: In a chemical fume hood, use a suitable glass container (e.g., a beaker or Erlenmeyer flask) with magnetic stirring. The reaction is typically performed at room temperature.
-
Reagents: A solution of a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in dioxane, can be used.[6]
-
Procedure: a. Dissolve the this compound waste in a minimal amount of an appropriate solvent (e.g., DCM). b. Slowly add the acidic solution to the stirred waste solution. Gas evolution (carbon dioxide) should be observed.[6] c. Continue stirring at room temperature until the gas evolution ceases, indicating the completion of the deprotection reaction.
-
Work-up and Disposal: a. Carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution). Be cautious as this will generate CO₂ gas. b. Separate the organic and aqueous layers if a two-phase system was used. c. Both the organic and aqueous waste streams should be collected in separate, appropriately labeled waste containers for disposal through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling (S)-1-N-Boc-2-Cyanopiperidine
This guide provides critical safety and logistical information for the handling and disposal of (S)-1-N-Boc-2-Cyanopiperidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational workflows, and emergency responses.
(S)-1-N-Boc-2-Cyanopiperidine is a chemical compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) for structurally similar compounds, such as 1-tert-Butoxycarbonyl-4-cyanopiperidine and other cyanopiperidine derivatives, indicate that this class of compounds can be toxic if swallowed, in contact with skin, or inhaled.[1] They may also cause serious skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving (S)-1-N-Boc-2-Cyanopiperidine.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (ensure no tears)[3] | Safety glasses with side shields or chemical splash goggles[4] | NIOSH-approved respirator for dusts if not in a ventilated enclosure[5] | Laboratory coat[4] |
| Solution Preparation and Transfer | Chemical fume hood[3] | Nitrile or neoprene gloves[3] | Chemical splash goggles and face shield[3] | Not generally required if handled in a fume hood | Laboratory coat, consider chemical-resistant apron |
| Running Reactions | Chemical fume hood[3] | Nitrile or neoprene gloves[3] | Chemical splash goggles and face shield[3] | Not generally required if handled in a fume hood | Laboratory coat, consider chemical-resistant apron |
| Work-up and Purification | Chemical fume hood[3] | Nitrile or neoprene gloves[3] | Chemical splash goggles and face shield[3] | Not generally required if handled in a fume hood | Flame-retardant, chemical-resistant lab coat |
| Waste Disposal | Chemical fume hood[3] | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and face shield[3] | Not generally required if handled in a fume hood | Chemical-resistant apron over a laboratory coat |
| Spill Cleanup | Well-ventilated area | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and face shield[3] | NIOSH-approved respirator with appropriate cartridges[4] | Chemical-resistant suit or coveralls |
Standard Operating Procedure for Safe Handling
This protocol outlines the step-by-step process for safely handling (S)-1-N-Boc-2-Cyanopiperidine from receipt to disposal.
1. Pre-Handling Preparations:
- Ensure a current Safety Data Sheet (SDS) for a similar compound is accessible.
- Verify that the chemical fume hood is functioning correctly.
- Locate and ensure accessibility of the nearest safety shower and eyewash station.[2]
- Prepare all necessary equipment and reagents before handling the compound.
- Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
2. Handling the Compound:
- All manipulations of (S)-1-N-Boc-2-Cyanopiperidine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3]
- Avoid the formation of dust and aerosols.[5]
- Use compatible tools (e.g., spatulas, glassware) for handling.
- Keep the container tightly closed when not in use.[1]
- Do not eat, drink, or smoke in the handling area.[2][3]
3. Storage:
- Store the compound in a tightly sealed, properly labeled container.[1]
- Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
- Some related compounds recommend refrigeration; consult the specific product information sheet for optimal storage temperature.[1]
4. Waste Disposal:
- All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be considered hazardous waste.
- Dispose of waste in a designated, sealed, and properly labeled hazardous waste container.
- Follow all local, state, and federal regulations for chemical waste disposal.[3]
5. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
- Clean the work area and any equipment used.
- Remove and properly dispose of or decontaminate PPE.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling (S)-1-N-Boc-2-Cyanopiperidine.
Caption: Workflow for handling (S)-1-N-Boc-2-Cyanopiperidine.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
1. Skin Contact:
- Immediately remove all contaminated clothing.[6]
- Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4]
- Seek immediate medical attention.[1]
2. Eye Contact:
- Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
- Remove contact lenses if present and easy to do.[4]
- Seek immediate medical attention.[3]
3. Inhalation:
- Move the individual to fresh air immediately.[3]
- If breathing is difficult or has stopped, provide artificial respiration.[3]
- Seek immediate medical attention.[1]
4. Ingestion:
- Do NOT induce vomiting.[4]
- Rinse mouth with water.[1][4]
- Never give anything by mouth to an unconscious person.[4]
- Seek immediate medical attention.[1]
5. Spill Response:
- Evacuate non-essential personnel from the area.
- Ensure the area is well-ventilated.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbed material into a sealed, labeled hazardous waste container.
- Decontaminate the spill area.
- Prevent spilled material from entering drains or waterways.[3]
Visual Guide for Emergency Response
This diagram outlines the decision-making process in an emergency involving (S)-1-N-Boc-2-Cyanopiperidine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
